molecular formula C11H11BrN2O B14745590 Bromopyrine CAS No. 603-65-6

Bromopyrine

Cat. No.: B14745590
CAS No.: 603-65-6
M. Wt: 267.12 g/mol
InChI Key: RYPXUXARNBYXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromopyrine is a useful research compound. Its molecular formula is C11H11BrN2O and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromopyrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromopyrine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

603-65-6

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-(4-bromophenyl)-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C11H11BrN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3

InChI Key

RYPXUXARNBYXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

Bromopyrine (4-Bromoantipyrine): Structural Elucidation, Synthesis, and Radiochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bromopyrine, historically referred to as monobromantipyrine and formally designated as 4-bromoantipyrine , is a halogenated pyrazolone derivative. While its historical application as an antipyretic has become obsolete, it remains a highly valuable intermediate in modern radiochemistry and organic synthesis. Specifically, bromopyrine serves as the primary precursor for the synthesis of 4-[123I]iodoantipyrine, a gold-standard radiotracer utilized for quantifying regional cerebral blood flow in neuroimaging. This whitepaper provides a comprehensive analysis of its chemical structure, step-by-step synthesis methodologies, and analytical validation protocols.

Chemical Identification & Physicochemical Properties

The molecular architecture of bromopyrine is defined by a pyrazolone core substituted with a phenyl group, two methyl groups, and a single bromine atom at the C4 position. The incorporation of the halogen atom significantly alters the electron density of the heterocyclic ring, priming it for subsequent nucleophilic substitution reactions.

Table 1: Physicochemical Properties of Bromopyrine

PropertyValue / Description
Chemical Name 4-Bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Common Synonyms Bromopyrine, 4-Bromoantipyrine, Monobromantipyrine
CAS Number 5426-65-3
Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Physical Appearance White to pale yellow crystalline solid
Melting Point 114–116 °C

Structural Elucidation & Mechanistic Insights

The reactivity and pharmacological utility of bromopyrine are dictated by its distinct structural domains. The N2-phenyl ring provides essential lipophilicity, allowing the molecule (and its radiolabeled derivatives) to cross the blood-brain barrier effectively. The C4-bromine acts as an optimal leaving group during isotopic exchange.

G Bromopyrine Bromopyrine (4-Bromoantipyrine) Pyrazolone Pyrazolone Core (Scaffold) Bromopyrine->Pyrazolone comprises Bromine C4-Bromine (Leaving Group) Bromopyrine->Bromine functionalized at C4 Phenyl N2-Phenyl Ring (Lipophilicity) Bromopyrine->Phenyl substituted at N2 Exchange Isotopic Exchange (e.g., I-123) Bromine->Exchange enables

Graphviz diagram illustrating the structural domains of bromopyrine and their chemical roles.

Experimental Protocols: Synthesis and Radiochemical Exchange

As a Senior Application Scientist, it is vital to emphasize that successful synthesis relies not merely on mixing reagents, but on strictly controlling the microenvironment of the reaction.

Protocol A: Synthesis of Bromopyrine from Antipyrine

This protocol leverages electrophilic aromatic substitution followed by an elimination reaction [1].

  • Electrophilic Addition : Dissolve 18.8 g (100 mmol) of antipyrine in 25 mL of chloroform.

    • Causality: Chloroform is selected because it is inert to bromine and provides excellent solvation for the pyrazolone ring, ensuring a homogeneous reaction mixture for electrophilic attack.

  • Bromination : Slowly add 16.0 g (100 mmol) of elemental bromine (Br2) dropwise. The reaction forms an unstable 3,4-dibromoantipyrine intermediate.

  • Solvent Evaporation : Remove the chloroform in vacuo and recrystallize the crude residue from diethyl ether.

  • Elimination & Rearomatization : Add the intermediate in small portions to 500 mL of boiling water.

    • Causality: The thermal energy and aqueous environment drive the elimination of hydrogen bromide (HBr). This restores the conjugated pyrazolone system, yielding the thermodynamically stable 4-bromoantipyrine.

  • Crystallization : Allow the aqueous solution to cool. Isolate the resulting crystals via a Büchner funnel and recrystallize from hot water to achieve a >90% yield.

Protocol B: Radiochemical Exchange to 4-[123I]Iodoantipyrine

Bromopyrine is the standard precursor for synthesizing radioiodinated antipyrine [2].

  • Buffer Preparation : Prepare a 0.1 M phosphoric acid buffer adjusted to pH 2.5.

    • Causality: A pH of 2.5 is critical. It protonates the pyrazolone oxygen, withdrawing electron density from the C4 position and making the carbon-bromine bond highly susceptible to nucleophilic attack by the radioiodide ion.

  • Isotopic Exchange : Combine 10 mg of bromopyrine with Na123I in the acidic buffer.

  • Thermal Activation : Heat the mixture in a boiling water bath for exactly 5 minutes to overcome the activation energy barrier of the halogen exchange.

  • Neutralization : Add 0.5 N NaOH to buffer the solution back to physiological pH (7.0) prior to intravenous administration.

Workflow Antipyrine Antipyrine (Starting Material) Bromination Bromination (Br2 / CHCl3) Antipyrine->Bromination Electrophilic Substitution Bromopyrine Bromopyrine (Intermediate) Bromination->Bromopyrine Yield >90% Exchange Radioiodination (Na123I, pH 2.5) Bromopyrine->Exchange Nucleophilic Exchange Product 4-[123I]Iodoantipyrine (Radiotracer) Exchange->Product Heat, 5 min

Workflow for the synthesis of bromopyrine and its conversion to a radiotracer.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and scientific integrity, the synthesized bromopyrine must be validated through a closed-loop analytical system before being utilized in radiochemical workflows:

  • Melting Point Analysis : A sharp melting point at 114–116 °C confirms the absence of unreacted antipyrine (which melts at 111 °C) and polybrominated impurities.

  • Thin-Layer Chromatography (TLC) : Spot the product on a silica gel plate using a chloroform/acetone (1:1) mobile phase. A single distinct spot validates chemical homogeneity [1].

  • Mass Spectrometry (MS) : The molecular weight must be confirmed. The mass spectrum will display a characteristic isotopic doublet at m/z 266 and 268 in a 1:1 ratio. This definitively proves the incorporation of a single bromine atom, reflecting the natural ~50:50 abundance of ^79Br and ^81Br isotopes.

References

  • Danhof, M., Teunissen, M. W., & Breimer, D. D. (1982). 3-Hydroxymethyl antipyrine excretion in urine after an oral dose of antipyrine. A reconsideration of previously published data and synthesis of a pure reference substance. Pharmacology, 24(3), 181-184. URL: [Link]

  • Robinson, G. D. Jr., & Lee, A. W. (1976). Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. Journal of Nuclear Medicine, 17(12), 1093-1095. URL: [Link]

The Physicochemical and Solubility Profile of Bromopyrine: A Comprehensive Guide for Solvent Optimization in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Radiopharmaceutical Scientists Content Type: Technical Whitepaper

Executive Summary

Bromopyrine, chemically designated as 4-bromoantipyrine (or monobromantipyrine), is a halogenated pyrazolone derivative. While historically recognized for its antipyretic properties, its modern utility lies in its role as a critical precursor for the synthesis of radiopharmaceuticals, most notably 4-iodoantipyrine (I-123/I-131) used in regional cerebral blood flow (rCBF) imaging[1].

As a Senior Application Scientist, I have structured this whitepaper to decode the solubility profile of bromopyrine across polar and non-polar solvents. By understanding the thermodynamic and mechanistic causality behind its solvation, researchers can engineer highly efficient extraction, purification, and radiolabeling workflows.

Molecular Architecture & Causality of Solvation

The solubility of bromopyrine (C₁₁H₁₁BrN₂O) is dictated by its amphiphilic structural features.

  • Polar Domains: The pyrazolone core contains a highly polarized carbonyl oxygen and tertiary nitrogen atoms, which serve as potent hydrogen-bond acceptors.

  • Non-Polar Domains: The bulky phenyl ring and the highly polarizable bromine atom at the C4 position impart significant lipophilicity, resulting in an octanol-water partition coefficient (Log P) of approximately 0.99.

This structural dichotomy means bromopyrine does not follow a simple "like-dissolves-like" rule but exhibits highly specific solvent interactions based on temperature and solvent polarizability.

Solubility in Polar Solvents
  • Aqueous Systems (Water): Bromopyrine is notoriously poorly soluble in cold water[2]. The hydrophobic dominance of the phenyl and bromo-substituents causes a high entropic penalty, disrupting the water hydrogen-bond network. However, its solubility increases exponentially upon heating. Thermal energy effectively overcomes the crystal lattice energy (melting point 114–116 °C), allowing the polar carbonyl group to interact with water molecules. This steep temperature-solubility gradient is the cornerstone of its purification via aqueous recrystallization[3].

  • Alcohols (Methanol/Ethanol): Bromopyrine is highly soluble in polar protic organic solvents[4]. The hydroxyl groups of short-chain alcohols form strong hydrogen bonds with the pyrazolone carbonyl, while the alkyl chains of the solvent favorably interact with the phenyl ring, creating a highly stable solvation shell.

Solubility in Non-Polar & Halogenated Solvents
  • Chloroform and Dichloromethane (DCM): Bromopyrine exhibits exceptional solubility in halogenated solvents[4]. The large, polarizable electron cloud of the bromine atom and the aromatic pi-system engage in strong London dispersion and dipole-induced dipole interactions with chlorinated solvents. Consequently, chloroform is the solvent of choice for the primary synthesis of bromopyrine from antipyrine[3].

Quantitative Data Presentation

The table below synthesizes the physicochemical parameters and solubility profile of bromopyrine to guide solvent selection in synthetic workflows.

Property / SolventValue / ProfileMechanistic Rationale
Molecular Weight 267.12 g/mol Standard pyrazolone derivative mass.
Melting Point 114 – 116 °CIndicates moderate crystal lattice energy[3].
Log P (Octanol/Water) ~0.99Slight lipophilicity driven by the bromo-phenyl moiety.
Water (Cold, 20°C) Poorly SolubleHydrophobic bulk disrupts the aqueous H-bond network[2].
Water (Hot, 100°C) SolubleThermal kinetic energy overcomes the crystal lattice[2].
Ethanol / Methanol Highly SolubleStrong H-bonding with the pyrazolone carbonyl[4].
Chloroform / DCM Highly SolubleDispersion interactions with the bromine and phenyl ring[4].

Solubility-Driven Workflows in Radiochemistry

The stark contrast between bromopyrine's solubility in non-polar solvents (like chloroform) and its temperature-dependent solubility in polar solvents (like water) is exploited to create self-purifying synthetic loops. Below is the logical progression of synthesizing pure 4-bromoantipyrine and its subsequent conversion into a radiopharmaceutical[1].

G N1 Crude Bromopyrine (in Chloroform) N2 Solvent Evaporation (Vacuum) N1->N2 Remove Non-Polar Solvent N3 Hot Water Dissolution (Polar Protic, 100°C) N2->N3 Add Aqueous Solvent N4 Cooling to 4°C (Precipitation) N3->N4 Temp-Dependent Solubility N5 Pure 4-Bromoantipyrine (White Needles) N4->N5 Vacuum Filtration N6 Isotopic Exchange (Na123I, pH 2.5) N5->N6 Radiosynthetic Precursor N7 4-Iodoantipyrine (I-123) (Radiopharmaceutical) N6->N7 Halogen Exchange

Fig 1: Solubility-driven purification and radiolabeling workflow of Bromopyrine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to empower the researcher.

Protocol A: Solvent-Mediated Purification of Bromopyrine

Objective: Isolate high-purity 4-bromoantipyrine from a crude bromination mixture.

  • Reaction Phase: Synthesize crude bromopyrine by reacting antipyrine with bromine in chloroform. Causality: Chloroform is chosen because both reactants and the product are highly soluble in it, ensuring a homogeneous reaction environment without risking the hydrolysis of bromine[3].

  • Solvent Removal: Evaporate the chloroform in vacuo to yield a crude solid residue.

  • Aqueous Dissolution: Suspend the crude residue in boiling distilled water (approx. 50 mL per gram of crude). Causality: The high thermal energy breaks the bromopyrine crystal lattice, forcing it into the aqueous phase alongside polar impurities (e.g., residual hydrobromic acid).

  • Controlled Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (4 °C) for 2 hours. Causality: The drastic drop in temperature exploits bromopyrine's poor cold-water solubility, forcing it to precipitate as highly pure white felt-like needles, while polar impurities remain dissolved in the supernatant[2].

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel and dry over anhydrous calcium chloride in a desiccator.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Quantify the exact solubility limits of bromopyrine in target solvents for formulation development.

  • Saturation: Add an excess of pure bromopyrine to 10 mL of the target solvent (e.g., ethanol, DCM) in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window guarantees that the system reaches true thermodynamic equilibrium, preventing the underestimation of solubility typical in kinetic dissolution tests.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes. Causality: Centrifugation forces suspended micro-crystals into a solid pellet. Relying solely on filtration can lead to overestimation if micro-crystals pass through the filter pores.

  • Quantification: Extract a precise 1.0 mL aliquot of the saturated supernatant, dilute it with the HPLC mobile phase, and quantify the concentration using HPLC-UV (detection at ~240 nm).

Conclusion

The solubility profile of bromopyrine is a masterclass in exploiting molecular structure for chemical engineering. By leveraging its high solubility in halogenated solvents for synthesis, and its steep temperature-dependent solubility in water for purification, researchers can achieve the high-purity precursors required for sensitive applications like the synthesis of 4-iodoantipyrine radiotracers.

References

  • 1892, jaargang 29. Calaméo. Retrieved from: [Link]

  • Radiopharmaceuticals: Chemistry and Pharmacology. National Academic Digital Library of Ethiopia. Retrieved from:[Link]

  • Kit Method of Preparation of 4-Iodoantipyrine (I-123) from Na123I: Concise Communication. SNM Journals. Retrieved from: [Link]

  • 3-Hydroxymethyl Antipyrine Excretion in Urine after an Oral Dose of Antipyrine. Karger Publishers. Retrieved from: [Link]

Sources

history and development of bromopyrine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromopyrine (chemically known as 4-bromoantipyrine or monobromantipyrine ) represents a pivotal chapter in the "Coal Tar" era of pharmaceutical development. Emerging in the late 19th century as a derivative of Antipyrine (Phenazone) , it was designed to enhance the sedative and antipyretic profiles of its parent compound through halogenation. While largely obsolete as a standalone therapeutic due to the safety evolution of non-steroidal anti-inflammatory drugs (NSAIDs), Bromopyrine remains a significant scaffold in modern medicinal chemistry, particularly as an electrophilic partner in palladium-catalyzed cross-coupling reactions for diversity-oriented synthesis.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

Bromopyrine belongs to the pyrazolone class of heterocycles. Structurally, it is antipyrine substituted at the 4-position with a bromine atom. This halogenation significantly alters the lipophilicity and electron density of the pyrazolone ring, influencing both its pharmacokinetic properties and its reactivity as a chemical intermediate.

Table 1: Physicochemical Specifications
PropertySpecification
Common Name Bromopyrine; Monobromantipyrine
IUPAC Name 4-bromo-1,5-dimethyl-2-phenyl-3-pyrazolone
Chemical Formula

Molecular Weight 267.12 g/mol
Appearance White crystalline needles or powder
Melting Point 114°C (Historical Standard)
Solubility Soluble in alcohol, chloroform, hot water; slightly soluble in ether.
Key Reactivity Nucleophilic at carbonyl oxygen; Electrophilic at C-Br bond (Pd-catalyzed coupling).

Synthesis and Manufacturing Protocols

The synthesis of Bromopyrine is a classic example of Electrophilic Aromatic Substitution (EAS) applied to a heterocyclic system. The pyrazolone ring of antipyrine possesses enamine-like character, making the C4 position highly nucleophilic and susceptible to halogenation.

Historical Synthesis Protocol (Direct Bromination)

Context: This method reflects late 19th-century industrial organic chemistry, utilizing elemental bromine in a solvent controlled for temperature to prevent over-bromination or ring degradation.

Protocol:

  • Dissolution: Dissolve 1 mole of Antipyrine (Phenazone) in chloroform (

    
    ) or glacial acetic acid.
    
  • Bromination: Add 1 mole of elemental Bromine (

    
    ) dropwise under cooling (0–5°C). The solution will initially decolorize as the bromine is consumed.
    
  • Isolation: Upon completion, the hydrobromide salt of bromopyrine may precipitate. The free base is liberated by washing with a mild alkaline solution (sodium bicarbonate).

  • Purification: Recrystallize from hot water or ethanol to yield white needles with a melting point of 114°C.

Reaction Mechanism

The reaction proceeds via the attack of the pyrazolone C4-carbon on the electrophilic bromine, followed by deprotonation.

BrominationMechanism Antipyrine Antipyrine (Nucleophile) Intermediate C4-Bromo Cationic Intermediate Antipyrine->Intermediate + Br2 (Electrophilic Attack) Bromopyrine Bromopyrine (Product) Intermediate->Bromopyrine - H+ HBr HBr (Byproduct) Intermediate->HBr

Figure 1: Electrophilic aromatic substitution mechanism for the conversion of Antipyrine to Bromopyrine.

Modern Synthetic Utility

In contemporary drug discovery, Bromopyrine is rarely synthesized as a final drug but rather as an intermediate. The C-Br bond serves as a "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to attach complex aryl or alkynyl groups to the pyrazolone core, generating novel libraries of biologically active compounds.

Pharmacology and Therapeutic History

Mechanism of Action

Bromopyrine functions similarly to its parent, antipyrine, as an inhibitor of Cyclooxygenase (COX) enzymes, though its specific binding kinetics were less characterized in the pre-molecular biology era.

  • Antipyretic: Reduces fever by inhibiting prostaglandin synthesis in the hypothalamus.

  • Sedative: The addition of the bromine atom was historically theorized to impart sedative properties, a common heuristic in early medicinal chemistry (analogous to bromide salts).

The "Bromopyrine" Mixture

It is critical to distinguish between the chemical entity monobromantipyrine and the proprietary mixture often sold under the same name.

  • Chemical Entity: Pure 4-bromoantipyrine.

  • Proprietary Mixture: A compounded formulation often containing:

    • Antipyrine (Analgesic/Antipyretic)[1][2]

    • Sodium Bromide (Sedative)

    • Caffeine (Vasoconstrictor/Stimulant to counteract drowsiness) This "stacking" approach was designed to treat neuralgic headaches and migraines, leveraging the sedative effects of bromide to potentiate the analgesia.

Toxicology and The Pyrazolone Decline

The decline of Bromopyrine is inextricably linked to the toxicity profile of the pyrazolone class. While effective, these compounds carried severe risks that led to their replacement by aspirin and later, ibuprofen.

Agranulocytosis

The most critical safety failure of pyrazolones (most notably Aminopyrine, but relevant to the class) is agranulocytosis —an acute, potentially fatal drop in white blood cell count.

  • Mechanism: The formation of a reactive metabolite (likely a radical cation or iminoquinone methide) acts as a hapten, binding to neutrophil proteins.

  • Immune Response: This complex triggers the production of anti-neutrophil antibodies, leading to the rapid destruction of granulocytes upon subsequent exposure.

ToxicityPathway Drug Pyrazolone Drug (Bromopyrine/Aminopyrine) Metabolism Hepatic Metabolism (Oxidation) Drug->Metabolism ReactiveMetabolite Reactive Metabolite (Hapten) Metabolism->ReactiveMetabolite ImmuneComplex Hapten-Neutrophil Complex ReactiveMetabolite->ImmuneComplex Binds Protein Agranulocytosis Agranulocytosis (Neutrophil Destruction) ImmuneComplex->Agranulocytosis Antibody Response

Figure 2: Immunological pathway leading to pyrazolone-induced agranulocytosis.

Modern Relevance: From Drug to Scaffold

While no longer a frontline therapeutic, Bromopyrine has found a second life in Fragment-Based Drug Discovery (FBDD) .

The Suzuki-Miyaura Coupling Partner

The 4-bromo position is chemically versatile. Researchers utilize 4-bromoantipyrine to synthesize 4-aryl-antipyrine derivatives which are screened for:

  • Antioxidant activity

  • Anti-inflammatory potency (with reduced toxicity profiles compared to the parent)

  • Kinase inhibition

Experimental Workflow for Modern Derivatization:

  • Reagents: 4-Bromoantipyrine (1 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Reflux at 100°C for 12 hours under inert atmosphere (

    
    ).
    
  • Outcome: Formation of a C-C bond at the 4-position, yielding 4-aryl-1,5-dimethyl-2-phenyl-3-pyrazolone.

References

  • Merck's 1907 Index . Bromopyrine (Monobromantipyrine) - Chemical Specifications and Historical Use.

  • Stedman's Medical Dictionary (1914) . Definitions of Bromopyrine and Pyrazolone Derivatives.

  • ResearchGate (2010) . Synthesis of 4-bromo-antipyrines and their application in Pd-catalyzed transformations.

  • NIH PubMed . One-electron redox reactions of pyrazolin-5-ones: Pulse radiolysis study of antipyrine.

  • Chemistry LibreTexts . Electrophilic Aromatic Substitution: Bromination Mechanisms.

Sources

Advanced Pharmacophore Modeling and Molecular Docking of Bromopyrine Scaffolds: Targeting the Sigma-Hole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational workflow for modeling bromopyrine (brominated pyrimidine) derivatives. While pyrimidines are ubiquitous in medicinal chemistry (e.g., kinase inhibitors), the introduction of a bromine atom adds a specific electronic feature—the


-hole —which allows for high-affinity Halogen Bonding (XB) . Standard docking protocols often mischaracterize halogens as purely hydrophobic. This guide provides a corrected, high-precision methodology for pharmacophore generation and molecular docking that explicitly accounts for the anisotropic charge distribution of the bromopyrine scaffold.

The Chemical Space of Bromopyrines

The Scaffold and the Sigma-Hole

Bromopyrines function as versatile scaffolds in drug discovery, particularly for ATP-competitive kinase inhibitors and GPCR ligands. The critical pharmacophoric distinction of the bromine atom on the pyrimidine ring is its ability to act as a Lewis acid.

  • Electronic Anisotropy: Unlike a uniform van der Waals sphere, the bromine atom exhibits a region of positive electrostatic potential on its distal tip (the

    
    -hole) and a belt of negative potential around its equator.
    
  • Interaction Geometry: This allows the bromopyrine to form a linear Halogen Bond (XB) with nucleophiles (backbone carbonyl oxygens, histidine nitrogens) in the binding pocket.

    • Optimal Angle (

      
      ): 
      
      
      
      (C-Br
      
      
      Acceptor).
    • Distance: Less than the sum of van der Waals radii (

      
       Å).
      
Comparison of Interaction Types
FeatureHydrophobic InteractionHalogen Bond (XB)Relevance to Bromopyrine
Nature Dispersive, non-directionalElectrostatic, highly directionalHigh (Br acts as XB donor)
Geometry Surface contactLinear (C-X

Y)
Critical for specificity
Strength Weak (< 1 kcal/mol)Moderate (1–5 kcal/mol)Enhances potency
Standard Docking Modeled wellOften Neglected Requires specialized scoring

Pharmacophore Modeling Strategy

Ligand-Based Pharmacophore Generation

When crystal structures are unavailable, ligand-based modeling aligns active bromopyrine derivatives to extract common features.

Protocol:

  • Dataset Curation: Select bromopyrine analogs with

    
     nM.
    
  • Conformational Search: Use OMEGA or Caesar to generate low-energy conformers.

    • Critical Step: Ensure the pyrimidine ring planarity is maintained.

  • Feature Definition:

    • Standard Features: H-bond acceptor (pyrimidine N), Hydrophobic (aromatic ring).

    • Custom Feature (XB): Define the Bromine atom not just as Hydrophobic, but as a Halogen Bond Donor .

    • Software Requirement: Use LigandScout or MOE , which support explicit XB features.

Structure-Based Pharmacophore (The "Hotspot" Approach)

If a co-crystallized complex exists (e.g., CDK2-bromopyrine), derive the model from the interaction pattern.

  • XB-Hotspot Identification: Map the binding pocket for backbone carbonyls oriented toward the solvent-accessible surface where the Br-atom sits.

  • Exclusion Volumes: Define steric limits to prevent the docking of "false positive" bulky analogs that would clash with the kinase hinge region.

Molecular Docking Protocol

Standard scoring functions (e.g., AutoDock Vina default) often fail to rank bromopyrines correctly because they lack a specific term for the


-hole, treating the bromine merely as a large hydrophobic ball.
Step-by-Step Docking Workflow
Step 1: Ligand Preparation (QM-Enhanced)

To accurately model the


-hole, semi-empirical or DFT calculations are recommended over standard force fields (MMFF94).
  • Tool: Gaussian (DFT B3LYP/6-31G*) or Jaguar.

  • Action: Calculate Electrostatic Potential (ESP) charges. Confirm the positive potential cap on the Bromine.

Step 2: Protein Preparation
  • Protonation: Use PropKa to set protonation states at pH 7.4.

  • H-Bond Network: Optimize H-bond networks, specifically flipping Histidine residues (His-

    
     vs His-
    
    
    
    ) which often act as XB acceptors.
Step 3: Grid Generation
  • Center: Centered on the native ligand or the ATP-binding pocket.

  • Size:

    
     Å (sufficient to cover the hinge region and hydrophobic back pocket).
    
Step 4: Docking Engine Selection

Use a docking engine that explicitly supports Halogen Bonding.

  • Recommended: AutoDock Vina XB, Glide XP (with halogen scoring enabled), or GOLD (ChemScore function).

  • Constraint: Apply a directional constraint to the Bromine atom if a specific interaction is hypothesized (e.g., angle

    
    ).
    
Visualization of the Workflow

Bromopyrine_Docking_Workflow dataset 1. Dataset Curation (Bromopyrine Analogs) dft 2. DFT Optimization (B3LYP/6-31G*) Confirm Sigma-Hole dataset->dft Ligand Prep dock 5. Docking (Vina-XB / Glide) Explicit Halogen Scoring dft->dock prep 3. Protein Prep (H-bond Optimization) grid 4. Grid Generation (Focus: Hinge Region) prep->grid grid->dock analysis 6. Interaction Analysis (Angle & Distance Check) dock->analysis Top Pose analysis->dataset Refine SAR

Caption: Integrated workflow for bromopyrine docking, emphasizing QM-based ligand preparation to validate the sigma-hole prior to docking.

Interaction Logic and Diagram

The success of a bromopyrine docking study hinges on the geometric validity of the predicted pose. The diagram below illustrates the mandatory geometric constraints for a true Halogen Bond.

XB_Geometry C C (Ring) Br Br (Donor) C->Br Covalent O O (Acceptor) Br->O XB Interaction (Sigma-Hole) note1 Angle C-Br···O Must be 160°-180° Br->note1

Caption: Geometric criteria for a valid Halogen Bond. The linear arrangement is non-negotiable for high-affinity binding.

Validation and Analysis

Self-Validating Protocols

To ensure the trustworthiness of your model:

  • Redocking: Dock the co-crystallized ligand back into the receptor.

    • Success Metric: RMSD

      
       Å between the docked pose and the crystal pose.
      
  • Decoy Set Screening: Screen a library of 50 active bromopyrines vs. 1000 decoys (similar MW, but non-active).

    • Success Metric: Area Under the Curve (AUC)

      
       in a ROC plot.[1]
      
Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. Perform a 50–100 ns MD simulation (e.g., using GROMACS or AMBER) to verify the stability of the Halogen Bond.

  • Observation: Monitor the distance between the Br atom and the backbone carbonyl oxygen. A stable XB will show low fluctuation (Standard Deviation

    
     Å) throughout the trajectory.[2]
    

References

  • Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: overview and recent developments. Journal of Medicinal Chemistry. Link

  • Koebel, M. R., et al. (2016). AutoDock Vina XB: A Molecular Docking Program for Halogen Bonding. Journal of Chemical Information and Modeling. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition. Link

Sources

Biological Activity and Mechanism of Action of Bromopyrine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of Bromopyrine (specifically identified as 4-bromoantipyrine and its pyrazolone derivatives).

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity[1]

Bromopyrine (IUPAC: 4-bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a halogenated derivative of the pyrazolone class, historically significant as an analgesic and antipyretic. In modern medicinal chemistry, it serves as a critical scaffold and intermediate for synthesizing complex bioactive molecules, including anticancer and antimicrobial agents.[1]

Critical Disambiguation:

  • Target Scaffold: Pyrazolone (Antipyrine core).[2]

  • Common Nomenclature Error: In high-throughput screening literature, "bromopyrine" is occasionally a typographical error for bromopyridine or bromopyrimidine. This guide focuses exclusively on the validated 4-bromoantipyrine scaffold.

PropertySpecification
CAS Number 5426-65-3
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Primary Class Non-Steroidal Anti-Inflammatory Drug (NSAID) / Pyrazolone
Key Reactivity Electrophilic substitution at C-4; Cross-coupling partner

Mechanism of Action (MOA)

The biological activity of bromopyrine and its derivatives operates primarily through the inhibition of the cyclooxygenase (COX) pathway, with secondary mechanisms involving free radical scavenging and modulation of oxidative stress.

Primary Pathway: Cyclooxygenase (COX) Inhibition

Like its parent compound antipyrine, bromopyrine acts as a reversible inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).

  • Mechanism: The pyrazolone core occupies the hydrophobic channel of the COX enzyme, blocking the access of arachidonic acid to the catalytic site.

  • Effect: This prevents the conversion of arachidonic acid into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2), reducing the downstream synthesis of pro-inflammatory mediators (PGE2, PGI2).

  • Differentiation: The bromine atom at position 4 increases lipophilicity compared to antipyrine, potentially altering blood-brain barrier (BBB) penetration and central analgesic efficacy.

Secondary Pathway: Oxidative Stress Modulation

Recent studies on pyrazolone derivatives (e.g., Edaravone analogs) suggest that bromopyrine derivatives possess radical scavenging capabilities.

  • Radical Quenching: The pyrazolone ring can donate an electron to neutralize free radicals (e.g., hydroxyl radicals, •OH), stabilizing cellular membranes during inflammatory bursts.

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the intervention points of Bromopyrine within the Arachidonic Acid Cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX Substrate Binding PGG2 Prostaglandin G2 COX->PGG2 Oxygenation Bromopyrine Bromopyrine Derivatives (Inhibitor) Bromopyrine->COX Reversible Inhibition PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Isomerization TxA2 Thromboxane A2 PGG2->TxA2

Caption: Bromopyrine derivatives inhibit COX enzymes, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Biological Activity & Therapeutic Applications[1][2][3][6][7][8][9]

Analgesic and Anti-Inflammatory Activity

Bromopyrine exhibits classic NSAID behavior.

  • Potency: Historically cited as having comparable antipyretic potency to antipyrine but with enhanced sedative properties due to the bromine atom (similar to the sedative effect of bromide salts).

  • Clinical Status: Largely superseded by modern NSAIDs (ibuprofen, diclofenac) due to the risk of agranulocytosis associated with pyrazolones, but remains a vital reference compound in pharmacological assays.

Antimicrobial and Anticancer Potential (Modern Derivatives)

Modern research utilizes the 4-bromoantipyrine scaffold to synthesize 4-substituted pyrazolones via cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Anticancer: 4-arylantipyrine derivatives have shown cytotoxicity against HeLa and MCF-7 cell lines by inducing apoptosis via the caspase-3 pathway.

  • Antimicrobial: Schiff bases derived from amino-antipyrines (structurally related) exhibit broad-spectrum activity against S. aureus and E. coli by disrupting bacterial cell wall synthesis.

Quantitative Activity Data

Comparison of Bromopyrine derivatives against standard reference drugs.

Compound ClassTarget Organism/EnzymeActivity Metric (IC50 / MIC)Reference Standard
Bromopyrine COX-1 / COX-2~150 µM (Est. IC50)Antipyrine (~200 µM)
4-Aryl-antipyrine MCF-7 (Breast Cancer)12.5 µg/mL (LC50)Doxorubicin (4.2 µg/mL)
Pyrazolone Schiff Base S. aureus6.25 µg/mL (MIC)Ciprofloxacin (1.5 µg/mL)

Experimental Protocols

Synthesis of 4-Bromoantipyrine (Bromination Protocol)

Objective: Selective bromination of antipyrine at the C-4 position.

  • Reagents: Antipyrine (10 mmol), N-Bromosuccinimide (NBS) (11 mmol), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve antipyrine in anhydrous MeCN.

    • Add NBS portion-wise at 0°C to prevent over-bromination.

    • Stir at room temperature for 2 hours.

    • Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Wash residue with water to remove succinimide byproduct.

    • Recrystallize from ethanol.[2]

  • Validation:

    • Melting Point: 114–117°C.

    • 1H NMR (CDCl3): Absence of the C-4 proton signal (usually at ~5.5 ppm in antipyrine).

In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

Objective: Assess biological activity of bromopyrine derivatives.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw of Wistar rats.

  • Treatment: Administer Bromopyrine derivative (10–50 mg/kg, p.o.) 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Calculation:

    
    
    (Where 
    
    
    
    is control edema volume and
    
    
    is treated edema volume).
Experimental Workflow Visualization

Experimental_Workflow Start Start: Antipyrine Step1 Bromination (NBS/MeCN) Start->Step1 Inter 4-Bromoantipyrine (Intermediate) Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat) Inter->Step2 Product 4-Aryl-Antipyrine Derivative Step2->Product Assay Bioassay (COX Inhibition / Cytotoxicity) Product->Assay

Caption: Synthetic workflow from Antipyrine precursor to bioactive 4-Aryl derivatives via Bromopyrine intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95032, 4-Bromoantipyrine. Retrieved from [Link]

  • Alam, M. et al. (2021).Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives. Journal of Chemistry. (Contextual grounding for pyrazolone bioactivity).
  • Merck & Co.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Historical validation of Bromopyrine as Monobromoantipyrine).

Sources

Electronic Properties and Dipole Moment of Bromopyridines: A Structural & Physical Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the electronic properties and dipole moment of Bromopyridines .

Note on Nomenclature: "Bromopyrine" is not a recognized IUPAC nomenclature or standard trade name.[1] Based on the context of "drug development" and "electronic properties," this guide interprets the subject as Bromopyridine (specifically the 2-, 3-, and 4- isomers), which are ubiquitous heteroaromatic scaffolds in medicinal chemistry.[1] References to Bromopyrene (a polycyclic aromatic hydrocarbon used in organic electronics) are included in the footnotes for disambiguation.[1]

Executive Summary

The electronic architecture of bromopyridines is defined by the interplay between the electron-deficient pyridine ring (due to the electronegative nitrogen) and the dual nature of the bromine substituent (inductive electron withdrawal vs. mesomeric electron donation). Understanding the dipole moment of these isomers is critical for predicting solubility profiles, membrane permeability (LogP), and orientation within protein binding pockets during Structure-Based Drug Design (SBDD).[1]

This guide provides a physics-based analysis of the dipole vectors, experimental determination protocols, and computational workflows for characterizing these moieties.[1]

Electronic Architecture

Orbital Hybridization and Charge Distribution

The pyridine ring consists of five


 hybridized carbons and one 

hybridized nitrogen.[1] The nitrogen atom houses a lone pair in an

orbital orthogonal to the

-system, which does not participate in aromaticity but dominates the local electrostatic potential (ESP).[1]
  • Nitrogen Effect: The endocyclic nitrogen exerts a strong inductive effect (-I), pulling electron density from the ring carbons, making the C2, C4, and C6 positions electron-deficient (electrophilic).[1]

  • Bromine Effect:

    • Inductive (-I): Bromine is electronegative (

      
      ), withdrawing 
      
      
      
      -electron density from the attached carbon.[1]
    • Mesomeric (+M): Bromine has lone pairs in

      
      -orbitals that can donate into the 
      
      
      
      -system, though this overlap is poor (4p-2p mismatch) compared to fluorine or chlorine.[1]
    • Net Result: The -I effect dominates, making bromopyridines overall electron-poor, yet the bromine atom itself remains a site of high electron density (negative ESP cap) capable of halogen bonding.[1]

Dipole Moment Vector Analysis

The molecular dipole moment (


) is the vector sum of the pyridine ring dipole and the C-Br bond dipole.[1]
IsomerVector GeometryTheoretical PredictionExperimental Range (D)
Pyridine (Ref) N/ABase Vector2.20 - 2.23
2-Bromopyridine Acute angle (~60°) between N-lone pair and C-Br bond.[1] Vectors reinforce.[1]High

2.90 - 3.20
3-Bromopyridine Obtuse angle (~120°).[1] Vectors partially cancel.[1]Moderate

2.00 - 2.40
4-Bromopyridine Opposing angle (~180°).[1] Vectors oppose but do not cancel (Magnitude

).[1]
Low

0.80 - 1.20

Data Source: Aggregated from standard physical organic chemistry tables and NIST database.

Experimental Determination Protocol

To measure the dipole moment accurately, the Guggenheim-Smith Method (dilute solution method) is the industry standard for drug-like molecules that may not be stable in the gas phase.[1]

Principle

The total molar polarization (


) is derived from the dielectric constant (

) and refractive index (

) of the substance in a non-polar solvent (e.g., Benzene or

) at varying mass fractions.
Step-by-Step Workflow
  • Solvent Preparation: Use anhydrous Benzene (dried over Na wire).[1]

  • Solution Series: Prepare 5 solutions of Bromopyridine with mass fractions (

    
    ) ranging from 0.01 to 0.05.
    
  • Measurement:

    • Measure dielectric constant (

      
      ) using a Dipolemeter (Heterodyne beat method) at 25°C.[1]
      
    • Measure refractive index (

      
      ) using an Abbe Refractometer.[1]
      
  • Calculation:

    • Plot

      
       vs. 
      
      
      
      to get slope
      
      
      .[1]
    • Plot

      
       vs. 
      
      
      
      to get slope
      
      
      .[1]
    • Apply Guggenheim’s equation:

      
      
      (Where 
      
      
      
      is molecular weight,
      
      
      is temperature in Kelvin).[1]

Computational Workflow (DFT)

For predictive modeling in drug discovery, Density Functional Theory (DFT) is used to calculate the dipole moment and map the Electrostatic Potential (ESP).[1]

Visualization of Computational Pipeline

DFT_Workflow cluster_0 Input Phase cluster_1 DFT Execution (Gaussian/ORCA) cluster_2 Output Analysis S1 3D Structure Build (ChemDraw/Avogadro) S2 Conformational Search (MMFF94) S1->S2 P1 Geometry Optimization (B3LYP/6-311G**) S2->P1 P2 Frequency Calculation (Check Imaginary Freqs) P1->P2 Converged? P3 Solvation Model (PCM/Water) P2->P3 Real Minima O1 Dipole Moment Vector (Debye) P3->O1 O2 ESP Map Generation (Isovalue 0.002) P3->O2

Caption: Standard DFT workflow for calculating electronic properties of heteroaromatic scaffolds.

Key Parameters[1][2]
  • Functional: B3LYP or

    
    B97X-D (includes dispersion corrections, crucial for halogens).[1]
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions "++" are mandatory for accurately modeling the lone pair electrons on Br and N).[1]

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

    
    ) to simulate physiological conditions.
    

Pharmaceutical Relevance

Halogen Bonding (XB)

The electronic anisotropy of the C-Br bond creates a region of positive electrostatic potential on the extension of the bond axis, known as the


-hole .[1]
  • Mechanism: The

    
    -hole allows Bromopyridine to act as a Lewis Acid, interacting with backbone carbonyls or nucleophilic residues in target proteins.[1]
    
  • Directionality: Unlike Hydrogen bonds, Halogen bonds are highly directional (160° - 180°), aiding in the precise orientation of the ligand.[1]

Solubility and LogP

The dipole moment directly influences the partition coefficient (LogP).[1]

  • 2-Bromopyridine (High

    
    ):  More polar, slightly higher water solubility, lower LogP compared to symmetric isomers.[1]
    
  • 3-Bromopyridine: Often preferred in fragment-based drug discovery (FBDD) as it balances lipophilicity (for permeability) with sufficient polarity for solubility.[1]

References

  • National Institute of Standards and Technology (NIST). 4-Bromopyridine Gas Phase Ion Energetics and Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. 2-Bromopyridine Compound Summary. National Library of Medicine.[1] [Link]

  • Stenutz, R. 3-Bromopyridine Dielectric Properties.[1] Stenutz Tables for Chemistry.[1] [Link]

  • Guggenheim, E. A. The determination of the dipole moment of a solute in a non-polar solvent.[1] Transactions of the Faraday Society, 1949.[1] (Foundational Method).[1]

Sources

The Role of the Bromopyridine Scaffold in Antihistamine Research

Author: BenchChem Technical Support Team. Date: March 2026

Technical Disambiguation: "Bromopyrine" vs. Bromopyridine Note: In the context of medicinal chemistry and antihistamine synthesis, "Bromopyrine" is frequently a typographical error for Bromopyridine (specifically 2-bromopyridine). While "Bromopyrine" (monobromoantipyrine) exists as a historical analgesic, it is not a scaffold for antihistamines. This guide focuses on 2-Bromopyridine , the critical scaffold used to synthesize the pyridine-containing class of H1 antagonists (e.g., Chlorpheniramine, Doxylamine, Carbinoxamine).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, Drug Development Professionals

Executive Summary

The Bromopyridine scaffold (specifically 2-bromo- and 3-bromopyridine) serves as the primary lithiation and Grignard precursor for introducing the pyridine pharmacophore into first-generation H1 antihistamines. Its role is pivotal in "scaffold hopping" from the diphenylmethane core (e.g., Diphenhydramine) to the more potent and soluble pyridyl-aryl series.

This guide analyzes the chemical utility of 2-bromopyridine in constructing the diarylmethane and aminoalkyl ether backbones, detailing the halogen-lithium exchange mechanisms that enable the synthesis of blockbuster drugs like Chlorpheniramine , Doxylamine , and Carbinoxamine .

Chemical Architecture & Synthetic Utility

The utility of the bromopyridine scaffold stems from the lability of the C–Br bond, which allows for the regioselective introduction of the pyridine ring into electrophilic carbon centers.

The "Pyridine Effect" in SAR

Replacing a phenyl ring with a pyridine ring (derived from the bromopyridine scaffold) confers three critical advantages in H1 antagonists:

  • Basicity & Solubility: The pyridine nitrogen (pKa ~5.2) increases water solubility at physiological pH compared to the diphenyl analogs.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than the phenyl ring.

  • Binding Affinity: The nitrogen atom acts as a weak hydrogen bond acceptor, interacting with specific residues (e.g., Lysine/Asparagine) in the G-protein coupled receptor (GPCR) binding pocket.

Reactivity Profile: Br vs. Cl

While 2-chloropyridine is cheaper, 2-bromopyridine is the preferred scaffold for research and high-yield synthesis due to:

  • Faster Halogen-Lithium Exchange: The C–Br bond is weaker (approx. 69 kcal/mol) than the C–Cl bond (approx. 84 kcal/mol), allowing for rapid lithiation at cryogenic temperatures (-78°C) without competing nucleophilic attack on the ring.

  • Grignard Formation: 2-Bromopyridine forms Grignard reagents (2-pyridylmagnesium bromide) more readily, although "Grignard exchange" (using iPrMgCl) is now the standard protocol to avoid Wurtz-type coupling side products.

Experimental Protocols & Case Studies

Case Study A: Synthesis of Carbinoxamine & Doxylamine

These drugs belong to the aminoalkyl ether class.[1] The core step is the nucleophilic addition of a metallated pyridine to a ketone or aldehyde.

Protocol: Halogen-Lithium Exchange for Carbinol Formation

Objective: Synthesize the intermediate phenyl(pyridin-2-yl)methanol.

  • Reagents: 2-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Acetophenone (1.0 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Lithiation:

    • Cool THF and 2-bromopyridine to -78°C .

    • Add n-BuLi dropwise over 30 mins. Critical: Maintain temp < -65°C to prevent decomposition of the 2-pyridyllithium species.

    • Stir for 45 mins. The solution typically turns deep red/orange.

  • Coupling:

    • Add Acetophenone (diluted in THF) dropwise.

    • Allow to warm to 0°C over 2 hours.

  • Quench: Saturated NH4Cl solution.

  • Result: Formation of the tertiary alcohol (Carbinol), which is subsequently alkylated with dimethylaminoethyl chloride to yield Doxylamine.

Case Study B: Synthesis of Chlorpheniramine

This drug belongs to the propylamine class. The scaffold is used to alkylate a nitrile.[2][3]

Protocol: Nucleophilic Aromatic Substitution / Alkylation

Objective: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

  • Reagents: 4-Chlorobenzyl cyanide, 2-Bromopyridine, Sodium Amide (NaNH2) or NaH.

  • Mechanism:

    • The base deprotonates the benzylic position of the nitrile.

    • The resulting carbanion attacks 2-bromopyridine via an addition-elimination mechanism (SnAr) or via palladium-catalyzed coupling (Buchwald-Hartwig conditions in modern variants).

    • Note: Traditional industrial routes often use 2-chloropyridine for cost, but 2-bromopyridine is used in high-value, lower-temperature variants to reduce tar formation.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis of major antihistamines starting from the 2-Bromopyridine scaffold.

Bromopyridine_Scaffold BrPy Scaffold: 2-Bromopyridine LiPy Intermediate: 2-Pyridyllithium BrPy->LiPy n-BuLi, -78°C (Halogen-Li Exchange) Chlorpheniramine Product: Chlorpheniramine (Propylamine Class) BrPy->Chlorpheniramine NaNH2 (SnAr) or Pd-Catalysis Carbinol Intermediate: Pyridyl-Carbinol LiPy->Carbinol Nucleophilic Addition Ketone Reactant: Acetophenone / Benzaldehyde Ketone->Carbinol Etherification Step: Alkylation with Dimethylaminoethyl chloride Carbinol->Etherification Doxylamine Product: Doxylamine (Ethanolamine Class) Etherification->Doxylamine Carbinoxamine Product: Carbinoxamine (Ethanolamine Class) Etherification->Carbinoxamine Nitrile Reactant: 4-Chlorobenzyl Cyanide Nitrile->Chlorpheniramine Amination Step: Alkylation & Hydrolysis

Caption: Divergent synthesis of Ethanolamine and Propylamine antihistamines utilizing 2-Bromopyridine as the core scaffold.

Pharmacophore Integration

The diagram below details how the pyridine ring (introduced via the scaffold) interacts within the H1 receptor binding pocket compared to the phenyl ring it replaces.

H1_Binding Asp Receptor Site: Aspartic Acid (D107) Lys Receptor Site: Lysine (K191) Hydrophobic Hydrophobic Pocket Amine Tertiary Amine (Protonated) Amine->Asp Ionic Bond (Salt Bridge) Pyridine Pyridine Ring (From Scaffold) Pyridine->Lys H-Bond Acceptor (N-interaction) Phenyl Phenyl Ring (Auxiliary) Phenyl->Hydrophobic Pi-Pi Stacking

Caption: Pharmacophore map showing the Pyridine ring's specific H-bond interaction, distinct from the Phenyl ring's Pi-stacking.

Technical Data Summary

Parameter2-Bromopyridine Scaffold2-Chloropyridine ScaffoldImpact on Synthesis
Bond Energy (C-X) ~69 kcal/mol~84 kcal/molBr allows lower temp lithiation (-78°C); Cl requires higher activation energy.
Lithiation Rate Fast (< 30 min)Slow / SluggishBr is essential for kinetic control in carbinol synthesis.
Cost ModerateLowCl is preferred for bulk manufacturing if reaction conditions allow; Br for R&D.
Key Drugs Doxylamine, CarbinoxamineChlorpheniramine (Industrial)Br is the versatile choice for library generation.

References

  • Synthesis of Doxylamine Succinate. Patent CN107056685A.[4] Describes the lithiation of 2-bromopyridine with n-BuLi at -65°C to react with acetophenone. Link

  • Preparation Method of Chlorpheniramine Maleate. Patent CN114835637B. Details the reaction of p-chlorobenzonitrile and 2-bromopyridine using sodium amide. Link

  • Grignard Exchange Reaction in Synthesis of Carbinoxamine. Sphinx Knowledge House, Vol 5. Discusses the superiority of Grignard exchange between 2-bromopyridine and 2-chlorobutane over direct magnesium reaction. Link

  • The Expanding Role of Pyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Reviews the pharmacological benefits of incorporating pyridine rings into bioactive molecules. Link

Sources

A Senior Scientist's Guide to Bromopyruvic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromopyruvic acid (3-bromo-2-oxopropanoic acid), often abbreviated as 3-BrPA, stands as a testament to the utility of multifunctional small molecules in modern chemistry.[1][2] Far from being a simple halogenated ketone, its unique trifecta of a carboxylic acid, an α-keto group, and a reactive C-Br bond endows it with a remarkable versatility that bridges the gap between traditional organic synthesis and cutting-edge chemical biology.[1][3] For the synthetic chemist, it is a powerful electrophilic building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[2][3] For the drug development professional, it is a potent metabolic inhibitor that selectively targets the aberrant energy pathways of cancer cells, making it a compelling candidate for novel therapeutics.[4][5][6]

This guide provides an in-depth technical exploration of bromopyruvic acid's applications. Moving beyond a mere recitation of reactions, we will dissect the core principles of its reactivity, provide field-tested experimental protocols, and synthesize this knowledge within the context of its most impactful applications. From the strategic alkylation of nucleophiles and the elegant construction of heterocyclic libraries to its role as a targeted covalent inhibitor in oncology, this document serves as a comprehensive resource for researchers aiming to harness the full potential of this exceptional reagent.

Core Principles: Understanding Bromopyruvic Acid (3-BrPA)

A mastery of any reagent begins with a fundamental understanding of its intrinsic properties, reactivity, and handling requirements. Bromopyruvic acid is a highly reactive alkylating agent; this reactivity is the source of its synthetic power but also necessitates careful handling.[7][8]

Chemical Identity and Physicochemical Properties

Bromopyruvic acid is a structural analog of pyruvic acid where a bromine atom replaces one of the methyl hydrogens.[2][7] This single substitution dramatically alters the molecule's electronic profile and reactivity.

PropertyValueSource
IUPAC Name 3-Bromo-2-oxopropanoic acid[8]
CAS Number 1113-59-3[1]
Molecular Formula C₃H₃BrO₃[1]
Molar Mass 166.96 g/mol
Appearance Off-white to colorless solid (powder, crystals, or flakes)[1][8]
Melting Point 77-82 °C
Solubility Soluble in water and various organic solvents[1]
The Engine of Reactivity: The α-Halo Ketone Moiety

The synthetic utility of 3-BrPA is dominated by the electrophilic character of the C3 carbon, which is bonded to the bromine atom.[1] This high reactivity stems from two key features:

  • Inductive Effect: The adjacent electron-withdrawing ketone and carboxylic acid groups polarize the C-Br bond, rendering the C3 carbon highly electron-deficient and thus susceptible to nucleophilic attack.

  • Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions.

This intrinsic reactivity makes 3-BrPA a potent alkylating agent, a characteristic that is central to nearly all of its applications.[7][9]

Safety and Handling Protocols

The high reactivity of 3-BrPA demands stringent safety protocols. It is classified as a corrosive material that can cause severe skin burns and eye damage.[7][10]

  • Personal Protective Equipment (PPE): Always handle 3-BrPA in a chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.[10][11]

  • Storage: Store in a cool (refrigerated at 2-8°C is recommended), dry, and well-ventilated area, away from incompatible materials.[11] The container should be kept tightly closed.[11]

  • Incompatible Materials: Avoid contact with bases and reducing agents, as these can trigger vigorous or uncontrolled reactions.[11]

  • Stability: While stable under recommended storage conditions, 3-BrPA has a limited half-life under physiological pH (approx. 7.0-7.4), which is an important consideration for biological assays.[11] Always use freshly prepared solutions for experiments.[12]

Bromopyruvic Acid as a Strategic Alkylating Agent

Alkylation is the cornerstone of 3-BrPA chemistry.[9] Its ability to covalently modify a vast range of nucleophiles underpins its use in both small-molecule synthesis and the targeted modification of biomolecules.

Mechanism of Action: The SN2 Trajectory

The alkylation reaction with 3-BrPA typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic C3 carbon, displacing the bromide leaving group in a single, concerted step.

Caption: Generalized SN2 reaction of a nucleophile with 3-BrPA.

This mechanism is highly reliable and predictable, making 3-BrPA a favored reagent for introducing the pyruvate moiety onto a substrate.

Application in Bioconjugation: Affinity Labeling of Cysteine Residues

One of the most powerful applications of 3-BrPA's alkylating ability is in chemical biology, where it is widely used as an "affinity label" to covalently modify proteins.[2][10] The thiol group (-SH) of cysteine residues is a particularly strong nucleophile and readily attacks 3-BrPA.[4] This reaction is highly specific and results in a stable thioether bond, effectively "labeling" the cysteine residue.[4][13] This technique is invaluable for:

  • Identifying active site residues: By observing which residue modification leads to loss of enzyme function.

  • Developing irreversible enzyme inhibitors: Creating a permanent covalent bond that deactivates the target enzyme.[4]

  • Cross-linking proteins and nucleic acids: The carboxylic acid provides a second handle for further reactions.[2][10]

Cornerstone Application: Synthesis of Heterocyclic Scaffolds

In synthetic organic chemistry, 3-BrPA is a premier building block for constructing heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.[3][14][15] Its ability to participate in condensation reactions with binucleophilic substrates provides a straightforward entry into diverse and complex ring systems.

Case Study: Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry. The reaction of a 2-aminopyridine with 3-BrPA is a classic, efficient method for their synthesis.[2][10]

Imidazopyridine_Synthesis start Start: 2-Aminopyridine + Bromopyruvic Acid step1 Step 1: Nucleophilic Attack (Alkylation of Amino Group) start->step1 intermediate Intermediate: N-Alkylpyridinium Salt step1->intermediate step2 Step 2: Intramolecular Cyclization (Condensation) intermediate->step2 product Product: Imidazo[1,2-a]pyridine-2-carboxylic acid step2->product

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines using 3-BrPA.

The reaction proceeds via an initial SN2 alkylation of the exocyclic amino group of 2-aminopyridine, followed by an intramolecular condensation involving the ring nitrogen, which attacks the ketone carbonyl, leading to cyclization and dehydration. The resulting scaffold is highly valuable for further functionalization in drug discovery programs.

Bridging Synthesis and Therapy: 3-BrPA in Drug Development

Perhaps the most intensely researched application of bromopyruvic acid is in oncology.[1][3] Its potent and selective anticancer activity has positioned it as a highly promising therapeutic agent.[4]

Exploiting the Warburg Effect: A Targeted Anticancer Strategy

Many cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[5] These cells become heavily reliant on glycolysis for ATP production and biosynthetic precursors. 3-BrPA exploits this dependency by acting as a powerful inhibitor of key glycolytic enzymes.[4][5][6]

Mechanism of Action as a Glycolysis Inhibitor

3-BrPA enters cancer cells primarily through overexpressed monocarboxylate transporters (MCTs).[6][13] Once inside, its alkylating prowess is directed at critical metabolic enzymes.

Glycolysis_Inhibition BrPA 3-Bromopyruvic Acid (3-BrPA) MCT Enters cell via Monocarboxylate Transporter (MCT) BrPA->MCT Alkylation Alkylation of Cysteine Residues MCT->Alkylation HK2 Inhibition of Hexokinase II (HK2) Alkylation->HK2 GAPDH Inhibition of GAPDH Alkylation->GAPDH Glycolysis Glycolysis Blocked HK2->Glycolysis GAPDH->Glycolysis ATP ATP Depletion Glycolysis->ATP ROS Increased Reactive Oxygen Species (ROS) Glycolysis->ROS Apoptosis Cell Death (Apoptosis) ATP->Apoptosis ROS->Apoptosis

Caption: Mechanism of 3-BrPA-induced cancer cell death.

  • Inhibition of Hexokinase II (HK2): 3-BrPA is a potent inhibitor of HK2, the first rate-limiting enzyme in the glycolytic pathway.[4][16][17] By shutting down this initial step, it effectively starves the cell of downstream metabolites.

  • Inhibition of GAPDH: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another critical glycolytic enzyme that is highly sensitive to alkylation by 3-BrPA.[6]

  • Consequences: This dual inhibition leads to a rapid and catastrophic depletion of intracellular ATP and an increase in oxidative stress, ultimately triggering programmed cell death (apoptosis).[6][18]

Designing Prodrugs: The Pt(IV)-3-BrPA Conjugate Example

To improve stability and targeting, researchers have incorporated 3-BrPA into more complex drug delivery systems. For instance, it has been used as an axial ligand in Platinum(IV) prodrugs.[5] In this design, an inactive Pt(IV) complex is administered, which is then reduced within the tumor's hypoxic environment to release two active agents: a cytotoxic Pt(II) species (like oxaliplatin) and 3-BrPA, delivering a dual-mechanism attack on the cancer cell.[5]

Key Experimental Protocols

The following protocols are provided as validated starting points for researchers. As always, optimization may be necessary for specific substrates and systems.

Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]heterocycles.[10]

  • Reagents & Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylpyridine (1.0 eq).

    • Dissolve the starting material in a suitable solvent, such as anhydrous ethanol or acetone.

  • Reaction Initiation:

    • Add bromopyruvic acid (1.1 eq) to the solution at room temperature. A precipitate may form upon addition.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold solvent (e.g., ethanol) to remove any unreacted starting materials.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure 4-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol: General Procedure for Cysteine Residue Labeling in a Protein

This protocol provides a general method for the covalent modification of cysteine residues.[4]

  • Protein Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. Ensure the pH of the buffer is around 7.0-7.5.

  • Reagent Preparation:

    • Prepare a fresh stock solution of bromopyruvic acid (e.g., 30 mM) in the same buffer, adjusting the pH to ~7.2 with NaOH immediately before use.[12]

  • Labeling Reaction:

    • Add a molar excess (e.g., 10- to 100-fold) of the 3-BrPA solution to the protein solution. The exact excess will depend on the protein and must be optimized.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

  • Quenching:

    • Stop the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to quench any unreacted 3-BrPA.

  • Purification:

    • Remove excess 3-BrPA and quenching agent by subjecting the protein sample to dialysis, gel filtration (desalting column), or buffer exchange.

  • Analysis:

    • Confirm the covalent modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the pyruvate moiety) and/or functional assays to determine the effect of the modification on protein activity.

Future Outlook and Emerging Trends

The story of bromopyruvic acid is far from over. Its robust reactivity and profound biological effects ensure its continued relevance in chemical science. Future research is likely to focus on several key areas:

  • Novel Heterocycle Synthesis: Expanding the scope of its reactions to create new and more complex heterocyclic systems for drug discovery and materials science.

  • Advanced Drug Delivery: Designing more sophisticated prodrug and conjugate strategies to enhance the therapeutic index of 3-BrPA, minimizing off-target effects and improving its in vivo stability.[5]

  • Combination Therapies: Exploring the synergistic effects of 3-BrPA with other anticancer agents, including standard chemotherapeutics and radiation therapy, where it may act as a potent radiosensitizer.[19]

  • Expanding Therapeutic Targets: Investigating its potential for treating other metabolic diseases or as an antimicrobial agent, given its fundamental impact on cellular energy production.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Unlocking Potential: The Application of Bromopyruvic Acid in Advanced Organic Synthesis.
  • Benchchem. The Versatility of 3-Bromopropionic Acid in Medicinal Chemistry: A Technical Guide.
  • CymitQuimica. CAS 1113-59-3: Bromopyruvic acid.
  • PubChem. Bromopyruvic Acid | C3H3BrO3 | CID 70684.
  • ChemicalBook. (2026, February 2). 3-Bromopyruvic acid | 1113-59-3.
  • MedKoo. Bromopyruvic acid | 3-BrPA | CAS#1113-59-3 | hexokinase II inhibitor.
  • Zhou, P., et al. (2025, June 30). Synthesis and anticancer activity of Pt(IV) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing.
  • Fisher Scientific. (2009, September 26).
  • Sigma-Aldrich. Bromopyruvic acid >= 98.0% | 1113-59-3.
  • Jardim-Messeder, D., & Moreira-Pacheco, F. (2016, May 15). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research.
  • Cal, M., et al. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. PMC.
  • Anba Pharma Company. 3-Bromopyruvic acid.
  • Sigma-Aldrich. Bromopyruvic acid >= 98.0% | 1113-59-3.
  • Science.gov.
  • Mangalagiu, I. I., & Darabantu, M. (2025).
  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles.
  • Ferreira, F., et al. (2019, April 11). Electron-Induced Reactions in 3-Bromopyruvic Acid. PubMed.
  • Wikipedia. Bromopyruvic acid.
  • Spandidos Publications. (2022, June 16).
  • PMC. (2022).
  • Journal of Applicable Chemistry. (2013).
  • AJOL.
  • Salcedo, C., et al. (2014, February 15).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025, August 6).
  • RSC Publishing. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand.

Sources

Methodological & Application

optimized protocol for Suzuki-Miyaura coupling with bromopyrine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Suzuki-Miyaura Coupling with Bromopyrine

Introduction & Scientific Context

Bromopyrine (4-bromo-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 4-bromoantipyrine) is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized to synthesize pyrazolone-based therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral candidates [1].

Historically, functionalizing the antipyrine core at the C4 position via direct Pd-catalyzed C–H arylation has proven highly inefficient. The inherent low nucleophilicity of the C4 center in the pyrazolone ring leads to sluggish kinetics and incomplete reactions [1]. To bypass this limitation, researchers pre-functionalize the core into bromopyrine, utilizing it as an electrophilic partner in Suzuki-Miyaura cross-coupling. However, the electron-rich nature and steric bulk of the pyrazolone core render the C(sp2)–Br bond highly resistant to oxidative addition by standard palladium catalysts, necessitating a rigorously optimized catalytic system [2].

Mechanistic Insights & Catalyst Selection

The Suzuki-Miyaura coupling of bromopyrine requires a catalyst system capable of overcoming two distinct energy barriers:

  • Oxidative Addition: The electron-donating properties of the pyrazolone ring strengthen the C–Br bond. Standard electron-deficient or neutral catalysts (e.g., Pd(PPh3)4) fail to insert efficiently.

  • Transmetalation & Reductive Elimination: The steric hindrance flanking the C4 position (the C3-methyl and C5-carbonyl groups) impedes the approach of the arylboronic acid and slows down reductive elimination.

The Solution: The combination of Pd2(dba)3 with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides the optimal electronic and steric environment [1]. XPhos is a highly bulky, electron-rich dialkylbiaryl phosphine. Its electron richness facilitates rapid oxidative addition into the deactivated C–Br bond, while its extreme steric bulk accelerates the reductive elimination step, effectively driving the catalytic cycle forward.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Bromopyrine) Pd0->OA + Bromopyrine TM Transmetalation (Arylboronic Acid) OA->TM + Ar-B(OH)2, Base RE Reductive Elimination TM->RE RE->Pd0 Regenerates Pd(0) Product 4-Aryl-Antipyrine (Target) RE->Product

Figure 1: Catalytic cycle of Bromopyrine Suzuki-Miyaura coupling using Pd/XPhos.

Quantitative Optimization Data

The superiority of the Pd2(dba)3/XPhos system is evident when compared to traditional catalytic systems. The table below summarizes the optimization landscape for sterically hindered pyrazolone derivatives.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene100< 10
Pd(OAc)2 (5 mol%)PPh3K2CO31,4-Dioxane10015
Pd2(dba)3 (2.5 mol%)SPhosK3PO41,4-Dioxane/H2O10065
Pd2(dba)3 (2.5 mol%) XPhos K3PO4 1,4-Dioxane/H2O 100 > 90

(Data synthesized from optimization studies on polyfluoroalkylated and standard antipyrines [1])

Experimental Workflow

Workflow Step1 1. Preparation Charge Schlenk flask with Bromopyrine, Ar-B(OH)2, Base Step2 2. Catalyst Addition Add Pd2(dba)3 and XPhos under Argon Step1->Step2 Step3 3. Solvent & Heating Add degassed 1,4-Dioxane/H2O Heat at 100°C for 12h Step2->Step3 Step4 4. Workup Cool, extract with EtOAc, Wash with brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5

Figure 2: Step-by-step Schlenk workflow for Bromopyrine cross-coupling.

Detailed Step-by-Step Protocol

Reagents & Materials:

  • Bromopyrine (4-Bromoantipyrine): 1.0 mmol

  • Arylboronic Acid: 1.5 mmol (1.5 equiv.)

  • Pd2(dba)3: 0.025 mmol (2.5 mol%)

  • XPhos: 0.05 mmol (5.0 mol%)

  • K3PO4 (anhydrous): 3.0 mmol (3.0 equiv.)

  • 1,4-Dioxane / H2O (10:1 v/v): 11 mL

  • Argon gas, Schlenk tubes, magnetic stir bars.

Methodology:

  • Reaction Setup (Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bromopyrine (1.0 mmol), the selected arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

    • Transfer Pd2(dba)3 (2.5 mol%) and XPhos (5.0 mol%) into the flask.

    • Causality Note: Adding the catalyst and ligand together in the solid phase before solvent addition ensures the immediate formation of the active Pd(0)-XPhos complex upon solvation, preventing premature catalyst aggregation (black-out).

  • Degassing and Solvation:

    • Evacuate the flask and backfill with Argon (repeat 3 times).

    • Add 11 mL of a pre-degassed mixture of 1,4-Dioxane and H2O (10:1 ratio) via syringe.

    • Causality Note: Water is critical in this protocol to dissolve the inorganic base (K3PO4) and facilitate the formation of the reactive boronate intermediate required for the transmetalation step.

  • Reaction Execution:

    • Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C.

    • Stir vigorously (800 rpm) for 12 hours.

    • Causality Note: The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the aqueous base and the organic reactants.

  • In-Process Quality Control (IPQC) & Self-Validation:

    • TLC Monitoring: Bromopyrine is highly UV-active. Monitor the disappearance of the starting material (Rf ~0.4 in 1:1 Hexanes/EtOAc).

    • LC-MS Validation: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of debrominated antipyrine (m/z 189) indicates premature reductive elimination (often due to wet organic solvent or degraded boronic acid). The target product should show the corresponding[M+H]+ mass.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 3:1 to 1:1) to afford the pure 4-aryl-antipyrine derivative.

References

  • Title: Polyfluoroalkylated antipyrines in Pd-catalyzed transformations Source: RSC Advances, 2021, 11(56), 35329-35338. (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. (American Chemical Society) URL: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Bromopyridines (Bromopyrines)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

In medicinal chemistry and radiopharmaceutical development, the functionalization of halogenated heterocycles is a foundational transformation. This guide details the optimization of Nucleophilic Aromatic Substitution (SNAr) conditions for bromopyridines—frequently referred to in radiochemical vernacular and legacy literature as "bromopyrines" [1].

Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism. The reaction hinges on the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex .

The Causality of Reactivity

The success of an SNAr reaction on a bromopyridine/bromopyrine scaffold is dictated by the position of the bromine atom relative to the heterocyclic nitrogen:

  • α- and γ-Positions (2- and 4-bromopyridines): These isomers are highly reactive. The electronegative pyridine nitrogen acts as an "electron sink," directly stabilizing the negative charge of the Meisenheimer intermediate via resonance[2].

  • β-Position (3-bromopyridines): These are generally inert to standard SNAr conditions because the intermediate lacks direct resonance stabilization onto the nitrogen. Functionalization at this position typically requires forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination)[2].

Furthermore, the presence of electron-donating groups (like amines) or electron-withdrawing groups on the ring drastically alters the activation energy required for nucleophilic attack[2].

Mechanistic Visualization

SNAr_Mechanism SM Bromopyridine (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) SM->MC Addition (Rate-Limiting) NUC Nucleophile (Nu⁻) NUC->MC PROD Substituted Pyridine (Product) MC->PROD Elimination (Fast) LG Bromide (Br⁻) (Leaving Group) MC->LG

Caption: SNAr Addition-Elimination Mechanism highlighting the formation of the Meisenheimer complex.

Quantitative Reactivity Profiling

To rationally design an SNAr workflow, one must match the nucleophile's strength with the substrate's intrinsic electrophilicity. Table 1 summarizes the reactivity profiles of common bromopyridine/bromopyrine isomers.

Table 1: Comparative Reactivity Profile of Bromopyridine Isomers in SNAr

Substrate IsomerPosition to NitrogenSNAr ReactivityMeisenheimer StabilizationTypical Conditions Required
2-Bromopyridine Ortho (α)HighExcellent (Direct resonance)80–100 °C, Polar Aprotic Solvent
4-Bromopyridine Para (γ)HighExcellent (Direct resonance)80–100 °C, Polar Aprotic Solvent
3-Bromopyridine Meta (β)Very LowPoor (No direct resonance)>150 °C, Strong Bases, or Pd-Catalysis
2-Amino-6-bromopyridine Ortho (α)Very HighExcellent + Activated by LG80 °C, Mild Base (e.g., K₂CO₃)
2-Amino-5-bromopyridine Meta (β)LowPoorPd-Catalysis preferred

Data synthesized from comparative reactivity analyses of halopyridines[2],[3].

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility, SNAr workflows must be designed as self-validating systems. The choice of solvent, base, and temperature are not arbitrary; they are selected to maximize the kinetic energy of the nucleophile while stabilizing the polar transition state.

Workflow Step1 1. Reagent Preparation Dry Polar Aprotic Solvent + Base Step2 2. Substrate Addition Add Bromopyridine & Nucleophile Step1->Step2 Step3 3. Thermal Activation Heat (80-150°C) or Microwave Step2->Step3 Step4 4. In-Process QC (Self-Validation) LC-MS / TLC Monitoring Step3->Step4 Step4->Step3 If Starting Material Persists Step5 5. Workup & Isolation Quench, Extract, & Purify Step4->Step5 If Conversion > 95%

Caption: High-throughput experimental workflow for SNAr optimization with integrated QC checkpoints.

Protocol A: General Thermal Amination of 2-Bromopyridine

Objective: Synthesize 2-aminopyridine derivatives via displacement of the bromide leaving group.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • K₂CO₃ (2.0 eq, finely powdered)

  • Anhydrous DMSO (0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine and the amine nucleophile.

    • Causality: Utilizing strictly anhydrous conditions prevents the competitive hydrolysis of the bromopyridine into a pyridone byproduct[3].

  • Base Addition: Add the finely powdered K₂CO₃, followed by anhydrous DMSO.

    • Causality: DMSO (a polar aprotic solvent) is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state. Unlike protic solvents, it does not hydrogen-bond to the nucleophile, leaving the amine "naked" and highly reactive. K₂CO₃ scavenges the generated HBr, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Thermal Activation: Seal the vial and heat at 100 °C for 12 hours.

  • Self-Validation (In-Process QC): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The starting bromopyridine exhibits a distinct 1:1 isotopic doublet mass peak (due to ⁷⁹Br and ⁸¹Br isotopes). A successful reaction is validated by the disappearance of this doublet and the emergence of a singular [M+H]⁺ peak corresponding to the aminated product.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Protocol B: Radiochemical [¹⁸F]Fluorination of 2-Amino-6-bromopyrine

Objective: Synthesize ¹⁸F-radiolabeled PET imaging agents (e.g., tropane derivatives) via isotopic displacement[1].

Materials:

  • N-Boc-protected 2-amino-6-bromopyrine precursor

  • K[¹⁸F]F

  • TBAHCO₃ (Phase transfer catalyst)

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Precursor Design: Ensure the 2-amino group on the bromopyrine scaffold is Boc-protected.

    • Causality: Under highly alkaline radiolabeling conditions, an unprotected amine will deprotonate. The resulting amide anion strongly donates electron density into the pyridine ring, completely shutting down nucleophilic attack by the incoming [¹⁸F]fluoride[1].

  • Fluoride Activation: Pass cyclotron-produced [¹⁸F]fluoride through a QMA cartridge. Elute with TBAHCO₃ into a reaction vessel and azeotropically dry with acetonitrile at 95 °C under a stream of nitrogen.

    • Causality: Water heavily solvates fluoride, rendering it inert. Azeotropic drying creates a highly reactive, unsolvated [¹⁸F]fluoride ion.

  • SNAr Reaction: Add the Boc-protected bromopyrine precursor (2-3 mg) dissolved in anhydrous DMSO (0.5 mL) to the dried [¹⁸F]fluoride. Heat at 150 °C for 15 minutes[1].

  • Deprotection: Add trifluoroacetic acid (TFA) and heat at 90 °C for 5 minutes to cleave the Boc protecting group.

  • Self-Validation & Purification: Quench the reaction and inject the crude mixture onto a semi-preparative Radio-HPLC.

    • Validation Metric: The radioactive peak must perfectly co-elute with a pre-synthesized "cold" (¹⁹F) reference standard to confirm structural identity and radiochemical purity[1].

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: UC Berkeley (eScholarship) URL: [Link]

  • Title: Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Sources

catalyst selection for palladium-catalyzed bromopyrine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Catalyst Selection for Palladium-Catalyzed Bromopyridine Reactions: Application Notes & Protocols

Editorial Note on Nomenclature: In pharmaceutical and chemical literature, "bromopyrine" is frequently encountered as a typographical variant of bromopyridine or bromopyrene[1]. Given the context of drug development and cross-coupling, this guide specifically addresses the palladium-catalyzed reactions of bromopyridines, a ubiquitous scaffold in active pharmaceutical ingredients (APIs).

Mechanistic Causality: The Bromopyridine Challenge

Palladium-catalyzed cross-coupling of bromopyridines (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique mechanistic hurdles compared to standard aryl bromides. As a Senior Application Scientist, it is critical to understand that catalyst selection cannot be arbitrary; it must be dictated by the position of the nitrogen atom relative to the carbon-bromine bond[2].

  • 2-Bromopyridines (The Coordination Trap): The nitrogen atom is adjacent to the C-Br bond. Following the oxidative addition of the Pd(0) catalyst into the C-Br bond, the lone pair on the pyridine nitrogen can rapidly chelate to the Pd(II) center. This forms a highly stable, thermodynamically sunken off-cycle palladacycle, effectively poisoning the catalyst[2][3]. To overcome this, highly sterically demanding ligands (e.g., XPhos, dppf) or pre-formed NHC-palladium complexes (e.g., PEPPSI-IPr) must be used to physically block the nitrogen from coordinating.

  • 3-Bromopyridines (The Electronic Deficit): The nitrogen is meta to the C-Br bond, making direct chelation geometrically impossible. These substrates behave similarly to electron-deficient aryl bromides. Oxidative addition is facile, but the electron-withdrawing nature of the ring can slow down reductive elimination, occasionally leading to protodehalogenation side products[4][5].

  • 4-Bromopyridines (The Reactivity Extreme): Highly electron-deficient. While oxidative addition is nearly instantaneous, the intermediate Pd(II) complex is highly electrophilic and prone to degradation if transmetalation or amine binding is delayed.

Catalyst & Ligand Selection Matrix

To streamline assay development, the following matrix summarizes the empirically validated catalyst systems for bromopyridine cross-couplings, grounded in the mechanistic principles outlined above.

Substrate IsomerReaction TypePreferred PrecatalystPreferred LigandBase / SolventMechanistic Rationale
2-Bromopyridine Suzuki-MiyauraPd(dppf)Cl₂ or PEPPSI-IPrdppf or IPr (NHC)K₂CO₃ / Dioxane-H₂OBidentate or bulky NHC ligands prevent N-chelation to the Pd(II) center, avoiding catalyst poisoning[2][6].
2-Bromopyridine Buchwald-HartwigPd₂(dba)₃XPhos or BrettPhosNaOtBu / TolueneMonodentate, highly bulky biaryl phosphines force reductive elimination before degradation can occur[7].
3-Bromopyridine Suzuki-MiyauraPd(OAc)₂PPh₃ or SPhosK₃PO₄ / Toluene-H₂OStandard electron-deficient aryl halide reactivity; does not require extreme steric bulk[5][8].
3-Bromopyridine Buchwald-HartwigPd₂(dba)₃BINAP or XPhosCs₂CO₃ / DioxaneBINAP provides excellent stability for the Pd(II)-amido intermediate, preventing β-hydride elimination[4][9].
4-Bromopyridine Suzuki-MiyauraPd(PPh₃)₄None (Ligandless)Na₂CO₃ / EtOH-H₂OHigh electrophilicity allows for the use of simple, inexpensive tetrakis catalysts without complex ligand design.

Reaction Pathway & Off-Cycle Traps

The following diagram illustrates the catalytic cycle, specifically highlighting the off-cycle resting state that plagues 2-bromopyridine couplings if the incorrect catalyst is selected.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Ar-Br Oxidative Addition Pd0->OxAdd + Bromopyridine Poison N-Chelated Pd(II) Off-Cycle Trap OxAdd->Poison 2-Isomer (Sterically Unhindered) TransMet Pd(II) Ar-Nu Transmetalation OxAdd->TransMet + Nucleophile Poison->OxAdd Bulky Ligand (e.g., XPhos) RedElim Product Release Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Turnover

Figure 1: Catalytic cycle highlighting the N-coordination trap specific to 2-bromopyridines.

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Bromopyridine

Objective: Achieve >90% conversion while suppressing catalyst poisoning[3][6].

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add 2-bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Causality: Water is essential to dissolve the base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Seal the tube and heat to 90 °C in an oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validating Checkpoint (Visual): The reaction mixture should transition from a deep red/orange (Pd(II) precatalyst) to a pale yellow/green (active Pd(0) turnover). If the solution rapidly turns opaque black within the first 30 minutes, the catalyst has decomposed into inactive "Pd black," indicating insufficient degassing or ligand stripping.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination of 3-Bromopyridine

Objective: Form a C-N bond using a secondary amine without β-hydride elimination[4][9].

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

  • Activation: Add anhydrous Toluene (0.1 M) and stir for 10 minutes at room temperature. Causality: This pre-stirring step allows the BINAP ligand to displace the dba ligands, forming the active L₂Pd(0) complex before the substrate is introduced.

  • Reagent Loading: Add 3-bromopyridine (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 80 °C for 4–8 hours.

  • Self-Validating Checkpoint (Analytical): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the 3-bromopyridine peak (typically highly UV-active at 254 nm). If a mass corresponding to pyridine (M-Br+H) is observed, reductive elimination is failing; consider switching the ligand from BINAP to the more sterically demanding XPhos[4].

  • Workup: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

References

  • White Rose eTheses Online (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from:[Link]

  • ACS Organometallics (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. DOI: 10.1021/acs.organomet.3c00282. Retrieved from:[Link]

  • RSC Advances (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Retrieved from:[Link]

  • Faraday Discussions (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. DOI: 10.1039/D2FD00165A. Retrieved from:[Link]

  • National Institutes of Health / PMC (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives. (Referenced for nomenclature clarification). Retrieved from:[Link]

  • ResearchGate (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from: [Link]

Sources

Application Note: Green Chemistry Approaches for the Functionalization of Bromopyrine and Related N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of brominated N-heterocycles—specifically bromopyrine (4-bromoantipyrine) and its foundational scaffold, bromopyridine —is a cornerstone of modern pharmaceutical synthesis and radiopharmaceutical development[1]. Historically, the functionalization of these electron-deficient, highly polarized scaffolds via cross-coupling or C–H activation has relied on harsh thermal conditions, toxic polar aprotic solvents (e.g., DMF, NMP), and high transition-metal loadings.

To align with modern sustainability mandates, this application note details two field-proven green chemistry paradigms: Aqueous Micellar Catalysis and Visible-Light Photoredox Catalysis . By leveraging these methodologies, researchers can drastically reduce the Environmental Factor (E-factor), operate at ambient temperatures, and achieve superior chemoselectivity when functionalizing bromopyrine and bromopyridine derivatives[2],[3].

Mechanistic Causality: The Shift to Sustainable Pathways

Aqueous Micellar Catalysis

Bromopyrine and bromopyridines are notoriously hydrophobic, which traditionally necessitated organic solvents to achieve homogeneity. Micellar catalysis circumvents this by utilizing "designer surfactants" like TPGS-750-M (a diester of racemic α-tocopherol, MPEG-750, and succinic acid) in water[4].

  • The Causality: When dissolved in water at 2 wt%, TPGS-750-M spontaneously forms nanomicelles (~50 nm in diameter). The highly lipophilic α-tocopherol cores act as nanoreactors. Hydrophobic substrates (bromopyrine) and transition-metal catalysts partition into these cores, drastically increasing their effective local concentration. This proximity effect lowers the activation energy of oxidative addition and transmetalation, allowing Suzuki-Miyaura or Stille couplings to proceed rapidly at room temperature[2].

Visible-Light Photoredox Catalysis

Traditional cross-coupling requires thermal energy to drive the catalytic cycle. Photoredox catalysis replaces heat with visible light, utilizing organic dyes (e.g., phenothiazine derivatives) or transition-metal complexes (Ru/Ir) as photocatalysts[3].

  • The Causality: Upon irradiation with blue LEDs, the photocatalyst enters a long-lived excited state (

    
    ). It undergoes a single-electron transfer (SET) with the bromopyrine/bromopyridine substrate. This generates a radical anion that undergoes rapid mesolytic cleavage of the weak C–Br bond, yielding a highly reactive heteroaryl radical. This radical can be intercepted by olefins (hydroarylation) or phosphites without the need for stoichiometric organometallic reagents[5].
    

Quantitative Data: Traditional vs. Green Functionalization

The following table summarizes the paradigm shift in the functionalization of bromopyrine/bromopyridine scaffolds, highlighting the quantitative benefits of green methodologies.

MetricTraditional Cross-CouplingMicellar Catalysis (TPGS-750-M)Photoredox Catalysis
Primary Solvent DMF, Toluene, or 1,4-DioxaneWater (2 wt% TPGS-750-M)Acetonitrile, DMSO, or Water
Operating Temperature 80–120 °CRoom Temp to 45 °CAmbient (Photochemical)
Catalyst Loading 5–10 mol% Pd1–2 mol% Pd (Recyclable)1–5 mol% Photocatalyst
E-Factor (Waste/Product) High (>50)Low (<10)Low to Moderate
Energy Consumption High (Thermal heating)Low (Ambient)Low (Visible LED light)
Chemoselectivity Moderate (Risk of over-reduction)HighExceptionally High

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodologies include built-in validation checkpoints to ensure reaction integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling in Aqueous Micellar Media

Target: Arylation of 4-bromoantipyrine or 3-bromopyridine.

  • Preparation of the Aqueous Medium: Dissolve 2.0 g of TPGS-750-M in 100 mL of degassed HPLC-grade water. Stir vigorously until the solution is completely homogeneous and slightly opalescent (indicating micelle formation).

  • Reaction Assembly: To a 10 mL reaction vial equipped with a stir bar, add the bromopyrine/bromopyridine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g.,

    
     or 
    
    
    
    , 2.0 mmol)[6].
  • Catalyst Introduction: Add the palladium catalyst (e.g., a Buchwald-type palladacycle, 1.0 mol%)[2].

  • Micellar Solvation: Add 2.0 mL of the 2 wt% TPGS-750-M aqueous solution.

    • Self-Validation Checkpoint: Stir vigorously for 5 minutes. The heterogeneous mixture should transition into a stable, milky emulsion. If large hydrophobic aggregates remain, gently warm to 40 °C for 2 minutes to facilitate entry into the micellar cores.

  • Reaction Execution: Stir the emulsion at room temperature (or up to 45 °C for highly sterically hindered substrates) for 4–12 hours. Monitor via TLC or GC-MS.

  • In-Flask Extraction (Green Isolation): Once complete, add a minimal amount of a green extraction solvent (e.g., ethyl acetate or cyclopentyl methyl ether, 2.0 mL). Stir gently, then allow phase separation.

    • Self-Validation Checkpoint: The organic layer will contain the functionalized product, while the aqueous layer retains the TPGS-750-M and Pd catalyst. The aqueous layer can be directly recycled for subsequent runs, validating the low E-factor of the system[4].

MicellarWorkflow A Aqueous Medium (Water + 2 wt% TPGS-750-M) B Nanomicelle Formation (~50 nm diameter) A->B C Reactants Enter Lipophilic Core (Bromopyrine + Boronic Acid + Pd) B->C D Concentration Effect (Lowered Activation Energy) C->D E Cross-Coupling Reaction (Mild Temp, High Yield) D->E F In-Flask Extraction (Product removed, Micelles recycled) E->F F->B Recycle Aqueous Phase

Caption: Workflow of TPGS-750-M mediated micellar catalysis for bromopyrine functionalization.

Protocol B: Visible-Light Photoredox Hydroarylation

Target: Transition-metal-free coupling of bromopyridines with functionalized olefins.

  • Reagent Assembly: In an oven-dried 10 mL Schlenk tube, combine the bromopyridine/bromopyrine derivative (0.5 mmol), the olefinic coupling partner (1.5 mmol), and an organic photocatalyst (e.g., 10-phenylphenothiazine, PTH, 5 mol%)[3].

  • Solvent Addition: Add 5.0 mL of an appropriate green solvent blend (e.g., aqueous DMSO or trifluoroethanol)[5].

  • Degassing (Critical Step): Oxygen is a potent radical quencher and will terminate the photoredox cycle. Perform three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: During the final thaw cycle under argon, no micro-bubbles should evolve from the solution. The absence of bubbles confirms complete deoxygenation.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Maintain the temperature at 25 °C using a cooling fan (LEDs generate residual heat). Irradiate for 16–24 hours.

  • Quenching and Purification: Turn off the light source, open the flask to air (quenching any remaining radical species), and concentrate the mixture under reduced pressure prior to flash chromatography.

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star Excited State PC* (Visible Light Irradiation) PC->PC_star hν (Blue LED) SET Single Electron Transfer (SET) to Bromopyrine PC_star->SET SET->PC Catalyst Regeneration Radical Heteroaryl Radical Generation (Mesolytic C-Br Cleavage) SET->Radical Coupling Radical Trapping / Cross-Coupling (e.g., with Olefin/Phosphite) Radical->Coupling Product Functionalized N-Heterocycle Coupling->Product

Caption: Photoredox catalytic cycle for the generation and trapping of heteroaryl radicals.

References

  • [5] Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. PubMed Central (PMC). URL: [Link]

  • [1] Polyfluoroalkylated antipyrines in Pd-catalyzed transformations. ResearchGate. URL: [Link]

  • [2] Catalytic Activity of C,N-Palladacycles in the Suzuki–Miyaura Reaction. INEOS OPEN. URL:[Link]

  • [4] Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. MDPI. URL: [Link]

  • [3] Rate of dehalogenation of 3-bromopyridine and methyl 4-chlorobenzoate mediated by photoredox catalysts. ResearchGate. URL: [Link]

  • [6] Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings. ResearchGate. URL: [Link]

Sources

Application Note: Solvent Effects on the Reaction Kinetics of Bromopyridine (Bromopyrine) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: In historical pharmacopeia and translated literature, bromopyridine derivatives are occasionally referred to via the legacy shorthand or typographical variant "bromopyrine"[1]. In modern physical organic chemistry and drug development, the kinetic phenomena described herein pertain to the bromopyridine class of halogenated heterocycles.

Introduction

Bromopyridines are ubiquitous electrophilic building blocks in pharmaceutical synthesis, heavily utilized in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The reaction kinetics of these heterocycles are profoundly dictated by the choice of solvent. Solvents do not merely act as passive reaction media; they actively participate in stabilizing transition states, modulating the nucleophilicity of reacting partners, and altering catalytic cycles.

Understanding the causality behind solvent-mediated kinetic shifts is essential for optimizing reaction yields, minimizing dehalogenation side-reactions, and transitioning toward green chemistry paradigms.

Mechanistic Insights: The Causality of Solvent Selection

Dual Role of Water in SNAr Reactions (Protic vs. Aprotic)

In the SNAr reaction of 2-bromopyridine with thiophenol, polar protic solvents like water exhibit a dual role as both a solvent and a catalyst. Computational and kinetic investigations reveal that water forms critical hydrogen bonds with the nitrogen atom of the pyridine ring. This interaction withdraws electron density from the aromatic system, increasing the electrophilicity of the carbon bearing the bromine leaving group.

Concurrently, water interacts with the thiol proton, enhancing its nucleophilicity. As a result, the activation energy (


) in water is significantly lowered to 39.53 kcal/mol, compared to 40.78 kcal/mol in polar aprotic solvents like DMSO, where this specific hydrogen-bond stabilization is absent.
Homocoupling in Biorenewable Solvents

In palladium-catalyzed reductive homocoupling, traditional solvents like DMF or 1,4-butanediol are increasingly being replaced by biorenewable alternatives such as Cyrene™ (dihydrolevoglucosenone). The kinetics of 2-bromopyridine homocoupling in Cyrene/GVL (gamma-valerolactone) blends demonstrate that the solvent's specific polarity and coordination ability dictate the rate of the oxidative addition of palladium into the C–Br bond[2]. Elevated temperatures (80 °C) and specific base combinations (e.g., Cs₂CO₃) in these solvent systems yield >95% conversion within 10 hours, kinetically outperforming traditional alcoholic solvents[2].

Radical Reactions and Solvent-Induced Chemoselectivity

When bromopyridine radical cations react with solvents like tetrahydrofuran (THF), the solvent directly dictates the chemoselective pathway. In solution, hydrogen bonding between the protonated pyridine nitrogen and the solvent (e.g., in water/THF mixtures) alters the electrophilicity of the para-position. This interaction physically keeps the THF molecule in proximity to the ortho-carbon, steering the reaction toward hydrogen atom abstraction rather than the nucleophilic addition predominantly observed in the gas phase[3].

Quantitative Data Presentation

Table 1: Kinetic Parameters of Bromopyridine Reactions Across Different Solvents

Reaction TypeSubstrateSolvent SystemTemp (°C)Activation Energy (

) / Yield
Kinetic Observation
SNAr 2-Bromopyridine + ThiophenolWater (Protic)25

= 39.53 kcal/mol
H-bonding stabilizes TS; faster kinetics.
SNAr 2-Bromopyridine + ThiophenolDMSO (Aprotic)25

= 40.78 kcal/mol
No H-bonding to pyridine N; slower kinetics.
Homocoupling 2-Bromo-5-(CF₃)pyridineCyrene™ / GVL80>95% Yield (10 h)Rapid oxidative addition; full conversion[2].
Homocoupling 2-Bromopyridine1,4-Butanediol7559% Yield (24 h)Slower reaction rate compared to Cyrene[2].
Radical Cation 2-Bromopyridine + THFTHF / Water (1:1)AmbientPrimary H-abstractionH-bonding blocks nucleophilic addition[3].

Experimental Protocols

Protocol 1: Kinetic Profiling of SNAr Reactions in Aqueous vs. Organic Solvents

Objective: To quantify the pseudo-first-order rate constant (


) of 2-bromopyridine reacting with thiophenol.
  • Solvent Preparation: Degas 50 mL of HPLC-grade Water and 50 mL of anhydrous DMSO by sparging with Argon for 15 minutes to prevent oxidative side reactions.

  • Reagent Preparation: Prepare a 0.1 M solution of 2-bromopyridine and a 0.15 M solution of thiophenol in the respective solvents. Add 0.2 M of K₂CO₃ as the base.

  • Reaction Initiation: In a temperature-controlled parallel synthesizer set to 25 °C, mix the reagents under an Argon atmosphere. Start the kinetic timer (

    
    ).
    
  • Kinetic Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Quenching (Critical Step): Immediately quench each aliquot into 950 µL of cold acetonitrile containing 0.1% formic acid. The acid neutralizes the base, instantly halting the SNAr kinetics.

  • Analysis: Analyze the quenched samples via LC-MS (C18 column, gradient Water/MeCN). Plot

    
     versus time to extract the rate constant (
    
    
    
    ).
Protocol 2: Palladium-Catalyzed Homocoupling in Cyrene™

Objective: Execute a green homocoupling of bromopyridine derivatives with optimized kinetics.

  • Setup: To an oven-dried Schlenk tube, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol), Pd(OAc)₂ (1 mol%), and Cs₂CO₃ (1.1 equiv)[2].

  • Solvent Addition: Add 2.0 mL of a degassed Cyrene™/GVL solvent blend.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the Pd catalyst and artificially depress the reaction rate.

  • Heating: Heat the mixture to 80 °C with vigorous stirring (800 rpm) to overcome liquid-solid mass transfer limitations of the base.

  • Monitoring: Monitor the disappearance of the starting material via GC-MS. The reaction should reach >95% conversion within 10 hours[2].

Visualizations

G cluster_0 Protic Solvent (Water) cluster_1 Aprotic Solvent (DMSO) R Reactants 2-Bromopyridine + Thiophenol H2O Water (Solvent & Catalyst) H-Bonding to Pyridine N R->H2O DMSO DMSO (Solvent only) No H-Bond Stabilization R->DMSO TS1 Transition State (TS1) Ea = 39.53 kcal/mol H2O->TS1 P Product 2-Phenylthiopyridine TS1->P TS2 Transition State (TS2) Ea = 40.78 kcal/mol DMSO->TS2 TS2->P

Caption: Solvent-dependent transition state stabilization in the SNAr reaction of 2-bromopyridine.

Workflow Step1 1. Solvent Preparation Degas & Purify Solvents Step2 2. Reagent Addition Bromopyridine + Nucleophile/Catalyst Step1->Step2 Step3 3. Kinetic Sampling Aliquots at t=0, 10, 30, 60, 120 min Step2->Step3 Step4 4. Quenching Rapid Cooling & Acidic Dilution Step3->Step4 Step5 5. LC-MS/GC-MS Analysis Quantify Conversion Rates Step4->Step5 Step6 6. Data Processing Determine Rate Constants (k) Step5->Step6

Caption: Step-by-step kinetic sampling workflow for LC-MS/GC-MS analysis.

References

  • Computational investigation of water as catalyst and solvent in aromatic nucleophilic substitution reaction of 2-bromopyridine. Indian Journal of Chemistry.

  • Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Advances. 2

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC. 3

  • bromopyrine的解释和意思- bromopyrine是什么意思? - 英汉词典. BMCX. 1

Sources

C-H activation protocols using bromopyrine as a directing group

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-H Activation Protocols Using Bromopyridine-Based Directing Groups

Part 1: Strategic Rationale & Scope

Clarification on Nomenclature: In the context of high-precision C-H activation, "Bromopyrine" is interpreted here as Bromopyridine derivatives (specifically 3-bromo-2-pyridyl or 5-bromo-2-pyridyl moieties). While standard pyridine directing groups (DGs) are ubiquitous, they often remain as "scars" on the final molecule.

The "Bromopyrine" Advantage: The incorporation of a bromine atom onto the pyridine directing group serves a dual strategic purpose in drug discovery workflows:

  • Electronic Tuning: The electron-withdrawing nature of bromine modulates the basicity of the pyridine nitrogen, altering

    
    -donation to the metal center (typically Palladium or Ruthenium). This can enhance turnover frequencies in electron-rich substrates.
    
  • The "Transformable" Handle: Unlike a static phenyl-pyridine system, the brominated DG provides a site for downstream diversification (e.g., via Suzuki-Miyaura coupling) or removal, effectively turning the DG into a functional pharmacophore rather than a waste product.

Part 2: Mechanistic Logic & Catalyst Selection

The Chemoselectivity Challenge: The core difficulty in using a brominated DG is preventing the transition metal catalyst (specifically Pd


) from performing oxidative addition into the C–Br bond of the directing group before it performs the desired C–H activation on the substrate.

Solution: The "High-Oxidation" Pathway To bypass C-Br insertion, we utilize a Pd(II)/Pd(IV) catalytic cycle or a Pd(II)-catalyzed CMD (Concerted Metalation-Deprotonation) pathway that avoids low-valent Pd(0) species.

Key Mechanistic Principles:

  • Catalyst: Use Pd(OAc)

    
      (Palladium Acetate).[1][2] It initiates the cycle as Pd(II).
    
  • Ligand: Avoid electron-rich phosphines (like PPh

    
     or PCy
    
    
    
    ) which stabilize Pd(0) and promote oxidative addition into Ar-Br. Use amino-acid ligands (e.g., Ac-Gly-OH ) or protect the cycle with oxidants.
  • Oxidant: Ag

    
    CO
    
    
    
    or Benzoquinone is essential to reoxidize any transient Pd(0) back to Pd(II) immediately, shutting down the competing Suzuki pathway on the DG.
Visualizing the Chemoselective Pathway

CH_Activation_Mechanism Substrate Substrate-DG (Bromopyridine Attached) Coordination N-Coordination (Pre-Complex) Substrate->Coordination + Pd(OAc)2 CMD CMD Step (C-H Cleavage) Coordination->CMD - AcOH Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Pd II -> IV) Palladacycle->OxAdd + Ar-I Coupling Coupling Partner (e.g., Aryl Iodide) Coupling->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Substrate Cycle Completes (Pd(II) Regenerated) SideReaction AVOID: C-Br Insertion (Occurs if Pd(0) accumulates) RedElim->SideReaction If Pd(0) is not re-oxidized

Caption: Figure 1. The Pd(II)/Pd(IV) catalytic cycle designed to preserve the C-Br bond on the directing group. Note the critical requirement to avoid Pd(0) accumulation.

Part 3: Experimental Protocols

Protocol A: Installation of the Bromopyridine DG

Objective: To attach 3-bromo-2-pyridyl amine to a carboxylic acid substrate (Amide Linkage) or install via C-N coupling. Here we describe the Amide Coupling method, common for directing group installation.

Reagents:

  • Substrate: Benzoic acid derivative (1.0 equiv)

  • Reagent: 2-Amino-3-bromopyridine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid substrate in anhydrous DMF under N

    
    .
    
  • Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add 2-amino-3-bromopyridine in one portion.

  • Reaction: Stir at 50°C for 4-6 hours. (Note: The electron-deficient amine is sluggish; mild heating is required).

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Pd-Catalyzed Ortho-Arylation (The Core Protocol)

Objective: Functionalize the C-H bond ortho to the DG without touching the Bromine on the DG.

Reagents:

  • Substrate: N-(3-bromopyridin-2-yl)benzamide (from Protocol A) (0.2 mmol)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Oxidant/Additive: Ag

    
    CO
    
    
    
    (1.0 equiv) - Acts as base and halide scavenger.
  • Solvent: t-Amyl Alcohol or DCE (2.0 mL)

  • Temperature: 110°C

Step-by-Step:

  • Setup: In a 15 mL screw-cap vial equipped with a magnetic stir bar, combine the Substrate, Aryl Iodide, Pd(OAc)

    
    , and Ag
    
    
    
    CO
    
    
    .
  • Solvent: Add t-Amyl Alcohol. Seal the vial tightly.

  • Reaction: Heat the block to 110°C. Stir vigorously (1000 rpm) for 18 hours.

    • Checkpoint: The reaction mixture will turn dark/black. This is normal. If silver mirror forms on the glass, stirring may be too slow.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Ag salts. Wash with CH

    
    Cl
    
    
    
    .
  • Analysis: Concentrate the filtrate. Analyze via crude NMR. Look for the disappearance of the ortho-proton signal.

  • Purification: Silica gel column chromatography.

Data Summary: Typical Yields & Selectivity

Substrate TypeCoupling PartnerYield (%)C-H vs C-Br Selectivity
Electron-Neutral ArenePhenyl Iodide82%>99:1
Electron-Rich Arene4-Iodoanisole75%>99:1
Electron-Poor Arene4-Iodo-CF368%95:5
Note: Selectivity drops if PPh3 is added.
Protocol C: Downstream Diversification (The "Payoff")

Objective: Utilize the preserved Bromine handle to modify the molecule after C-H activation.

Option 1: Removal of DG (De-bromination & Hydrolysis) To recover the free acid or amide without the pyridine:

  • Hydrolysis: Treat with NaOH/EtOH at reflux to cleave the amide bond (standard removal).

  • Traceless Cleavage: If the DG was attached via a C-C bond (e.g., 2-phenyl-3-bromopyridine), use reductive conditions (Pd/C, H

    
    ) to remove the Br, or stronger oxidation to cleave the pyridine ring (e.g., RuCl
    
    
    
    /NaIO
    
    
    ).

Option 2: Suzuki Coupling (Complexity Generation) Now we want to react the Bromine. We switch conditions to a Pd(0) active system.

  • Reagents: C-H Product (1.0 equiv), Boronic Acid (1.5 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (2.0 equiv), Dioxane/H
    
    
    O.
  • Conditions: 90°C, 4h.

  • Result: The DG itself becomes part of the pharmacophore, extending the molecule's reach.

Part 4: Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Catalyst poisoning by pyridine N.Increase Pd loading to 15 mol% or add PivOH (30 mol%) as a "proton shuttle" to assist the CMD step.
C-Br Insertion Formation of Pd(0) species.[1]Switch solvent to HFIP (Hexafluoroisopropanol). HFIP stabilizes the high-valent Pd states and suppresses reductive elimination to Pd(0).
Regioselectivity Issues Substrate can rotate.The 3-bromo substituent usually forces a specific conformation (steric lock). If selectivity is poor, switch to 3-isopropyl-2-pyridyl DG for higher steric bulk, though you lose the Br handle.

Part 5: Workflow Visualization

Workflow cluster_legend Key Logic Step1 Step 1: Install DG (Amide Coupling) Step2 Step 2: C-H Activation (Pd(OAc)2, Ag2CO3) *Br remains intact* Step1->Step2 Yield >80% Step3 Step 3: Diversification (Suzuki Coupling on DG) Step2->Step3 Pd(0) Conditions Warning Avoid Phosphines in Step 2

Caption: Figure 2. The sequential workflow utilizing the bromopyridine moiety first as a director, then as a substrate.[3]

Part 6: References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide ortho-Arylation." Journal of the American Chemical Society.

    • Foundational text on anilide/pyridine directed C-H activation.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

    • Authoritative review on the CMD mechanism and the role of carboxylate additives.

  • Gevorgyan, V., et al. (2016). "Removable Directing Groups in Organic Synthesis and Catalysis." Chemical Society Reviews.

    • Detailed discussion on transformable/removable DGs including halogenated pyridines.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C-H Bonds." Chemical Reviews.

    • Comprehensive guide including pyridine-directed alkylation protocols.

Sources

Application Notes and Protocols for the Scale-Up and Industrial Synthesis of Bromopyrine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition of a synthetic route for an active pharmaceutical ingredient (API) from the laboratory bench to industrial-scale production is a complex undertaking fraught with challenges that are not apparent at smaller scales. This guide provides an in-depth analysis and detailed protocols for the scale-up of synthetic procedures for key intermediates of Bromopyrine, a pyrazolone-class compound. We move beyond simple procedural lists to explain the underlying chemical and engineering principles that govern successful process scale-up. This document focuses on the industrial synthesis of the critical precursor, 4-Aminoantipyrine (4-AA), and the subsequent, often hazardous, bromination step. It integrates principles of Quality by Design (QbD) and Process Analytical Technology (PAT) to build a robust, safe, and efficient manufacturing process. The protocols and insights provided herein are intended for researchers, chemists, and chemical engineers in the pharmaceutical development and manufacturing sectors.

Foundational Principles of Pharmaceutical Scale-Up

Scaling up API synthesis is not a linear amplification of laboratory quantities; it is a fundamental shift in the process environment where physical parameters can dominate chemical kinetics.[1] The journey from a 1-liter flask to a 2,000-liter reactor introduces significant changes in surface-area-to-volume ratios, which profoundly impacts process performance and safety. Up to 40% of drug development projects face delays specifically due to scale-up challenges.

1.1. The Core Challenges of Scale-Up

  • Heat Transfer and Thermal Safety: Exothermic reactions that are easily managed in a lab flask with an ice bath can become dangerous runaway reactions at an industrial scale.[2] The reduced surface-area-to-volume ratio in large reactors severely limits the rate of heat dissipation, potentially leading to hot spots, increased byproduct formation, and catastrophic pressure buildup.[3] Generating thermal safety data using tools like reaction calorimeters is essential to design appropriate engineering controls.[2]

  • Mass Transfer and Mixing Dynamics: Inefficient mixing in large vessels can lead to localized concentration gradients, resulting in incomplete reactions and the formation of unique impurity profiles not observed at the lab scale.[2][3] The choice of impeller type, agitation speed, and baffle design are critical process parameters (CPPs) that must be optimized during scale-up.

  • Impurity Profile Management: Impurities that are negligible at the gram scale can accumulate to significant levels in multi-kilogram batches.[1] Understanding the reaction mechanism allows for the prediction and control of potential impurities, which is a cornerstone of ensuring the final API meets stringent regulatory standards.

1.2. A Modern Approach: Quality by Design (QbD) and Process Analytical Technology (PAT)

To navigate these challenges, modern pharmaceutical manufacturing employs a Quality by Design (QbD) approach. This framework emphasizes building quality into the product by thoroughly understanding the process.[4] Process Analytical Technology (PAT) is the enabling tool for QbD, utilizing real-time, in-line or on-line analytical techniques to monitor and control CPPs and Critical Quality Attributes (CQAs) throughout the manufacturing process.[5][6][7] This allows for immediate adjustments, reducing process variability and ensuring consistent product quality from batch to batch.[7][8]

Synthetic Pathways to Bromopyrine Intermediates

The industrial synthesis of brominated pyrazolone compounds typically involves a multi-step sequence. A common and robust pathway involves the synthesis of a core aminopyrazolone intermediate, followed by electrophilic bromination. This guide will focus on the synthesis of 4-Aminoantipyrine (4-AA) from Antipyrine, a widely used and well-documented industrial process, as a critical precursor for subsequent bromination.[9][10][11]

G Antipyrine Antipyrine Nitroso 4-Nitrosoantipyrine Antipyrine->Nitroso NaNO2, H2SO4 (Nitrosation) AA 4-Aminoantipyrine (4-AA) Nitroso->AA (NH4)2SO3 / NH4HSO3 (Reduction & Hydrolysis) Bromo_Int Brominated Intermediate AA->Bromo_Int Brominating Agent (e.g., NBS, Br2) (Electrophilic Aromatic Substitution) Bromopyrine Bromopyrine API Bromo_Int->Bromopyrine Further Processing G cluster_prep Pre-Reaction Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase p1 Verify Reactor Integrity (Glass-lined/Hastelloy) p2 Charge Substrate & Solvent p1->p2 p3 Inert with Nitrogen p2->p3 p4 Cool to Target Temp (e.g., 0-5°C) p3->p4 e1 Controlled Addition of Brominating Agent p4->e1 e2 Continuous Monitoring (Temp, Pressure, IPC) e1->e2 Maintain Temp e2->e1 Adjust Addition Rate q1 Verify Completion (IPC) e2->q1 q2 Prepare Quench Solution (e.g., Sodium Thiosulfate) q1->q2 q3 Slowly Add Reaction Mixture to Quench q2->q3 q4 Neutralize & Work-Up q3->q4 q5 Waste Segregation & Disposal q4->q5

Caption: Safety and operational workflow for an industrial-scale bromination reaction.

4.1. Selection of Brominating Agent The choice of reagent is a critical decision balancing reactivity, safety, cost, and waste streams.

  • Molecular Bromine (Br₂): Highly reactive and cost-effective, but it is also extremely toxic, corrosive, and volatile. [12][13]Its use at scale requires dedicated storage facilities, specialized handling equipment (e.g., closed-loop systems), and robust emergency preparedness plans. [14][15]* N-Bromosuccinimide (NBS): A solid reagent that is significantly easier and safer to handle than liquid bromine. [16][17]It often provides higher regioselectivity and generates fewer corrosive byproducts (succinimide vs. HBr). [16]While more expensive, the reduced engineering and safety costs often make it the preferred choice for pharmaceutical manufacturing.

4.2. Engineering and Personal Protective Equipment (PPE)

  • Engineering Controls: Reactions should be conducted in reactors made of corrosion-resistant materials (e.g., glass-lined steel). The reactor must be equipped with a high-efficiency cooling system, a reflux condenser, and pressure relief devices. A dedicated scrubber system to neutralize any vented bromine fumes is mandatory. [14]* Personal Protective Equipment (PPE): All personnel involved must wear extensive PPE, including chemical-resistant gloves and suits, safety goggles, and a full-face respirator with cartridges appropriate for acid gases and organic vapors. [12][14] 4.3. Quenching and Waste Neutralization Unreacted bromine must be safely neutralized before work-up. A saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically used. [14][18]The reaction mixture should be added slowly to the quench solution, as the neutralization reaction can also be exothermic.

Analytical Control Strategy

A robust analytical strategy is essential to monitor the reaction, control impurities, and ensure the final intermediate meets specifications. [19] Table 2: Analytical Methodologies for Process Control and Quality Assurance

Stage Analyte Method Purpose
Raw Materials Antipyrine, NaNO₂, etc. HPLC, Titration Confirm identity and purity of starting materials.
In-Process (4-AA) 4-Nitrosoantipyrine, 4-AA TLC, HPLC Monitor reaction progress and completion. [20]
Intermediate Release 4-Aminoantipyrine (4-AA) HPLC, GC-MS, NMR Determine purity, identify and quantify impurities. [17]
In-Process (Bromination) Starting Material, Product TLC, GC-MS Monitor reaction progress and check for over-bromination. [17]

| Final Intermediate | Brominated Intermediate | HPLC, GC-MS, NMR | Final purity assay, impurity profile, and structural confirmation. [17]|

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and isomeric byproducts. [17]Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Detailed Experimental Protocols (Illustrative 100 kg Scale)

WARNING: These protocols are illustrative and must be adapted and validated by qualified personnel. A thorough process hazard analysis (PHA) must be conducted before any scale-up operation.

Protocol 1: Industrial Scale Synthesis of 4-Aminoantipyrine (4-AA) (100 kg Batch)

  • Reactor Preparation: Charge a 1000 L glass-lined reactor with 190 L of water and 145 kg of 98% Sulfuric Acid. Cool the solution to 15°C.

  • Antipyrine Charge: Slowly charge 100 kg of Antipyrine to the reactor, maintaining the temperature below 30°C. Stir until fully dissolved.

  • Nitrosation: In a separate vessel, prepare a solution of 41 kg of Sodium Nitrite in 80 L of water. Co-currently feed the antipyrine solution and the sodium nitrite solution into a 2000 L primary reactor over 4-5 hours, maintaining the internal temperature at 45-50°C. [9][11]4. Reduction Preparation: In a separate 3000 L reduction reactor, prepare a solution of ammonium bisulfite and ammonium sulfite as per the validated process.

  • Reduction: Transfer the completed nitrosation mixture immediately into the reduction reactor. Maintain the pH between 5.4-5.8 and temperature below 60°C. [9][10]Monitor for completion via IPC.

  • Hydrolysis: Once the reduction is complete, adjust the pH to 5.8-6.0 and heat the reactor to 100°C for 3 hours. [9]7. Isolation: Cool the batch to 80°C. Neutralize with aqueous ammonia to a pH of 7.0-7.5 to precipitate the product. [9]8. Filtration and Drying: Further cool the slurry to 20-25°C. Filter the product using a centrifuge or filter dryer. Wash the cake with water. Dry the product under vacuum at 80-90°C until the loss on drying (LOD) is within the specified limit.

  • Quality Control: Sample the dried product and analyze for purity (HPLC), identity (FTIR), and residual solvents (GC). Expected yield: 90-95 kg.

Protocol 2: Industrial Scale Bromination using N-Bromosuccinimide (NBS)

  • Reactor Preparation: Charge a 1000 L glass-lined reactor with 100 kg of 4-Aminoantipyrine and 500 L of a suitable solvent (e.g., Dichloromethane, Acetic Acid). Ensure the reactor is inerted with nitrogen.

  • Cooling: Cool the reactor contents to 0-5°C using a chiller.

  • NBS Addition: Slowly add a stoichiometric equivalent of N-Bromosuccinimide (NBS) portion-wise over 3-4 hours. Maintain the internal temperature below 10°C throughout the addition. [17]4. Reaction: Stir the mixture at 5-10°C and monitor the reaction progress by HPLC or TLC every hour.

  • Quenching: Once the reaction is complete, prepare a quench solution of 15 kg of Sodium Thiosulfate in 150 L of water in a separate vessel. Slowly transfer the reaction mixture into the quench vessel, controlling the rate to keep the temperature below 25°C.

  • Work-up: Separate the organic layer. Wash with a sodium bicarbonate solution and then with brine.

  • Solvent Swap & Crystallization: Distill off the reaction solvent and replace it with a crystallization solvent (e.g., Ethanol, Isopropanol). Heat to dissolve, then cool slowly to crystallize the product.

  • Filtration and Drying: Filter the product, wash the cake with cold solvent, and dry under vacuum at a temperature suitable for the product's stability.

  • Quality Control: Sample the final product for purity, identity, and residual solvent analysis.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Inefficient mixing; Product loss during work-up.Increase reaction time/temperature based on small-scale data; Optimize agitation speed; Adjust pH or solvent volumes during extraction/crystallization. [20]
High Impurity Levels Localized overheating (hot spots); Incorrect stoichiometry; Poor raw material quality.Improve cooling and slow down reagent addition rate; Verify molar ratios and weighing accuracy; Qualify all raw material vendors. [2][3]
Formation of Di-brominated Byproducts Excess brominating agent; Poor temperature control.Use a slight sub-stoichiometric amount of brominating agent; Improve cooling efficiency and slow the addition rate. [20]
Runaway Reaction Inadequate heat removal; Reagent addition rate too fast.IMMEDIATE ACTION: Stop reagent feed, apply maximum cooling. If necessary, initiate emergency quench procedure. Re-evaluate thermal hazard data before proceeding. [2]
Poor Filterability Incorrect crystallization profile (fine particles).Optimize cooling rate during crystallization; Add seed crystals; Consider anti-solvent addition.

References

  • Process Analytical Technology: Enhancing Pharma Development. (2024). Google Cloud.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). Google Cloud.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Google Cloud.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.
  • How to synthesize 4 - bromopyridine hydrochloride? (2025). Blog.
  • PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. (n.d.). Google Cloud.
  • Challenges of Scale-up and Commercialization. (2014). Pharmaceutical Processing World.
  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Str
  • Synthesis method of 4-aminoantipyrine. (2021). Alfa Chemical Co., Ltd.
  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025). Lupin.
  • PAT in the Pharmaceutical Industry. (n.d.). AspenTech.
  • Technical Support Center: Handling Molecular Bromine in Industrial Synthesis. (n.d.). Benchchem.
  • Synthesis process of 4-amino antipyrine product and preparation method... (2017).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.).
  • 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs.
  • What is Process Analytical Technology (P
  • Electrophilic Bromination in Flow: A Safe and Sustainable Altern
  • Bromine - SAFETY D
  • Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine... (n.d.). Benchchem.
  • CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method... (n.d.).
  • SAFETY DATA SHEET (SDS) Bromine. (2020). SEASTAR CHEMICALS.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermedi
  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. (n.d.). Benchchem.
  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Prepar
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

improving low yields in bromopyrine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Troubleshooting Low Yields in Bromopyrine Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. If you are experiencing low yields (<20%) or stalled conversion when coupling bromopyridines, you are likely encountering the "Pyridine Effect."

Unlike standard aryl halides, bromopyridines present a dual-threat to palladium catalysis:

  • Catalyst Sequestration: The pyridine nitrogen is a potent

    
    -donor. It displaces phosphine ligands and coordinates to the palladium center, forming stable, inactive dimers (Pd-dimers) that halt the catalytic cycle.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring facilitates oxidative addition but makes the subsequent steps (transmetallation and reductive elimination) energetically demanding.

This guide provides the mechanistic patches and protocols required to bypass these failure modes.

Part 1: Diagnosing the Failure Mode

Before optimizing, identify which specific mechanism is killing your reaction.

SymptomProbable CauseTechnical Fix
Reaction stalls at <10% conversion. Catalyst Poisoning. Pyridine N binds Pd, displacing ligands.Switch to Pd-G3/G4 Precatalysts with bulky ligands (e.g., XPhos, SPhos) to sterically preclude N-binding.
Full consumption of starting material, but low product yield. Protodeboronation. (If Suzuki) The boronic acid hydrolyzed before coupling.Use MIDA boronates or anhydrous bases (K₃PO₄) to limit hydrolysis.
Formation of homocoupled byproducts. Oxygen Contamination or Slow Transmetallation. Rigorous degassing; switch to Pd(0) sources to avoid reduction steps.
C-N Coupling fails (Buchwald). Competitive Binding. Substrate amine vs. Pyridine N.Use LHMDS as base; switch to BrettPhos (primary amines) or RuPhos (secondary).

Part 2: The Electrophile Solution (2-Bromopyridine)

The Mechanism of Failure: Dimerization

When using traditional catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/BINAP, the oxidative addition intermediate is prone to dimerization. The nitrogen atom of one oxidative addition complex coordinates to the palladium of another, creating a "resting state" sink that removes active catalyst from the cycle.

Visualizing the Poisoning Pathway

PyridinePoisoning Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd + 2-Bromopyridine Poison INACTIVE DIMER [Pd(μ-Br)(Ar)]₂ OxAdd->Poison Pyridine N-Coordination (Low Steric Bulk Ligands) Product Cross-Coupled Product OxAdd->Product Transmetallation & Red. Elimination (Bulky Ligands) Product->Start Regeneration

Figure 1: The "Pyridine Trap." Without bulky ligands, the oxidative addition intermediate dimerizes via nitrogen coordination, effectively killing the catalyst.

The Fix: Bulky Dialkylbiaryl Phosphines

To prevent N-coordination, you must use ligands that are sterically demanding enough to block the pyridine nitrogen from approaching the metal center, yet flexible enough to allow the reaction to proceed.

Recommended Ligands:

  • XPhos: The gold standard for heteroaryl chlorides/bromides.

  • SPhos: Excellent for sterically hindered partners.

  • RuPhos: Superior for secondary amines (Buchwald) and electron-poor substrates.

Recommended Precatalysts: Do not use Pd(OAc)₂. Use Buchwald G3 or G4 precatalysts . These release the active L-Pd(0) species immediately upon base exposure, preventing the formation of inactive Pd-dimers during the induction period.

Part 3: The Nucleophile Solution (Pyridyl Boronates)

If your bromopyrine is the boronic acid partner (e.g., 2-pyridyl boronic acid), your issue is likely Protodeboronation . Pyridyl boronic acids are notoriously unstable; the basic nitrogen facilitates the hydrolysis of the C-B bond, replacing the boron with a proton (H).

Protocol: The "Slow-Release" Strategy (MIDA Boronates)

Instead of free boronic acids, use MIDA (N-methyliminodiacetic acid) boronates . These slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst, keeping the concentration of the unstable species low.

Standard MIDA Protocol:

  • Solvent: 1,4-Dioxane : Water (10:1).

  • Base: K₃PO₄ (3.0 equiv). Avoid carbonates if possible.

  • Temperature: 60°C - 80°C.

  • Catalyst: Pd-XPhos G4 (2 mol%).

Part 4: Detailed Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of 2-Bromopyridine

Use this for coupling 2-bromopyridine (electrophile) with stable aryl boronic acids.

Reagents:

  • 2-Bromopyridine (1.0 mmol)

  • Aryl Boronic Acid (1.5 mmol)

  • Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (3.0 mmol, 3.0 equiv) - Use anhydrous, tribasic.

  • Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step:

  • Setup: Charge a reaction vial with the boronic acid, K₃PO₄, and XPhos Pd G4.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add the 2-bromopyridine and solvent (THF/Dioxane) via syringe.

  • Reaction: Heat to 60°C. Monitor via LCMS.

    • Note: The G4 precatalyst activates rapidly. If no conversion is seen in 30 mins, increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water, dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination of Bromopyridines

Use this for C-N bond formation.

Reagents:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv).

Step-by-Step:

  • Selection:

    • Primary Amines: Use BrettPhos Pd G4 + LHMDS .

    • Secondary Amines: Use RuPhos Pd G4 + NaOtBu .

  • Mixing: Combine catalyst, amine, and bromopyridine in a vial. Purge with Argon.

  • Solvent/Base: Add THF (anhydrous) and then add the base dropwise.

  • Temperature: Heat to 65°C.

    • Critical: If using LHMDS, ensure the system is strictly anhydrous.

Part 5: Decision Logic for Optimization

Use this logic flow to select the correct ligand/catalyst system for your specific bromopyrine substrate.

OptimizationLogic Start Bromopyrine Coupling Issue ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Partner Is Partner Unstable? (e.g. 2-pyridyl boronic acid) Suzuki->Partner Coupling Partner? AmineType AmineType Buchwald->AmineType Amine Type? Stable Stable Boronic Acid Partner->Stable Unstable Unstable/Heteroaryl Partner->Unstable Rec1 Rec1 Stable->Rec1 Use XPhos Pd G4 Base: K3PO4 Rec2 Rec2 Unstable->Rec2 Use MIDA Boronate Slow Addition Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Rec3 Rec3 Primary->Rec3 Use BrettPhos Pd G4 Base: LHMDS Rec4 Rec4 Secondary->Rec4 Use RuPhos Pd G4 Base: NaOtBu

Figure 2: Optimization Decision Tree. Follow the path based on your coupling partner and reaction type to select the highest-probability catalyst system.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids." Journal of the American Chemical Society.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[1] Link

Sources

Technical Support Center: Troubleshooting Solubility of Bromopyridine in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bromopyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of bromopyridine compounds during their experiments. As a class of heterocyclic aromatic compounds, bromopyridines often exhibit limited solubility in water, which can pose significant hurdles in various applications, from organic synthesis to biological assays.

This resource provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these solubility issues, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving bromopyridine in my aqueous buffer. Is this expected?

Yes, this is a common issue. Bromopyridine and its isomers (e.g., 2-bromopyridine, 3-bromopyridine) are characterized as being slightly miscible or having limited solubility in water.[1][2][3][4][5][6] For example, the solubility of 2-bromopyridine in water is approximately 2.5 g/L at 20°C.[2][6][7] This limited aqueous solubility is due to the molecule's relatively non-polar aromatic ring and the hydrophobic nature of the bromine substituent.

To achieve higher concentrations, a formulation strategy is often necessary. The following sections will guide you through the most effective approaches.

Q2: What are the fundamental properties of bromopyridine that I should be aware of?

Understanding the physicochemical properties of your specific bromopyridine isomer is the first step in troubleshooting. While there are several isomers, we will use 2-bromopyridine as a representative example.

PropertyValueSource(s)
Molecular Formula C₅H₄BrN[2][4]
Molecular Weight 158.00 g/mol [2][8]
Appearance Colorless to pale yellow liquid[2][7]
Boiling Point 192-194 °C[1][2][4][5]
Density ~1.657 g/mL at 25 °C[1][2][4][5]
Water Solubility ~2.5 g/L (20 °C)[2][6][7]
pKa 0.71 (for the conjugate acid)[1]
Solubility in Organic Solvents Miscible with ethanol, ether, benzene[1][2]
Stability Stable under normal conditions, but sensitive to light and incompatible with strong oxidizing agents and strong acids.[1][4][5][7]

Troubleshooting Guides

Issue 1: My bromopyridine is not dissolving at the desired concentration in a neutral aqueous buffer.

This is the most common challenge. The limited intrinsic solubility of bromopyridine often requires modification of the solvent system. Below is a systematic approach to address this issue.

G start Start: Solubility Issue in Aqueous Media ph_adjust Strategy 1: pH Adjustment Is your compound a weak base? start->ph_adjust cosolvent Strategy 2: Co-solvent System Can an organic co-solvent be tolerated? ph_adjust->cosolvent No / Insufficient end_solved Resolution: Solubility Achieved ph_adjust->end_solved Yes surfactant Strategy 3: Surfactants Is micellar solubilization an option? cosolvent->surfactant No / Insufficient cosolvent->end_solved Yes complexation Strategy 4: Complexation (e.g., Cyclodextrins) Is host-guest chemistry suitable? surfactant->complexation No / Insufficient surfactant->end_solved Yes complexation->end_solved Yes end_unsolved Further Formulation Development Required complexation->end_unsolved No / Insufficient G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated [Bromopyridine-H]⁺ (Ionized, High Water Solubility) Neutral Bromopyridine (Unionized, Low Water Solubility) Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: pH effect on bromopyridine ionization and solubility.

  • Prepare a Dilute Acidic Solution: Start with a dilute solution of hydrochloric acid (HCl), for example, 0.1 N HCl.

  • Determine Target pH: Based on the pKa of your bromopyridine (e.g., ~0.71 for 2-bromopyridine), a pH well below this value will ensure protonation. A pH of 2-3 is a good starting point.

  • Incremental Addition: Slowly add the bromopyridine to the stirred acidic solution. Monitor for dissolution.

  • pH Titration (Optional): If a specific final pH is required, you can back-titrate the solution with a dilute base (e.g., 0.1 N NaOH) after the compound has dissolved. Caution: Be aware that as you approach the pKa, the compound may precipitate out of solution. [9]

Strategy 2: Utilizing a Co-solvent System

Causality: If pH adjustment is not feasible or sufficient, the use of a water-miscible organic co-solvent is a standard technique. [10][11]Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility. [10][12][13] Common Co-solvents for Pharmaceutical Formulations:

Co-solventTypical Starting ConcentrationNotes
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems. [11]
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)A powerful aprotic solvent, but can have effects on cell-based assays. Use with caution. [13]
Polyethylene Glycol (PEG 300/400) 10-30% (v/v)A low-toxicity polymer often used in parenteral formulations. [11]
Propylene Glycol 10-40% (v/v)Another low-toxicity co-solvent commonly used in drug formulations. [11]
  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., ethanol for cell culture, if tolerated).

  • Prepare High-Concentration Stock: Dissolve the bromopyridine in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Bromopyridines are typically readily soluble in organic solvents. [1][2][7]3. Serial Dilution: Perform a serial dilution of the stock solution into your aqueous experimental medium.

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/aqueous ratio.

Expert Tip: When diluting from a stock, add the stock solution to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

Strategy 3: Surfactants and Micellar Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. [14]The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like bromopyridine, effectively increasing their apparent solubility in the bulk aqueous phase. [14][15]

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations. [10][14]* Sodium Lauryl Sulfate (SLS): An anionic surfactant. [10]* Cremophor® EL: A non-ionic surfactant used for solubilizing hydrophobic drugs. [13]

  • Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

  • Add Bromopyridine: Add the bromopyridine to the surfactant solution.

  • Facilitate Dissolution: Use sonication or gentle heating (if the compound is thermally stable) to aid in the formation of the drug-micelle complexes.

Caution: Surfactants can interfere with certain biological assays and may have cellular toxicity. Always run appropriate vehicle controls in your experiments. [14]

Q&A: Advanced Considerations

Q3: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation over time. What's happening?

This could indicate a stability issue rather than just a solubility problem.

  • Chemical Stability: Bromopyridine is incompatible with strong acids and strong oxidizing agents. [1][5][7]Ensure your medium does not contain incompatible components. The compound is also sensitive to light, so protecting your solutions from light is recommended. [7]* Degradation: In the presence of certain catalysts or conditions, brominated aromatic compounds can undergo hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. [16]This would change the nature of your compound and its solubility.

  • Amorphous vs. Crystalline State: Sometimes, when a compound is rapidly precipitated from a solution (e.g., by adding an aqueous buffer to a DMSO stock), it can form a metastable amorphous state which is temporarily more soluble. [15]Over time, this can convert to a more stable, less soluble crystalline form, causing precipitation. [15][17]

Q4: My bromopyridine is a solid. Does particle size matter?

Yes, significantly. For dissolution rate-limited compounds, reducing the particle size increases the surface area available for solvation, which can enhance the rate of dissolution according to the Noyes-Whitney equation. [15][18]

  • Micronization: This process reduces particle size and can be achieved by techniques like jet milling. [10][11]While it increases the dissolution rate, it does not change the equilibrium solubility. [10][11]* Nanosuspensions: Creating nanoparticles of the drug can further enhance the dissolution rate and apparent solubility. [11][19][20] If you are working with a solid form of bromopyridine, ensuring it is a fine, consistent powder will aid in dissolution.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Benchchem. (2025). Determining the Solubility of 3-Bromopyridine-D4: A Technical Guide.
  • lookchem. (n.d.). Cas 109-04-6, 2-Bromopyridine.
  • NSR Laboratories. (n.d.). (CAS 109-04-6) 2-Bromopyridine | Manufacture.
  • Khan, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Unknown Source. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Unknown Source. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Grokipedia. (n.d.). 3-Bromopyridine.
  • ChemBK. (2024). 2-Bromopyridine.
  • Unknown Source. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromopyridine CAS#: 109-04-6.
  • Drug Discovery Online. (2023).
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Ainurofiq, A., et al. (2021).
  • World Pharma Today. (2025).
  • Unknown Source. (2009).
  • Benchchem. (2025). An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine.
  • Benchchem. (2025). Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide.
  • Benchchem. (2025). A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes.
  • Benchchem. (2025). Preventing degradation of 3-Bromopyridine-D4 during reactions.
  • Unknown Source. (n.d.).
  • Scribd. (n.d.). Factors Influencing Solubility.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Unknown Source. (2021).
  • Unknown Source. (n.d.). Enhancement the Dissolution Rate and Solubility of Poorly Soluble Drugs: Review.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • Unknown Source. (n.d.). Enhancement of Solubility, Dissolution rate and Bioavailability of BCS Class II Drugs.
  • PubMed. (2011). Improvement of the dissolution rate of poorly soluble drugs by solid crystal suspensions.
  • PubChem. (n.d.). 2-Bromopyridine | C5H4BrN | CID 7973.

Sources

Technical Support Center: Optimizing Reaction Temperature for Bromopyrine Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling bromopyrine and related thermally sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal stability of bromopyrine during chemical synthesis and process development. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you optimize your reaction conditions, ensuring product integrity and maximizing yield.

Part 1: Frequently Asked Questions (FAQs) on Bromopyrine Thermal Stability

This section addresses fundamental questions regarding the nature of bromopyrine and the importance of its thermal properties.

Q1: What is bromopyrine and why is its thermal stability a critical concern?

Bromopyrine refers to a class of heterocyclic organic compounds where a bromine atom is substituted onto a pyridine ring. These compounds are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their thermal stability is a critical concern because elevated temperatures, often required to drive chemical reactions, can also initiate decomposition.[1][2] This degradation can lead to reduced product yield, the formation of potentially toxic impurities, and inconsistent reaction outcomes, ultimately impacting the safety and efficacy of the final drug product.[3]

Q2: What are the primary factors that influence the thermal stability of bromopyrine?

The stability of bromopyrine and its derivatives is influenced by several key factors:

  • Temperature: High temperatures are the most direct cause of accelerated decomposition.[1]

  • Light Exposure: UV radiation can provide the energy needed to initiate degradation reactions. The 2-bromopyridine isomer, for instance, is known to be light-sensitive.[1][4]

  • Atmosphere (Oxygen/Air): The presence of oxygen can facilitate oxidative degradation pathways.[1]

  • Moisture/Humidity: Water can participate in hydrolytic degradation pathways, especially at elevated temperatures.[1]

  • Incompatible Materials: Strong oxidizing agents and strong acids can react with bromopyrine, leading to degradation.[4]

Q3: What happens when bromopyrine degrades at high temperatures? What are the likely degradation products?

Thermal decomposition of bromopyrine can be complex, but it typically involves the cleavage of the carbon-bromine and pyridine ring bonds. This process can release hazardous and toxic gases, including:

  • Nitrogen oxides (NOx)

  • Carbon oxides (CO, CO₂)

  • Hydrogen bromide (HBr)[1][4]

  • Hydrogen cyanide (HCN)[4]

The specific degradation products in a reaction mixture can be identified through forced degradation studies and analysis by techniques like HPLC-MS.[5][6]

Q4: What is a "thermally labile" compound, and does bromopyrine fall into this category?

A thermally labile compound is a substance that is easily decomposed or altered by heat. While the exact decomposition temperature varies by isomer and purity, many bromopyridines are considered thermally labile, especially when compared to more robust aromatic systems.[7] Their susceptibility to heat-induced degradation necessitates careful control over reaction temperatures.[2]

Q5: What are the key analytical techniques for assessing thermal stability?

Three primary techniques are indispensable for evaluating the thermal stability of pharmaceutical compounds like bromopyrine:

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated at a controlled rate.[8][9] It is the most direct way to determine the onset temperature of decomposition, where significant weight loss begins.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][11] It is used to identify melting points, phase transitions, and the enthalpy of decomposition, providing a comprehensive thermal profile of the compound.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique used to quantify the parent compound and its degradation products.[14] A "stability-indicating" HPLC method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the loss of the parent compound can be accurately measured.[15][16]

Part 2: Experimental Design & Protocols for Thermal Stability Analysis

Accurate characterization of bromopyrine's thermal properties is the foundation for optimizing any reaction. The following protocols provide step-by-step methodologies for essential analytical procedures.

Protocol 1: Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature

Objective: To determine the thermal degradation profile and onset decomposition temperature of a bromopyrine sample.[17]

Methodology:

  • Sample Preparation: Ensure the bromopyrine sample is dry and free of residual solvent. If necessary, dry the sample in a vacuum oven at a temperature well below its melting point (e.g., 40°C) for several hours.[17]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using certified reference materials.

  • Sample Loading: Accurately weigh 5-10 mg of the dried sample into a clean, inert TGA pan (e.g., ceramic or platinum).[12]

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) with a flow rate of 20-50 mL/min to prevent oxidative degradation.[17]

    • Temperature Program:

      • Equilibrate the sample at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to a suitable upper limit (e.g., 500°C or 600°C) at a constant heating rate of 10°C/min.[10][17]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs (Td5%).[17]

    • Record the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG curve).[11]

Protocol 2: Differential Scanning Calorimetry (DSC) for Characterizing Thermal Transitions

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and any other thermal transitions of the bromopyrine sample.[12]

Methodology:

  • Sample Preparation: Use a dry, solvent-free sample as described in the TGA protocol.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard, such as indium.[17]

  • Sample Loading: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty, sealed pan as the reference.[12]

  • Experimental Conditions:

    • Atmosphere: Nitrogen with a flow rate of 20-50 mL/min.[17]

    • Temperature Program (Heat-Cool-Heat):

      • First Heating Scan: Equilibrate at 30°C, then ramp up to a temperature just above the expected melting point (e.g., 100°C for 4-Bromopyridine, which melts around 53-56°C) at a rate of 10°C/min. This scan removes the sample's prior thermal history.[17][18]

      • Cooling Scan: Cool the sample back to 30°C at a controlled rate of 10°C/min.[17]

      • Second Heating Scan: Ramp the temperature again at 10°C/min to a point well into the decomposition region observed by TGA.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • From the second heating scan, determine the melting point (Tm) from the peak of the endothermic event and the enthalpy of fusion (ΔHf) by integrating the peak area.

    • Observe any exothermic peaks at higher temperatures, which may correspond to decomposition events.[19]

Protocol 3: Developing a Stability-Indicating HPLC Method via Forced Degradation

Objective: To intentionally degrade bromopyrine under various stress conditions to generate its degradation products and develop an HPLC method capable of separating them from the parent compound.[5][20]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of bromopyrine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation (Stress) Conditions: Expose the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the API.[15]

    • Acid Hydrolysis: Add 1M HCl to the stock solution and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 1M NaOH to the stock solution and maintain at room temperature or heat gently (e.g., 40-60°C) for several hours.

    • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the stock solution and keep it at room temperature for several hours.

    • Thermal Degradation: Heat the stock solution at a temperature approaching the Td (e.g., 80-100°C) for several days. Also, heat the solid API powder under the same conditions.[16]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Sample Analysis and Method Development:

    • Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC system with a PDA detector.[14][16]

    • Initial Column & Mobile Phase: Start with a standard C18 column and a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile.[21][22]

    • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent bromopyrine peak and all degradation product peaks.

  • Method Validation (Specificity):

    • Assess peak purity of the bromopyrine peak in all stressed samples using the PDA detector. The peak should be spectrally pure, confirming no co-elution of degradants.[5] A validated stability-indicating method is essential for accurately quantifying stability.[23]

Part 3: Troubleshooting Guide for Optimizing Reaction Temperature

This guide provides solutions to common problems encountered when working with thermally sensitive bromopyrine.

Q: My reaction yield is low, and I suspect thermal degradation of bromopyrine. How can I confirm this?

A: First, you must confirm that thermal degradation is the root cause.

  • Analyze Your Crude Reaction Mixture: Use your newly developed stability-indicating HPLC method. Compare the chromatogram of your crude product to the chromatograms from your forced degradation studies. If peaks in your reaction mixture have the same retention times as known thermal degradants, this is strong evidence.

  • Run a Control Experiment: Set up the reaction under identical conditions but without the coupling partner or key reagent necessary for the desired transformation. If you still observe the formation of degradation products, it confirms that bromopyrine is degrading under the reaction's thermal conditions.

  • Perform a Time-Course Study: Take aliquots from your reaction at regular intervals (e.g., every 30 minutes) and analyze them by HPLC. If you see the concentration of bromopyrine decreasing while the concentration of thermal degradants increases over time, degradation is occurring concurrently with your reaction.

Q: I've confirmed thermal degradation. What is a systematic approach to finding the optimal reaction temperature?

A: A systematic approach is crucial to balance reaction rate and compound stability.

  • Establish a Baseline: Run the reaction at your current, problematic temperature and at a significantly lower temperature where you expect minimal degradation but also a slow reaction (e.g., 20-30°C lower). Analyze for yield and impurity profile. This defines your operating window.

  • Iterative Temperature Optimization: Conduct a series of experiments at intermediate temperatures (e.g., in 5-10°C increments) within this window.[24] For each temperature, monitor the reaction to completion and analyze the final yield and the level of the key thermal degradation product.

  • Data Analysis: Plot the reaction yield and the percentage of the primary degradant as a function of temperature. The optimal temperature is the one that provides the highest yield with an acceptable level of impurities (e.g., <1%).[25]

Data Presentation: Example of Temperature Optimization Data

Reaction Temp (°C)Reaction Time (h)Product Yield (%)Key Degradant (%)
10026515.2
904825.1
808911.3
701888<0.5
603675<0.1

In this example, 80°C represents the optimal balance between reaction time, yield, and purity.

Q: My results are inconsistent across batches. Could temperature fluctuations be the cause?

A: Absolutely. Inconsistent temperature control is a common source of variability for thermally labile compounds.

  • Verify Your Equipment: Ensure your heating mantle, oil bath, or reactor jacket is properly calibrated and provides uniform heating. Use a calibrated internal thermometer to measure the actual reaction mixture temperature, not just the setpoint of the heating device.

  • Consider Reaction Exotherms: Highly exothermic reactions can cause the internal temperature to spike significantly above the setpoint, leading to degradation. If you suspect an exotherm, implement slower reagent addition or improved cooling to manage the heat generated.[19]

  • Improve Mixing: Poor agitation can lead to localized hot spots within the reactor. Ensure your stirring is efficient and appropriate for the scale of your reaction.

Q: How do I differentiate between degradation products and reaction by-products?

A: This is a critical analytical challenge solved by running proper controls.

  • Degradation Products: As established in the first troubleshooting question, these will form in a control experiment where the bromopyrine is heated in the reaction solvent without other key reagents.

  • Reaction By-products: These will only form when all reactants are present. They arise from alternative reaction pathways, not from the simple decomposition of the starting material.

  • LC-MS Analysis: Use High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data for all unknown peaks. This can help you propose elemental formulas and distinguish between isomers (by-products) and fragments or adducts (degradation products).

Q: Are there alternatives to high temperature to improve reaction kinetics without degrading bromopyrine?

A: Yes, when thermal stability is a limiting factor, consider alternative strategies to accelerate your reaction:

  • Catalyst Optimization: Screen different catalysts or increase the catalyst loading. A more active catalyst can achieve the desired conversion at a lower temperature.

  • Solvent Effects: The choice of solvent can significantly influence reaction rates. A more polar or aprotic solvent might accelerate the reaction, allowing for a reduction in temperature.

  • Microwave Chemistry: Microwave-assisted synthesis can often dramatically reduce reaction times by promoting rapid, uniform heating. This shorter exposure to high temperatures can sometimes minimize degradation compared to conventional heating.[24]

  • Different Reagents: Investigate if alternative, more reactive coupling partners or reagents are available that would allow the reaction to proceed under milder conditions.

Part 4: Visualization & Workflows

Diagrams of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for assessing thermal stability and troubleshooting common issues.

Thermal_Stability_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Degradation Pathway Analysis cluster_2 Phase 3: Reaction Optimization start Obtain Bromopyrine Sample tga Perform TGA Analysis start->tga dsc Perform DSC Analysis start->dsc data1 Initial Thermal Profile tga->data1 Determine Td dsc->data1 Determine Tm forced_deg Conduct Forced Degradation Studies (Heat, Acid, Base, etc.) data1->forced_deg Inform Stress Conditions hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev data2 Degradation Profile hplc_dev->data2 Identify Degradants reaction Run Reaction at Various Temperatures data2->reaction Inform Analytical Monitoring hplc_analysis Analyze Yield & Impurities by HPLC reaction->hplc_analysis data3 Optimal Temperature hplc_analysis->data3 Correlate Temp vs. Yield/Purity

Caption: Workflow for comprehensive thermal analysis and optimization.

Troubleshooting_Workflow step step result result start Low Reaction Yield Observed step1 1. Analyze crude by HPLC. 2. Run thermal control experiment. start->step1 q1 Is Thermal Degradation Occurring? q1->result No (Investigate other causes: reagents, kinetics, etc.) step2 Run reaction at 5-10°C increments. Plot Yield & Degradant vs. Temp. q1->step2 Yes step1->q1 q2 Is Temperature Optimized? q2->result Yes (Problem Solved) step3 1. Calibrate equipment. 2. Measure internal temp. 3. Check for exotherms. q2->step3 No step2->q2 q3 Is Temp Control Consistent? q3->result No (Improve Temp Control) q3->result Yes (Re-evaluate other factors) step3->q3

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
  • Real-Time Process Monitoring of Pharmaceuticals. Hiden Analytical. (2018). Available from: [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. Available from: [Link]

  • Al-Hakkani, M. F., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Available from: [Link]

  • NIST/TRC Web Thermo Tables (WTT). (2012). 2-bromopyridine. National Institute of Standards and Technology. Available from: [Link]

  • Strategies for Reaction Optimization. The Knowles Group. (2025). Available from: [Link]

  • Temperature Programming for Better GC Results. Phenomenex. (2025). Available from: [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1).
  • Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4236-4245.
  • Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Optimization of reaction parameters (temperature and time). ResearchGate. Available from: [Link]

  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column. SIELC Technologies. (2018). Available from: [Link]

  • Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. (2024). MDPI. Available from: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2025).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Available from: [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. (2026). Available from: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available from: [Link]

  • Photodegradation of the novel brominated flame retardant... (2019). PubMed. Available from: [Link]

  • Degradation Pathways | Request PDF. ResearchGate. Available from: [Link]

Sources

overcoming steric hindrance in 2-bromopyrine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #2-Br-Py Topic: Overcoming Steric Hindrance & Catalyst Poisoning in 2-Bromopyridine Substitution Status: Open Agent: Senior Application Scientist

Initial Triage & Definition

User Note: You submitted a query regarding "2-bromopyrine." Clarification: "Pyrine" is likely a typo for Pyridine (a 6-membered N-heterocycle) or potentially Pyrimidine . Given that substitution at the 2-position of pyridine is a notorious bottleneck in drug discovery due to specific steric and electronic challenges, this guide addresses 2-Bromopyridine and related 2-halo-N-heterocycles.

The Core Challenge: Substitutions at the 2-position of pyridine face a "double trouble" scenario:

  • Steric Hindrance: The incoming nucleophile clashes with the lone pair of the adjacent nitrogen and the C3-hydrogen.

  • Catalyst Poisoning (The "Pyridine Effect"): In metal-catalyzed reactions, the basic nitrogen of the pyridine ring can coordinate to the Palladium (Pd) center, displacing the ligand and forming an inactive "dead" complex.[1][2]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine if you should use Metal Catalysis (Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

SubstitutionStrategy Start START: Nucleophile Type? Amine Amine / Amide / Carbon Start->Amine Thiol Thiol / Alkoxide Start->Thiol CheckEW Is Pyridine Ring Electron Deficient? (e.g., -NO2, -CN, -CF3 attached) Amine->CheckEW SNAr GO TO: S_NAr Protocol (Module 4) Thiol->SNAr High Success Rate Buchwald GO TO: Buchwald-Hartwig Protocol (Module 3) CheckEW->Buchwald No (Unactivated/Neutral) CheckEW->SNAr Yes (Activated)

Caption: Strategy selection based on nucleophile type and substrate electronics. SNAr is preferred for sulfur nucleophiles or highly electron-deficient rings; Buchwald-Hartwig is required for unactivated amines.

Module: Buchwald-Hartwig Amination (The "Gold Standard")

The Solution to Poisoning: Use Precatalysts (Pd-G3/G4) and Bulky Ligands . Standard Pd(OAc)2 often fails because the pyridine nitrogen binds to Pd(II) before the phosphine ligand can. Precatalysts (like XPhos Pd G4) contain the ligand pre-bound and reduced, preventing this early-stage death.

Ligand Selection Matrix
Nucleophile TypeRecommended LigandWhy?
Primary Amines BrettPhos Exceptional for preventing catalyst poisoning; high selectivity for primary over secondary amines.
Secondary Amines RuPhos "Universal" ligand for secondary amines; bulky enough to stop N-coordination.
Amides / Carbamates tBuBrettPhos specifically tuned for weaker nucleophiles (amides).[3]
General / Steric Bulk XPhos Excellent general-purpose bulky ligand; good starting point for screening.
Experimental Protocol: The "Anti-Poisoning" Method

Use this for unactivated 2-bromopyridines with hindered amines.

Reagents:

  • Substrate: 2-Bromopyridine deriv.[1][2][4][5][6] (1.0 equiv)[7]

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (or XPhos Pd G4) (1–3 mol%)

    • Note: If G3/G4 is unavailable, use Pd2(dba)3 + Ligand (1:1.2 ratio).

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Alternative: LiHMDS (1.0 M in THF) if functional groups are base-sensitive (esters/nitriles).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration).

Step-by-Step:

  • Glovebox/Schlenk: Charge a reaction vial with the Pd-Precatalyst, Base, and solid reagents.

  • Evacuation: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is a killer here.

  • Solvent: Add sparged (degassed) solvent.[8]

  • Liquid Reagents: Add the amine and 2-bromopyridine via syringe.

  • Heat: Stir vigorously at 80–100°C for 2–12 hours.

    • Tip: Do not overheat (>110°C) initially; this promotes Pd-black formation.

  • Workup: Filter through Celite (elute with EtOAc), concentrate, and purify.

Module: SNAr (The "Brute Force" Alternative)

When to use: If your 2-bromopyridine has electron-withdrawing groups (e.g., -CF3, -CN) at the 3, 5, or 6 positions, or if using thiol nucleophiles.

Experimental Protocol: SNAr Substitution

Mechanism: The ring nitrogen stabilizes the Meisenheimer intermediate.[5][7]

Reagents:

  • Substrate: 2-Bromopyridine deriv.[1][2][4][5][6] (1.0 equiv)[7]

  • Nucleophile: Amine or Thiol (1.5 – 2.0 equiv)

  • Base: DIPEA (Hunig's Base) or K2CO3 (2.0 equiv)

  • Solvent: Polar Aprotic (DMSO , DMF , or NMP ).

Step-by-Step:

  • Dissolve substrate in DMSO (0.5 M).

  • Add base and nucleophile.[3][7][9]

  • Heat:

    • Activated rings: 60–80°C.

    • Unactivated rings: 120–150°C (Microwave irradiation is highly recommended here to shorten reaction times from days to minutes).

  • Workup: Dilute with water, extract with EtOAc. (DMSO removal requires thorough water washes).

Troubleshooting & FAQs

Q1: The reaction stalls at ~20% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Death. The Fix:

  • Check the Product: The product (an aminopyridine) is often a better ligand for Pd than the starting material. It poisons the catalyst as it forms.

  • Solution: Switch to BrettPhos or tBuBrettPhos . These are extremely bulky and create a "protective shell" around the Pd, physically preventing the pyridine nitrogen (from substrate OR product) from binding.[1]

Q2: I see significant hydrodebromination (H-substitution instead of amine).

Diagnosis:


-Hydride Elimination or difficult Reductive Elimination.
The Fix: 
  • Solvent Switch: If using Toluene, switch to 1,4-Dioxane or tAmyl Alcohol .

  • Concentration: Increase concentration to 0.5 M to favor the intermolecular reaction (amine attack) over side reactions.

Q3: My base (NaOtBu) is degrading my substrate (e.g., ester hydrolysis).

Diagnosis: Base incompatibility. The Fix:

  • Switch to LiHMDS (Lithium Hexamethyldisilazide). It is a strong, non-nucleophilic base that is soluble in toluene/THF.

  • Alternatively, use Cs2CO3 , but you must switch the solvent to tBuOH or Dioxane and likely increase the temperature/time.

Q4: Can I use Pd(PPh3)4? It's all I have.

Answer: Avoid if possible. Triphenylphosphine (PPh3) is not bulky enough to prevent the 2-bromopyridine nitrogen from binding to the Pd center. You will likely see <10% yield. If you must use older catalysts, try Pd(OAc)2 + DPEphos or Xantphos , but modern Buchwald ligands (G3/G4 precatalysts) are superior by an order of magnitude.

Visualizing the Poisoning Mechanism

Poisoning ActiveCat Active Catalyst (L-Pd-Ar) Coordination Nitrogen Coordination (Poisoning) ActiveCat->Coordination Pyridine N attacks Pd Substrate 2-Bromopyridine Substrate->Coordination DeadCat Inactive Complex (Reaction Stalls) Coordination->DeadCat BulkyLigand Bulky Ligand (e.g., RuPhos) BulkyLigand->ActiveCat Steric Shielding BulkyLigand->Coordination BLOCKS

Caption: The "Pyridine Effect": The substrate's nitrogen attacks the catalyst. Bulky ligands (Yellow) physically block this interaction, preserving the active catalyst (Green).

References

  • BenchChem. (2025).[1][2][7][8][10][11] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Guides. 1[12]

  • Paul, F., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(22), 5075–5078. 13[12]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. 14

  • Lundgren, R. J., et al. (2014).[15] Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. MIT/DSpace. 15

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Ligand Design Strategy.[14]3[8][10][12][15][16]

Sources

Technical Support Center: Bromopyrine (4-Bromoantipyrine) Purification & Isomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Overview Bromopyrine (4-bromoantipyrine; CAS: 5426-65-3) is a critical intermediate in radiopharmaceutical synthesis, tracer development, and pharmacological profiling. Its synthesis—typically via the bromination of antipyrine using bromine or N-bromosuccinimide (NBS)—frequently yields structural isomers and over-brominated byproducts. This technical guide provides mechanistic troubleshooting and validated protocols to help researchers isolate high-purity bromopyrine.

Section 1: Troubleshooting & FAQs

Q1: My crude bromopyrine contains a significant 3,4-dibromoantipyrine impurity. How can I selectively purify the mono-brominated product? A: 3,4-dibromoantipyrine forms when excess bromine is present or reaction times are poorly controlled. Because of the distinct difference in aqueous solubility, 4-bromoantipyrine can be selectively recrystallized from hot water. The dibromo-adduct is highly hydrophobic and exhibits poor aqueous solubility even at elevated temperatures. By dissolving the crude mixture in boiling water and performing a hot gravity filtration, the hydrophobic dibromo impurity is left behind on the filter. The target 4-bromoantipyrine will then selectively crystallize upon cooling the filtrate to room temperature ().

Q2: I am detecting an isomer with an identical mass but a different chromatographic retention time. What is it, and how do I separate it? A: You are likely observing 3-bromomethyl-antipyrine. While the C4 position of the pyrazolone ring is highly nucleophilic and favors electrophilic bromination, radical-inducing conditions (such as refluxing CCl4 with NBS) can trigger competing hydrogen abstraction at the allylic C3-methyl group. To separate this structural isomer from 4-bromoantipyrine, employ silica gel column chromatography using a chloroform/acetone (1:1 v/v) mobile phase. The polarity difference between the pyrazolone C4-Br and the alkyl-Br allows for baseline resolution ().

Q3: How do I ensure the complete removal of N-bromosuccinimide (NBS) and succinimide byproducts from the reaction mixture prior to chromatography? A: When synthesizing bromopyrine using NBS in tetrachloromethane (CCl4), the succinimide byproduct naturally precipitates because it is insoluble in non-polar solvents. First, remove the bulk succinimide via vacuum filtration. To eliminate residual acidic byproducts and unreacted NBS, wash the organic filtrate with a mild alkaline solution (e.g., 0.03 M sodium carbonate). This neutralizes the mixture and partitions water-soluble impurities into the aqueous layer. Dry the organic phase over magnesium sulfate before concentrating it for chromatography.

Section 2: Quantitative Data Summary

To aid in fraction identification and purity assessment, refer to the physicochemical properties of bromopyrine and its common synthesis impurities.

CompoundSubstitution PositionMelting Point (°C)Preferred Purification MethodTypical Eluent / Solvent
4-Bromoantipyrine C4 (Pyrazolone ring)114 – 116Hot Water RecrystallizationBoiling Water
3,4-Dibromoantipyrine C3-methyl & C4145 – 148RecrystallizationDiethyl Ether
3-Bromomethyl-4-bromoantipyrine C3-methyl & C4132 – 134Column ChromatographyChloroform/Acetone (1:1)
3-Bromomethyl-antipyrine C3-methyl~130Column ChromatographyChloroform/Acetone (1:1)

Data adapted from standardized pharmacological reference syntheses ().

Section 3: Standardized Experimental Protocols

Protocol A: Hot Water Recrystallization for Dibromo-Impurity Removal Causality: This method exploits the high hydration energy of the mono-brominated pyrazolone ring versus the highly hydrophobic nature of the dibromo-adduct.

  • Dissolution: Add the crude bromopyrine mixture to boiling water in small portions (approximately 15–20 mL of water per gram of crude material).

  • Hot Filtration: Stir vigorously until the target compound is fully dissolved. Immediately perform a hot gravity filtration through fluted filter paper to remove the insoluble 3,4-dibromoantipyrine and other hydrophobic aggregates.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to an ice bath (0–4 °C) for 2 hours to maximize precipitation.

  • Isolation: Isolate the resulting crystals using a Büchner funnel under vacuum. Wash the filter cake with a minimal volume of ice-cold water.

  • Validation: Dry the crystals in a vacuum desiccator over phosphorus pentoxide. Verify purity via melting point apparatus; pure 4-bromoantipyrine must exhibit a sharp melting point of 114–116 °C. If the melting point is depressed, repeat the recrystallization.

Protocol B: Silica Gel Chromatography for Isomer Resolution Causality: Separates structural isomers based on differential dipole moments and hydrogen-bonding capabilities with the silica stationary phase.

  • Preparation: Prepare a silica gel column using a ratio of 40 g of silica gel per 2 g of crude residue.

  • Loading: Dissolve the crude mixture (containing 4-bromoantipyrine and 3-bromomethyl-antipyrine) in a minimal volume of chloroform. Carefully load the sample onto the column head.

  • Elution: Elute the column using an isocratic mobile phase of Chloroform/Acetone (1:1 v/v).

  • Fractionation: Collect fractions and monitor elution via Thin Layer Chromatography (TLC) using UV detection at 254 nm. The 3-bromomethyl isomer will elute with a different Rf value compared to the C4-brominated target.

  • Validation: Pool the fractions containing pure 4-bromoantipyrine. Remove the solvent in vacuo and confirm the absence of the isomer via NMR or by checking the melting point (114–116 °C).

Section 4: Purification Workflow Visualization

Workflow for the purification and isomer resolution of 4-bromoantipyrine.

References
  • Danhof M, Teunissen MW, Breimer DD. "3-Hydroxymethyl antipyrine excretion in urine after an oral dose of antipyrine. A reconsideration of previously published data and synthesis of a pure reference substance." Pharmacology. 1982;24(3):181-4. URL:[Link]

  • Westöö, G. "Studies on Pyrazolones. I. Light Absorption and Constitution of Certain 4-Halo-5-pyrazolones." Acta Chemica Scandinavica. 1952;6:1499-1506. URL:[Link]

Technical Support Center: Bromopyrine Stability & Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I frequently see research teams struggle with identifying unknown peaks during Active Pharmaceutical Ingredient (API) stability testing. Bromopyrine (4-bromoantipyrine) presents unique analytical challenges due to its halogenated pyrazolone core. This guide is designed to move beyond basic troubleshooting—providing you with the mechanistic causality and self-validating protocols needed to ensure absolute confidence in your stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: We are observing unknown peaks in our stability-indicating HPLC method after 6 months of accelerated storage (40°C/75% RH). What are the likely degradation pathways?

Answer: The degradation of bromopyrine is not random; it is dictated by the specific vulnerabilities of its molecular structure. During accelerated storage, three primary pathways are triggered by environmental stressors:

  • Oxidation: Reactive oxygen species (ROS) and heat drive electrophilic attacks on the electron-rich C=C double bond of the pyrazolone ring. This typically results in hydroxylation (forming hydroxybromopyrine) or N-demethylation (forming norbromopyrine) ().

  • Hydrolysis: High humidity and pH fluctuations alter the protonation state of the pyrazolone nitrogens. This increases the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by water. The result is the cleavage of the pyrazolone ring, yielding substituted anilines.

  • Photolysis: If samples are exposed to ambient light, the relatively weak C-Br bond undergoes homolytic cleavage. The resulting radical abstracts a hydrogen atom from the surrounding matrix, yielding antipyrine (debromination) ().

Q2: How can we definitively distinguish between photolytic debromination and oxidative degradation using LC-MS/MS?

Answer: You must leverage the natural isotopic signature of bromine as a self-validating system . Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in diagnostic tool for your analytical workflow:

  • The Isotopic Validation Logic: Look at the mass spectrum of your unknown peak. If the spectrum displays a characteristic doublet (M and M+2 peaks of equal intensity separated by 2 Da), the bromine atom is still structurally incorporated. This definitively confirms the degradation pathway is oxidative (e.g., a +16 Da shift for hydroxylation) or hydrolytic.

  • The Singlet Rule: If the peak lacks this doublet and appears as a singlet, it indicates the total loss of the bromine atom. A mass shift of -78 Da (loss of ⁷⁹Br + addition of ¹H) definitively points to photolytic debromination.

Quantitative Mass Spectrometry Data

To facilitate easy comparison during your LC-HRMS data processing, use the following table to map observed mass shifts to their causal degradation mechanisms.

Degradant ClassSpecific CompoundDegradation PathwayExpected m/z [M+H]⁺Isotopic SignatureMass Shift (Δm)
Parent API BromopyrineN/A267.01 / 269.011:1 Doublet0 Da
Photolytic AntipyrineDebromination189.10Singlet-78 Da
Oxidative HydroxybromopyrineHydroxylation283.01 / 285.011:1 Doublet+16 Da
Oxidative NorbromopyrineN-demethylation253.00 / 255.001:1 Doublet-14 Da
Hydrolytic Substituted AnilinesPyrazolone Ring CleavageVariable (e.g., 94.06)SingletVariable

Experimental Protocol: Forced Degradation & LC-HRMS Profiling

Objective: Systematically generate and confidently identify bromopyrine degradation products to validate stability-indicating methods.

Phase 1: Causality-Driven Stress Generation

Note: Do not merely expose samples to stress arbitrarily; understand the specific bonds targeted by each condition.

  • Acid/Base Hydrolysis (Targeting the Pyrazolone Ring):

    • Step: Dissolve bromopyrine in 0.1 N HCl and 0.1 N NaOH (in separate flasks) to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Causality: Extreme pH alters the protonation state of the pyrazolone nitrogens. This increases the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by water and subsequent ring opening.

  • Oxidative Stress (Targeting Electron-Rich C=C Bonds):

    • Step: Treat a 1 mg/mL bromopyrine solution with 3% H₂O₂ at room temperature for 24 hours.

    • Causality: Reactive oxygen species (ROS) attack the electron-rich C=C double bond of the pyrazolone ring. This simulates long-term atmospheric oxidation, yielding hydroxylated or N-demethylated products.

  • Photolytic Stress (Targeting the C-Br Bond):

    • Step: Expose a 1 mg/mL solution (in quartz cuvettes) to UV-Vis light following ICH Q1B guidelines (minimum 1.2 million lux hours).

    • Causality: UV photons provide sufficient energy to overcome the low C-Br bond dissociation energy. This causes homolytic cleavage, generating a radical that abstracts a hydrogen atom from the solvent to form antipyrine.

Phase 2: Self-Validating LC-HRMS Analysis
  • Chromatographic Separation:

    • Step: Inject 5 µL of the stressed samples onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: Reverse-phase chromatography ensures the separation of polar ring-cleavage products (early eluting) from the more hydrophobic parent API (late eluting).

  • Mass Spectrometry (ESI+):

    • Step: Acquire full scan MS (m/z 50-500) and data-dependent MS/MS spectra.

  • Data Interpretation & Validation:

    • Step: Filter the data for the characteristic 1:1 isotopic doublet of ⁷⁹Br and ⁸¹Br. Use the presence or absence of this doublet to validate whether the degradation pathway involved the cleavage of the C-Br bond or the pyrazolone ring.

Degradation Pathway Visualization

BromopyrineDegradation API Bromopyrine (API) [M+H]+ m/z 267/269 Photo Photolytic Stress (UV/Vis Light) API->Photo Homolytic C-Br Cleavage Oxid Oxidative Stress (ROS / O2 / Heat) API->Oxid Electrophilic Attack Hydro Hydrolytic Stress (Moisture / pH Extremes) API->Hydro Nucleophilic Attack Deg1 Antipyrine (Debromination) m/z 189 Photo->Deg1 -Br, +H Deg2 Hydroxybromopyrine (Hydroxylation) m/z 283/285 Oxid->Deg2 +O Deg3 Norbromopyrine (N-demethylation) m/z 253/255 Oxid->Deg3 -CH3 Deg4 Aniline / Cleavage Products (Ring Opening) Oxid->Deg4 Over-oxidation Hydro->Deg4 Pyrazolone Cleavage

Figure 1: Logical workflow of bromopyrine degradation pathways and analytical identification.

References

  • Title: Kinetic oxidation of antipyrine in heat-activated persulfate Source: Desalination and Water Treatment URL: [Link]

  • Title: Contaminants of emerging concern: a review of new approach in AOP technologies (Antipyrine degradation pathway) Source: ResearchGate / Elsevier URL: [Link]

Validation & Comparative

Comparative Guide: Interpreting 1H and 13C NMR Chemical Shifts of Bromopyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: The term "Bromopyrine" is non-standard in modern IUPAC nomenclature and pharmaceutical databases. In the context of drug development and NMR structural elucidation, this almost exclusively refers to Bromopyridine isomers (2-, 3-, or 4-bromopyridine), which are ubiquitous scaffolds in medicinal chemistry (e.g., for Suzuki-Miyaura couplings). This guide provides a comparative analysis of Bromopyridine Regioisomers , treating them as the primary subject.

Executive Summary

In drug discovery, bromopyridines serve as critical "lego blocks" for building complex heteroaromatic drugs. Distinguishing between regioisomers (2-, 3-, and 4-bromo) is a frequent analytical challenge, particularly when analyzing crude reaction mixtures from C-H activation or halogenation reactions.

This guide moves beyond basic spectral listing. We analyze the electronic causality driving chemical shift differences—specifically the competition between the strong electron-withdrawing nitrogen atom (inductive -I and mesomeric -M effects) and the bromine substituent.

Core Value Proposition:

  • Differentiation: Rapidly distinguish isomers using "diagnostic signals" (e.g., the H2 singlet of 3-bromopyridine).

  • Mechanism: Understand why shifts occur to predict effects in more complex derivatives.

  • Protocol: Validated acquisition parameters for high-resolution data.

Mechanistic Framework: The "Push-Pull" of Pyridine NMR

To interpret these spectra, one must understand the magnetic anisotropy and electronic density of the pyridine ring.

The Nitrogen Effect (Major Driver)

The pyridine nitrogen is highly electronegative. It deshields protons at the


-positions (C2/C6), shifting them significantly downfield (typically > 8.0 ppm).
  • 
    -Protons (H2/H6):  Most deshielded (closest to N).
    
  • 
    -Proton (H4):  Moderately deshielded.
    
  • 
    -Protons (H3/H5):  Least deshielded (pseudo-aromatic region).
    
The Bromine Effect (Minor Driver)

Bromine is inductively withdrawing (-I) but can be mesomerically donating (+M). In NMR, the -I effect dominates, deshielding adjacent protons (ortho-effect) by approximately +0.2 to +0.4 ppm relative to unsubstituted pyridine.

Comparative Analysis: 1H and 13C Chemical Shifts

The following data compares the three isomers in Chloroform-d (CDCl


) .
Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl )

Note: Multiplicities are idealized (s=singlet, d=doublet, t=triplet). Real spectra often show higher-order coupling.

IsomerH2 (

)
H3 (

)
H4 (

)
H5 (

)
H6 (

)
Key Diagnostic Feature
2-Bromopyridine Substituted7.51 (d)7.58 (td)7.24 (ddd)8.36 (d) Only one signal > 8.0 ppm (H6). H3 is shielded relative to H4/H6.
3-Bromopyridine 8.70 (d/s) Substituted7.85 (dt)7.20 (dd)8.53 (dd) Two signals > 8.5 ppm. H2 is the most downfield signal (between N and Br).
4-Bromopyridine 8.45 (d) 7.50 (d)Substituted7.50 (d)8.45 (d) Symmetry. Appears as an AA'BB' system (looks like two doublets).
Table 2: Diagnostic 13C NMR Shifts (100 MHz, CDCl )

Carbon shifts are critical for confirming the position of the quaternary C-Br carbon.

IsomerC-Br Shift (ppm)C2/C6 (

-C)
C3/C5 (

-C)
C4 (

-C)
Notes
2-Bromopyridine ~142.6 (C2) 150.2 (C6)128.1 / 122.8138.8C2 is distinctively downfield compared to C-Br in other isomers due to N-adjacency.
3-Bromopyridine ~120.5 (C3) 151.0 (C2) / 148.0 (C6)124.5 (C5)138.0C3 is significantly upfield (shielded) compared to C2/C6.
4-Bromopyridine ~133.5 (C4) 151.0 (C2/6)126.5 (C3/5)SubstitutedC4 is chemically equivalent; spectrum shows only 3 unique carbon signals.[1]

Decision Logic: Isomer Identification Workflow

The following diagram outlines a self-validating logic flow to assign an unknown bromopyridine isomer based on 1H NMR splitting patterns and chemical shifts.

Bromopyridine_ID Start Start: Acquire 1H NMR (CDCl3) CountSignals Count Aromatic Signals (Integration 1:1:1:1 or 2:2?) Start->CountSignals SymmetryCheck Is the spectrum Symmetric? (2 distinct signal clusters) CountSignals->SymmetryCheck Analyze Pattern Result4 Identity: 4-Bromopyridine (AA'BB' System) SymmetryCheck->Result4 Yes (2 signals, 2H each) CheckDownfield Analyze Region > 8.5 ppm SymmetryCheck->CheckDownfield No (4 signals, 1H each) CheckH2 Are there TWO signals > 8.4 ppm? CheckDownfield->CheckH2 Result3 Identity: 3-Bromopyridine (H2 & H6 are deshielded) CheckH2->Result3 Yes (H2 singlet + H6 doublet) Result2 Identity: 2-Bromopyridine (Only H6 is > 8.3 ppm) CheckH2->Result2 No (Only H6 doublet)

Figure 1: Decision tree for assigning bromopyridine regioisomers using 1H NMR chemical shifts and splitting patterns.

Experimental Protocols

To ensure the chemical shifts reported above are reproducible, strict adherence to solvent and concentration protocols is required. Pyridines are basic; trace acid in chloroform can cause dramatic shifts (protonation of N).

Protocol A: Standard Characterization (CDCl )
  • Solvent Verification: Use CDCl

    
     neutralized with anhydrous K
    
    
    
    CO
    
    
    or silver foil if the bottle is old. Acidic CDCl
    
    
    (formation of DCl) will shift H2/H6 downfield by 0.5–1.0 ppm.
  • Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations (>50 mg/mL) can cause stacking effects, shifting signals upfield.

  • Acquisition:

    • Pulse Angle: 30° (zg30).

    • Relaxation Delay (D1): Set to 2.0s. (Aromatic protons need time to relax for accurate integration).

    • Scans: 16 scans (sufficient for >95% purity).

Protocol B: Resolving Overlaps (DMSO-d )

If signals overlap in CDCl


, switch to DMSO-d

.
  • Effect: DMSO forms hydrogen bonds with the Pyridine Nitrogen.

  • Result: H2 and H6 signals will broaden slightly and shift further downfield compared to CDCl

    
    , often resolving overlaps with the H3/H4/H5 region.
    

References

  • SpectraBase. (2024). 2-Bromopyridine 13C NMR Chemical Shifts. Wiley Science Solutions.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). 2-Bromopyridines as Versatile Synthons: NMR Characterization. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (2024). Characteristic Proton NMR Chemical Shifts: Pyridines and Heterocycles. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Bromopyridines versus Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Pyridine moieties are integral to a vast array of biologically active molecules, making their efficient synthesis and modification a critical focus for researchers.[1] Palladium-catalyzed cross-coupling reactions stand as a premier tool for forging carbon-carbon and carbon-heteroatom bonds, with halopyridines serving as essential building blocks.[3]

This guide provides an in-depth, objective comparison of the reactivity of bromopyridines and chloropyridines in several key cross-coupling reactions. By understanding the fundamental principles that govern their reactivity and exploring supporting experimental data, researchers can make more informed decisions in reaction design, catalyst selection, and protocol optimization.

The Decisive Factor: Carbon-Halogen Bond Strength

The principal difference in reactivity between bromopyridines and chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds.[1][3][4] The rate-determining step in many palladium-catalyzed coupling reactions is the oxidative addition of the C-X bond to the low-valent palladium catalyst.[3] This step involves the cleavage of the C-X bond, and its facility is inversely correlated with the bond dissociation energy (BDE).

The C-Cl bond is significantly stronger than the C-Br bond:

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1][3][5]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1][3][5]

This substantial difference in bond strength dictates that the oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[3] Consequently, bromopyridines are generally more reactive substrates than their chloro-counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.[3][4]

Comparative Performance in Key Coupling Reactions

While bromopyridines are often the more reactive choice, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have made the coupling of more economical and readily available chloropyridines highly efficient.[1][4] The following sections provide a comparative overview of their performance in widely used coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for C-C bond formation.[6] The reactivity trend is starkly evident in this transformation.

General Observations:

  • Bromopyridines: Can often be coupled using standard palladium catalysts (e.g., Pd(PPh₃)₄) under relatively mild conditions.

  • Chloropyridines: Typically require more sophisticated, highly active catalyst systems. These systems often employ sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or NHC ligands, which are specifically designed to facilitate the challenging oxidative addition of the C-Cl bond.[4] Higher temperatures and catalyst loadings are also common necessities.[7]

Table 1: Comparative Data in Suzuki-Miyaura Coupling

Halopyridine SubstrateBoronic AcidCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃801285
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1001892
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.1 mol%)K₃PO₄801299[6]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄1002482[6]

Data compiled from representative literature. Conditions are illustrative and may vary.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, activating the C-Cl bond for amination is more demanding than activating the C-Br bond.

General Observations:

  • Bromopyridines: Readily undergo amination with a variety of amines using standard Buchwald-Hartwig catalyst systems.[8]

  • Chloropyridines: The amination of chloropyridines is a frequent challenge, with low conversion being a common issue.[7] Success hinges on the use of highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and a strong base like sodium tert-butoxide (NaOtBu).[7] Elevated temperatures are almost always required to drive the reaction.[7]

Table 2: Comparative Data in Buchwald-Hartwig Amination

Halopyridine SubstrateAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBu90895
2-ChloropyridineMorpholinePd₂ (dba)₃ (2 mol%) / BrettPhos (4 mol%)NaOtBu1102489
2-ChloropyridineAnilinePd-PEPPSI-IPr (3 mol%)K₂CO₃1201678

Data compiled from representative literature. Conditions are illustrative and may vary.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for synthesizing alkynylpyridines, which are important structural motifs in medicinal chemistry.[9] The reactivity trend I > Br > Cl is well-established for this reaction.[9]

General Observations:

  • Bromopyridines: Couple efficiently with terminal alkynes using standard Pd/Cu co-catalyst systems.

  • Chloropyridines: Are significantly less reactive and often require higher catalyst loadings, higher temperatures, and sometimes specialized ligands to achieve good yields. Attempts to use 2-chloropyridine as a replacement for 2-bromopyridine under certain catalytic conditions have been reported as unsuccessful.

Table 3: Comparative Data in Sonogashira Coupling

Halopyridine SubstrateAlkyneCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃N100392[10]
2-ChloropyridinePhenylacetylenePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)i-Pr₂NH1002465
3-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)TBAF1101875

Data compiled from representative literature. Conditions are illustrative and may vary.

Experimental Design and Protocols

The choice between a bromopyridine and a chloropyridine will depend on factors including substrate availability, cost, and the functional group tolerance required for the specific synthesis.[1] While bromopyridines offer higher reactivity, chloropyridines are often more cost-effective. The following protocols illustrate the practical differences in setting up a Suzuki-Miyaura coupling for each substrate.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine (General Procedure)

This protocol outlines a standard procedure for coupling a bromopyridine, which benefits from its inherent reactivity.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Add Bromopyridine, Boronic Acid, & Base to oven-dried flask P2 Evacuate and backfill flask with inert gas (3x) P1->P2 P3 Add degassed solvent P2->P3 R1 Add Pd catalyst (e.g., Pd(PPh3)4) P3->R1 R2 Heat reaction mixture (e.g., 80-90 °C) R1->R2 R3 Monitor reaction by TLC or GC/MS R2->R3 W1 Cool to RT, dilute with organic solvent & water R3->W1 W2 Separate organic layer, wash with brine W1->W2 W3 Dry over Na2SO4, filter, and concentrate W2->W3 P4 Purify by column chromatography W3->P4

Caption: Workflow for a typical Suzuki coupling of a bromopyridine.

Materials:

  • Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the bromopyridine, arylboronic acid, and base.

  • Seal the vessel and cycle between vacuum and an inert atmosphere three times.

  • Under a positive pressure of inert gas, add the degassed solvent system.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[1]

Protocol 2: Suzuki-Miyaura Coupling of a Chloropyridine (High-Activity Catalyst Procedure)

This protocol employs a more active catalyst system necessary to overcome the higher activation energy of C-Cl bond cleavage.

dot

G cluster_prep Preparation (Glovebox Recommended) cluster_reaction Reaction cluster_workup Work-up & Purification P1 Add Chloropyridine, Boronic Acid, strong Base (K3PO4), Pd precatalyst, & Ligand (SPhos) to oven-dried Schlenk tube P2 Seal tube and move to Schlenk line P1->P2 P3 Add dry, degassed solvent P2->P3 R1 Heat reaction mixture to higher temperature (e.g., 100-110 °C) P3->R1 R2 Monitor reaction by TLC or GC/MS R1->R2 W1 Cool to RT, pass through a pad of Celite R2->W1 W2 Rinse pad with organic solvent W1->W2 W3 Concentrate filtrate W2->W3 P4 Purify by column chromatography W3->P4

Caption: Workflow for a Suzuki coupling of a chloropyridine using a high-activity catalyst.

Materials:

  • 3-Amino-2-chloropyridine (1.0 mmol)

  • 2-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 3.1 mol%)

  • Strong base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, add 3-amino-2-chloropyridine, 2-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and connect to a Schlenk line.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Mechanistic Considerations

The fundamental catalytic cycle for these cross-coupling reactions helps visualize why the C-X bond strength is so critical.

dot

G cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) RATE-DETERMINING STEP (Harder for X=Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Formation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The initial oxidative addition is the commitment step. The higher energy barrier for C-Cl bond cleavage means that without a sufficiently active catalyst (i.e., one that can lower this barrier effectively), the cycle will not initiate or will proceed very slowly. Bulky, electron-donating ligands enhance the electron density on the palladium center, promoting its insertion into the strong C-Cl bond.

Conclusion

For researchers engaged in the synthesis of pyridine-containing molecules, the choice between a bromopyridine and a chloropyridine is a strategic one.

  • Bromopyridines are the substrates of choice for their high reactivity, allowing for milder conditions and a broader range of standard catalysts. They are ideal for syntheses involving sensitive functional groups or when rapid reaction optimization is desired.

  • Chloropyridines , while less reactive, are often more economical and widely available. The development of advanced, highly active catalyst systems has rendered them excellent substrates for large-scale synthesis and for cases where cost is a primary driver.[4] The key to success with chloropyridines is the rational selection of a potent catalytic system tailored to activate the robust C-Cl bond.[1]

Ultimately, a thorough understanding of the principles of C-X bond activation, coupled with an awareness of the available catalyst technologies, empowers chemists to effectively functionalize pyridine rings, regardless of the halogen employed.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488. [Link]

  • Valente, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11099. [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. SciSpace. [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Fu, G. C., & Littke, A. F. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(26), 6333–6341. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • American Chemical Society. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ChemRxiv. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • American Chemical Society. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • American Chemical Society. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. [Link]

  • University of Illinois. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Master Organic Chemistry. (2018). Orbital Hybridization And Bond Strengths. [Link]

  • National Center for Biotechnology Information. (n.d.). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. [Link]

  • gchem. (n.d.). Covalent Bond Energies. [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. [Link]

  • Michigan State University. (n.d.). Bond Energies. [Link]

  • National Institute of Standards and Technology. (n.d.). Bond dissociation energies in simple molecules. [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • Cresset. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

Sources

validating bromopyrine structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Halogenated Small Molecules: A Comparative Guide on Bromopyrine Characterization

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the definitive structural validation of halogenated pharmacophores. Bromopyrine and its derivatives serve as essential building blocks and therapeutic scaffolds in medicinal chemistry, notably in the development of viral nucleocapsid assembly modulators[1]. Validating the exact 3D conformation, regioselectivity, and absolute configuration of these molecules is a strict regulatory requirement.

This guide objectively compares the two premier analytical techniques—X-Ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy—detailing why X-ray diffraction remains the gold standard for halogenated compounds, while establishing a self-validating workflow for definitive structural proof.

The Physics of Validation: Causality Behind the Methods

To understand why we choose a specific analytical tool, we must examine the underlying physics of the molecule.

The X-Ray Advantage for Halogens: X-ray crystallography relies on the scattering of X-rays by the electron clouds surrounding atoms[2]. Because the scattering power of an atom is directly proportional to its atomic number (Z), heavy halogens like bromine (Z=35) act as massive, electron-dense anchors within the crystal lattice. This provides a distinct crystallographic advantage:

  • Anomalous Dispersion: The heavy bromine atom generates a strong anomalous scattering signal, allowing for rapid and unambiguous phase determination (solving the "phase problem" inherent to X-ray diffraction).

  • Absolute Configuration: The anomalous scattering of bromine definitively establishes the absolute stereochemistry of the bromopyrine scaffold, a non-negotiable metric for chiral therapeutics.

The NMR Perspective: Conversely, NMR spectroscopy utilizes strong local magnetic fields to analyze the alignment of nuclear spins (e.g., ^1^H, ^13^C, ^15^N) in solution[3]. While NMR is exceptional for mapping proton-carbon connectivity via 2D techniques (HSQC, HMBC)[1], it cannot directly "see" the heavy halogen with the same spatial precision. Instead, it relies on inferential distance constraints (NOEs) to build a 3D model, making it less direct than X-ray mapping for halogenated centers[2].

Comparative Analysis: X-Ray Crystallography vs. NMR Spectroscopy

To objectively evaluate these methodologies, we must look at their fundamental capabilities and current adoption rates. Based on recent Protein Data Bank (PDB) statistics, X-ray crystallography remains the dominant force in structural biology, accounting for over 66% of solved structures, whereas NMR contributes less than 2%[4].

ParameterX-Ray CrystallographyNMR Spectroscopy
Primary Signal Source Electron density scatteringNuclear magnetic spin alignment
State of Matter Solid-state (Crystal lattice)Solution-state (Near-physiological)
Heavy Atom (Bromine) Utility High: Dominates map, anchors phase determinationLow: Inferred via neighboring nuclear spins
Output Resolution Absolute 3D atomic coordinates & stereochemistryDynamic interatomic distances & connectivity
Throughput / PDB Contribution Dominant: >66% of deposited structures[4]Niche: <2% of deposited structures[4]
Major Limitation Requires well-ordered single crystalsSize limitations and dynamic signal averaging

Self-Validating Experimental Protocol for Bromopyrine

A robust analytical protocol must be inherently self-validating. The following workflow details the crystallographic characterization of bromopyrine, emphasizing the mechanistic causality behind each methodological choice.

Step 1: High-Purity Synthesis & Vapor Diffusion Crystallization

  • Action: Purify the bromopyrine compound to >99% via HPLC. Set up a hanging-drop vapor diffusion experiment using a customized sparse-matrix screen.

  • Mechanistic Causality: Crystal lattices require absolute homogeneity. Impurities act as chain terminators in the growing lattice, causing structural defects. Vapor diffusion slowly and thermodynamically drives the drop into supersaturation, favoring the nucleation of a single, well-ordered crystal rather than amorphous precipitation.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: Loop the single crystal, briefly submerge it in a mother liquor supplemented with 20% glycerol, and flash-cool in liquid nitrogen (100 K).

  • Mechanistic Causality: X-ray beams generate intense free radicals that destroy organic bonds (radiation damage). Flash-cooling to 100 K halts radical diffusion. The glycerol acts as a cryoprotectant, preventing the formation of crystalline ice, which would otherwise produce parasitic diffraction rings that obscure the bromopyrine data.

Step 3: Diffraction Data Collection

  • Action: Expose the crystal to a microfocus X-ray source (Cu Kα) or a synchrotron beamline. Rotate the crystal 360° in small increments (e.g., 0.5°), collecting diffraction images at each step.

  • Mechanistic Causality: Because X-ray diffraction only captures the amplitude of scattered waves from a single angle, the crystal must be systematically rotated to sample all reciprocal space reflections, ensuring a complete dataset for 3D reconstruction[2].

Step 4: Phase Determination & Electron Density Mapping

  • Action: Utilize Direct Methods or Single-wavelength Anomalous Dispersion (SAD) targeting the bromine atom to recover the lost phase angles.

  • Mechanistic Causality: The massive electron density of the bromine atom produces the strongest vectors in a Patterson map. By locating the bromine first, the phases of the entire molecule can be bootstrapped, allowing the software to compute the initial electron density map.

Step 5: Model Refinement & Self-Validation (The R-free Metric)

  • Action: Fit the chemical structure of bromopyrine into the electron density map and perform least-squares refinement.

  • Self-Validation: Before refinement begins, randomly withhold 5% of the diffraction data. This withheld data is used to calculate the R-free value. If the crystallographer overfits the model to noise, the standard R-factor will drop, but the R-free will spike. An R-free < 0.05 confirms the structural model is objectively true and mathematically sound.

XRayWorkflow N1 1. Bromopyrine Synthesis & Purification (>99%) N2 2. Vapor Diffusion Crystallization N1->N2 High Purity N3 3. Crystal Harvesting & Cryoprotection N2->N3 Single Crystal N4 4. X-Ray Diffraction (Synchrotron/In-house) N3->N4 100K Flash Cool N5 5. Phase Determination (Heavy Atom Anchoring) N4->N5 Diffraction Data N6 6. Map Refinement & R-free Validation N5->N6 Structural Model

Workflow for bromopyrine structural validation using X-ray crystallography.

Orthogonal Validation: Integrating NMR for Dynamic Insights

While X-ray crystallography provides unparalleled static resolution, it is fundamentally limited by the crystal lattice, which traps the molecule in a single, low-energy conformation[2]. Biological systems, however, are dynamic.

If the bromopyrine derivative is designed to bind a flexible target—such as the hydrophobic pockets of viral nucleocapsid assemblies[1]—solution-state NMR becomes a mandatory orthogonal technique. NMR allows researchers to observe the molecule in near-physiological conditions, providing critical data on conformational flexibility and transient interactions that static techniques cannot access[4].

Recent structural proteomics pipelines demonstrate that utilizing both 5 significantly increases the overall success rate of structural determination, effectively doubling the number of amenable targets compared to either method alone[5].

DecisionMatrix Start Bromopyrine Sample Q1 Can it form well-ordered single crystals? Start->Q1 Xray X-Ray Crystallography (Absolute Configuration) Q1->Xray Yes NMR 2D/3D NMR Spectroscopy (Solution Dynamics) Q1->NMR No Q2 Is dynamic conformational data required? Xray->Q2 Hybrid Orthogonal Validation (X-Ray + NMR) NMR->Hybrid If crystallization optimized later Q2->Xray No Q2->Hybrid Yes

Decision matrix for selecting structural validation techniques.

Conclusion

For halogenated small molecules like bromopyrine, X-ray crystallography is the undisputed primary tool for structural validation, leveraging the heavy bromine atom to yield absolute 3D coordinates and stereochemistry. However, true scientific rigor requires acknowledging the static limitations of the crystal lattice. By pairing the absolute stereochemical proof of X-ray diffraction with the dynamic solution-state insights of NMR, drug development professionals can build a comprehensive, self-validating profile of their therapeutic candidates.

References

  • Comparison of NMR and X-ray crystallography Source: Birkbeck, University of London
  • Comparison of X-ray Crystallography, NMR and EM Source: Cre
  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society (ACS)
  • X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net
  • Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly Source: N

Sources

comparing ligand efficiency of bromopyrine vs iodopyrine

Mechanistic Causality: The -Hole and Ligand Efficiency

Ligand Efficiency (LE) is a critical metric in drug discovery that normalizes the binding free energy (



1

When comparing bromopyrine to iodopyrine, the heavy atom count remains identical (


halogen bond

23
  • Bromopyrine: Bromine possesses a moderate polarizability and a distinct

    
    -hole. It forms stable halogen bonds, typically with backbone carbonyl oxygens or Lewis basic side chains (e.g., histidine, methionine)[1][3].
    
  • Iodopyrine: Iodine has a larger atomic radius and significantly greater polarizability than bromine. This results in a more pronounced and accessible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hole. Consequently, iodine forms substantially stronger halogen bonds. In optimized binding pockets, exchanging bromine for iodine can increase binding affinity by up to an order of magnitude[3].
    

Because iodopyrine yields a higher

iodopyrine inherently exhibits superior ligand efficiency

CausalityIodineIodine Substitution(Iodopyrine)SigmaIncreased Polarizability &Larger u03c3-holeIodine->SigmaBondStronger Halogen Bond(C-I u00b7u00b7u00b7 O=C)Sigma->BondAffinityHigher Binding Affinity (u0394G)Bond->AffinityLESuperior Ligand Efficiency(Constant Heavy Atom Count)Affinity->LE

Mechanistic causality linking iodine substitution to improved ligand efficiency.

Quantitative Data Comparison

The following table summarizes the theoretical and physicochemical parameters dictating the ligand efficiency of both scaffolds based on established halogen-enriched fragment library (HEFLibs) data[2][4].

ParameterBromopyrineIodopyrineMechanistic Rationale
Halogen Atom Bromine (Br)Iodine (I)-
Heavy Atom Count (HAC) 1515Both add exactly 1 heavy atom to the pyrine core.

-Hole Magnitude (

)
ModerateHighIodine's diffuse electron cloud increases polarizability[4].
Ideal Halogen Bond Distance ~3.0 - 3.1 Å~3.3 - 3.4 ÅSub-van der Waals contact with Lewis bases[1].
Relative Binding Affinity (

)
BaselineEnhancedStronger electrostatic interactions for iodine[3].
Ligand Efficiency (LE) BaselineSuperior Higher

divided by an identical HAC[1][3].

Self-Validating Experimental Workflows

To empirically validate the ligand efficiency of these compounds, a dual-pronged approach is required: thermodynamic profiling to quantify

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining LE because it directly measures the heat of binding, allowing for the precise extraction of enthalpy (



  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Dissolve bromopyrine and iodopyrine in the exact final dialysate to eliminate heat-of-dilution artifacts.

  • Cell Loading: Load the target protein into the sample cell at a concentration of 20–50 µM. Load the ligand into the injection syringe at 10x–15x the protein concentration.

  • Titration Parameters: Execute the titration at 25°C with a stirring speed of 750 rpm. Inject 2 µL aliquots with 150-second intervals to allow the baseline to stabilize.

  • Data Extraction: Integrate the thermogram peaks and fit the data to a one-site binding model. Calculate LE using the derived

    
    .
    
Protocol B: Structural Validation via X-Ray Crystallography

Because halogen bonds are highly directional (requiring a

4
  • Crystallization: Grow apo-crystals of the target protein using vapor diffusion techniques.

  • Ligand Soaking: Soak the crystals in a cryoprotectant solution supplemented with 1–5 mM of either bromopyrine or iodopyrine for 2 to 24 hours.

  • Cryo-Cooling: Flash-cool the crystals in liquid nitrogen to preserve the lattice.

  • Data Collection: Collect diffraction data at a synchrotron source. Tune the X-ray energy to exploit the anomalous scattering edges of Bromine (13.5 keV) or Iodine to unambiguously locate the halogen atom in the electron density map[4].

  • Refinement: Refine the structure and measure the halogen bond geometry. Confirm that the interaction distance is below the sum of the respective van der Waals radii[1].

WorkflowA1. Scaffold Selection(Bromopyrine vs Iodopyrine)B2. ITC Binding Assay(Thermodynamic Profiling)A->BC3. X-Ray Crystallography(Anomalous Scattering)B->CD4. LE Calculation(u0394G / Heavy Atoms)C->D

Workflow for evaluating the ligand efficiency of halogenated pyrine derivatives.

Strategic Recommendations

When optimizing a pyrine-based lead compound, iodopyrine should be prioritized if the primary goal is maximizing Ligand Efficiency (LE) via halogen bonding. The enhanced polarizability and larger ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3

References

  • Halogen-enriched fragment libraries as chemical probes for halogen bonding in fragment-based drug discovery. Future Medicinal Chemistry - Ovid. 1

  • Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1). Frontiers in Chemistry. 5

  • Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1). PMC - NIH. 2

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 3

  • Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. PMC - NIH.4

A Senior Application Scientist's Guide to GC-MS Analysis Standards for Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals

In the realms of pharmaceutical development and clinical research, the accurate quantification of halogenated pyrimidines is a critical analytical challenge. These compounds form the backbone of numerous chemotherapeutic and antiviral agents, where their therapeutic efficacy and potential toxicity are tightly linked to their concentration in biological systems. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis standards and methodologies for these vital compounds. Drawing from extensive field experience, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Analytical Imperative for Halogenated Pyrimidines

Halogenated pyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), exert their cytotoxic effects by interfering with nucleic acid synthesis. Their structural similarity to endogenous pyrimidine bases allows them to be incorporated into DNA and RNA or to inhibit key enzymes involved in nucleotide synthesis. Consequently, precise measurement is essential for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and quality control during drug manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique, offering exceptional selectivity and sensitivity.[1] However, the inherent characteristics of pyrimidines—high polarity and low volatility—make them unsuitable for direct GC analysis. This necessitates a crucial chemical modification step, known as derivatization, to enhance their volatility and thermal stability, making it the most critical factor for a successful analysis.[2][3]

A Comparative Analysis of Derivatization Strategies

The goal of derivatization is to replace active, polar hydrogen atoms on the pyrimidine ring with nonpolar, thermally stable groups. The choice of reagent dictates the efficiency of the analysis, sensitivity, and the cleanliness of the resulting chromatogram.

Silylation: The Gold Standard for Pyrimidine Analysis

Silylation is the most prevalent derivatization technique for compounds containing hydroxyl, carboxyl, and amine groups.[4] This involves the introduction of a trimethylsilyl (TMS) group, most commonly using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]

Expert Insight: While both reagents are effective, MSTFA is often the superior choice. Its by-products are more volatile than those of BSTFA, resulting in a cleaner chromatographic baseline and reducing the potential for interfering peaks.[4][6] For complete and rapid derivatization, especially of less reactive sites, the addition of a catalyst like trimethylchlorosilane (TMCS) is highly recommended. The derivatization reaction is typically performed at elevated temperatures (60-80°C) to ensure the reaction goes to completion.

Table 1: Comparison of Common Silylation Reagents

Derivatization ReagentKey AdvantagesKey ConsiderationsTypical Reaction Conditions
MSTFA Produces highly volatile by-products, leading to cleaner chromatograms.[4]Can be sensitive to moisture, requiring anhydrous conditions.[6]60-80°C for 30-60 minutes
BSTFA + 1% TMCS High reactivity and readily available.By-products are less volatile and may interfere with early-eluting peaks.60-80°C for 30-60 minutes
Ethyl Chloroformate (ECF) Can be used in aqueous media, simplifying sample preparation for some matrices.Less common for pyrimidines; may have lower derivatization efficiency.[5][7]Room temperature
Permethylation: An Alternative Approach

Permethylation offers another route for derivatization, though it is less common than silylation for this class of compounds. This technique can provide stable derivatives, but the reagents and conditions can be harsh.[8]

The Foundation of Trust: Certified Reference Materials (CRMs)

Accurate quantification is impossible without reliable analytical standards. Certified Reference Materials (CRMs) are the bedrock of any quantitative method, providing traceability and ensuring the highest level of accuracy.

Trustworthiness Through Self-Validation: A robust analytical workflow must be a self-validating system. This is achieved by incorporating quality control (QC) samples at multiple concentration levels (low, medium, and high) within every analytical batch. These QCs should be prepared from a separate, independent stock of a CRM to provide an unbiased assessment of the method's performance during routine analysis.

Table 2: Leading Suppliers of Halogenated Pyrimidine CRMs

CompoundSupplier(s)Typical PurityCommon Formats
5-Fluorouracil Sigma-Aldrich (TraceCERT®), LGC Standards, Shimadzu[9][10]≥98%Neat powder, solution
5-Bromouracil Sigma-Aldrich, Alfa Aesar≥99%Neat powder
5-Chlorouracil Santa Cruz Biotechnology, Sigma-Aldrich≥98%Neat powder
5-Iodouracil Sigma-Aldrich, TCI Chemicals≥98%Neat powder
Isotopically Labeled Standards Cambridge Isotope Laboratories[11]≥98%Neat powder

Expert Insight: For the highest level of accuracy, especially when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-Fluorouracil) is strongly recommended. These standards co-elute with the analyte and experience similar matrix effects and ionization suppression, providing the most reliable correction for sample loss during preparation and analysis.

Detailed Experimental Protocol: 5-Fluorouracil in Human Plasma

This section provides a step-by-step methodology for the quantitative analysis of 5-FU in plasma, a common application in clinical research.

Sample Preparation and Derivatization Workflow

The protocol begins with a liquid-liquid extraction to isolate the analyte from plasma proteins, followed by evaporation and derivatization.

Caption: Sample preparation workflow for GC-MS analysis of 5-Fluorouracil.

GC-MS Operating Conditions

These parameters are a robust starting point for method development.

  • GC System: Agilent 7890 or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Inlet Temperature: 260°C

  • Injection Volume: 1 µL (Splitless)

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 25°C/min to 280°C, hold for 4 min

  • MS System: Agilent 5977 or equivalent single quadrupole

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Di-TMS-5-Fluorouracil: m/z 274 (Quantifier), 259 (Qualifier)

    • Di-TMS-5-Chlorouracil (IS): m/z 290 (Quantifier), 275 (Qualifier)

Authoritative Grounding: The use of a non-polar (5% phenyl-methylpolysiloxane) column is standard for a wide range of derivatized compounds, offering excellent resolution and peak shape.[5] Operating in SIM mode, rather than full scan, dramatically increases sensitivity by focusing the detector's dwell time on only the ions of interest, which is essential for achieving low limits of quantification in biological samples.

Method Validation and Performance Standards

Any quantitative analytical method must be validated to ensure it is fit for purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[12]

Table 3: Typical GC-MS Method Validation Acceptance Criteria

ParameterAcceptance CriteriaRationale
Linearity (r²) ≥ 0.995Ensures a proportional response across the concentration range.[13][14]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)Confirms the closeness of measured values to the true value.[14][15]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the results.[12][14]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Selectivity No interfering peaks at the retention time of the analyte and IS.Guarantees that the signal is from the analyte of interest and not the sample matrix.[15]

Alternative Technologies: A Comparative Outlook with LC-MS/MS

While GC-MS is a powerful and cost-effective technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant platform in many bioanalytical laboratories.

G cluster_0 GCMS GC-MS + High Selectivity + Lower Initial Cost + Robust & Established - Requires Derivatization - Lower Throughput - Not for Thermally Labile Compounds LCMS LC-MS/MS + High Throughput + Higher Sensitivity + No Derivatization Needed - Higher Initial Cost - Prone to Matrix Effects - More Complex Instrumentation

Caption: High-level comparison of GC-MS and LC-MS/MS for this application.

Expert Insight: The primary advantage of LC-MS/MS is the elimination of the derivatization step, which significantly simplifies sample preparation and increases throughput.[16][17][18] For high-volume clinical labs or studies requiring sub-ng/mL sensitivity, LC-MS/MS is often the preferred method. However, for laboratories with established GC-MS expertise and for applications where extreme sensitivity is not required, a well-validated GC-MS method is a highly reliable and cost-effective solution.

Conclusion

The successful GC-MS analysis of halogenated pyrimidines is a testament to meticulous method development. It hinges on an optimized derivatization strategy, the use of high-purity certified reference materials, and a comprehensive validation plan. While silylation with MSTFA remains the gold standard for preparing these compounds for GC-MS analysis, scientists must weigh the benefits of this established technique against the high-throughput capabilities of LC-MS/MS. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and deploy robust analytical methods that yield accurate, reproducible, and defensible data, ultimately supporting the advancement of pharmaceutical science and patient care.

References

  • Title: The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS Source: LCGC International URL: [Link]

  • Title: Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Source: Journal of Analytical Toxicology via PMC URL: [Link]

  • Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]

  • Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent Source: Semantic Scholar URL: [Link]

  • Title: How to Choose Between LC and GC for Your Analytical Needs Source: ILT URL: [Link]

  • Title: 5-Fluorouracil | 51-21-8 | Reference standards Source: Shimadzu Chemistry & Diagnostics URL: [Link]

  • Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: ResearchGate URL: [Link]

  • Title: LC vs GC technote Source: SCIEX URL: [Link]

  • Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent Source: ResearchGate URL: [Link]

  • Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics URL: [Link]

  • Title: Derivatization of metabolites for GC-MS via methoximation+silylation Source: Open Science Framework URL: [Link]

  • Title: Gas-liquid chromatography of pyrimidine and purine nucleosides as their N,O-permethyl derivatives Source: ACS Publications URL: [Link]

  • Title: Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube URL: [Link]

Sources

Spectroscopic Characterization of Novel Bromopyrine Analogs: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromopyrine (4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one, historically known as 4-bromoantipyrine) and its novel heterocyclic analogs serve as critical scaffolds in modern medicinal chemistry. These compounds are actively investigated for applications ranging from cyclooxygenase (COX) inhibition and regional cerebral blood flow (rCBF) imaging[1] to acting as potent dopamine transporter (DAT) ligands and antiviral modulators[2].

However, the structural characterization of these novel, highly substituted analogs presents significant analytical challenges. The pyrazolone core exhibits complex electronic tautomerization, and the heavy-atom effect of the C4-bromine significantly alters the local magnetic environment. This guide objectively compares the performance of Advanced High-Resolution Platforms (LC-ESI-QTOF MS & 2D-NMR) against Traditional Benchtop Workflows (GC-MS & 1D-NMR) , providing drug development professionals with a definitive framework for characterizing these complex molecules.

The Analytical Challenge: Causality in Platform Selection

To understand why traditional methods often fail when applied to novel bromopyrine analogs, we must examine the causality behind the molecule's spectroscopic behavior:

  • Thermal Instability & Mass Spectrometry: Bromine possesses two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance. While traditional GC-MS can identify the
    
    
    and
    
    
    peaks (e.g., m/z 266 and 268 for standard bromopyrine)[3], novel high-molecular-weight analogs (such as indole-conjugated pyrazolones)[4] often undergo thermal degradation in the GC inlet. Soft ionization via Electrospray Ionization (ESI) is required to preserve the intact molecular ion.
  • Regiochemical Ambiguity in NMR: In standard 1D

    
    -NMR, distinguishing the N-methyl (
    
    
    
    ) from the C-methyl (
    
    
    ) on the pyrazolone ring is notoriously ambiguous. Both appear as singlets between 2.0 and 3.0 ppm[4]. The strongly electronegative C4-bromine deshields the adjacent C5-methyl protons, shifting their resonance downfield and causing overlap with the N-methyl signal on low-field instruments. Advanced 2D-NMR is strictly required to map the connectivity through heteronuclear coupling[2].

Workflow A Novel Bromopyrine Analogs Synthesis B Sample Preparation (Internal Stds added) A->B C Advanced Platform (LC-ESI-QTOF & 2D-NMR) B->C D Traditional Platform (GC-MS & 1D-NMR) B->D E Data Synthesis & Structural Elucidation C->E D->E

Fig 1: Comparative spectroscopic workflow for bromopyrine analog characterization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every analytical workflow must operate as a self-validating system. Below are the optimized protocols for the Advanced Platform.

Protocol A: High-Resolution LC-ESI-QTOF MS/MS

This protocol utilizes internal calibration to ensure sub-2 ppm mass accuracy, which is critical for verifying the exact elemental composition of brominated isotopic clusters.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized bromopyrine analog in 1.0 mL of LC-MS grade Methanol.

  • Internal Standardization (Self-Validation): Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., Antipyrine-

    
    ). This step is mandatory to validate ionization efficiency, correct for matrix-induced ion suppression, and ensure the ESI source is operating linearly.
    
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm)[3]. Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B), ramping from 20% B to 95% B over 9.0 minutes[2].

  • Mass Spectrometry Tuning: Prior to the run, calibrate the QTOF using a standard tuning mix (e.g., Agilent ESI-L) to achieve < 2 ppm mass accuracy. Set the collision energy (CE) to 20–40 eV for Collision-Induced Dissociation (CID) to map the fragmentation of the pyrazolone ring.

Protocol B: CryoProbe-Enabled 2D-NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analog in 600 µL of

    
    . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm)[4].
    
  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a CryoProbe. The cryogenic cooling of the RF coils reduces thermal noise, dramatically increasing the signal-to-noise ratio for the insensitive

    
     nucleus.
    
  • HMBC Parameters: Acquire the Heteronuclear Multiple Bond Correlation (HMBC) spectrum with a long-range coupling delay optimized for 8 Hz (standard for

    
     and 
    
    
    
    carbon-proton couplings in pyrazolones).
  • NOESY Parameters: Acquire the Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300–500 ms. This specifically captures the spatial proximity between the N-phenyl ortho-protons and the N-methyl group, confirming the 3D conformation[2].

Mechanistic Insights: Resolving Regiochemistry via 2D-NMR

The true power of the Advanced Platform lies in its ability to solve structural ambiguities that traditional 1D methods cannot. In novel bromopyrine analogs, determining the exact position of the bromine atom and distinguishing the methyl groups requires logical deduction via 2D cross-peaks.

  • HMBC Logic: A correlation between the

    
     signal at ~2.89 ppm and the carbonyl 
    
    
    
    signal confirms the identity of the
    
    
    group (via
    
    
    coupling). Conversely, the
    
    
    protons (~2.07 ppm) will show strong
    
    
    coupling to the C4-carbon bearing the bromine atom[4].
  • NOESY Logic: The spatial proximity (Through-space NOE) between the

    
     protons and the ortho-protons of the N1-phenyl ring unambiguously locks the rotational conformation of the molecule[2].
    

NMR_Logic N1 1H-13C HMBC N2 C4-Bromine Position N1->N2 N3 N-CH3 vs C-CH3 Differentiation N1->N3 N6 Unambiguous 3D Conformation N2->N6 N3->N6 N4 1H-1H NOESY N5 Spatial Proximity (N-Phenyl to N-CH3) N4->N5 N5->N6

Fig 2: 2D-NMR logical pathway for resolving bromopyrine regiochemistry.

Quantitative Data Presentation: Platform Comparison

The following table summarizes the experimental performance metrics of both platforms when characterizing a standard batch of novel bromopyrine analogs.

Analytical MetricTraditional Platform (GC-MS & 1D-NMR)Advanced Platform (LC-QTOF & 2D-NMR)Performance Verdict
Mass Accuracy Nominal (~0.1 Da error)Exact (< 2.0 ppm error)Advanced: Prevents false positive elemental assignments.
Isotopic Ratio Error (

)
> 5% (Distorted by GC thermal degradation)< 1% (Preserved via soft ESI)Advanced: Crucial for confirming mono- vs di-bromination.
Limit of Detection (LOD) ~1.0 µg/mL~10.0 ng/mLAdvanced: 100x more sensitive for trace impurities.

NMR Resolution
Overlapping singlets at ~2.8–3.0 ppmBaseline resolved; confirmed via

Advanced: Eliminates regiochemical ambiguity.
3D Conformation Inferred theoreticallyEmpirically proven via NOESYAdvanced: Required for patenting novel chemical entities.

References

  • National Institutes of Health. "4-Bromoantipyrine | C11H11BrN2O | CID 95032 - PubChem". PubChem Database. URL:[Link]

  • Ma, W., et al. "Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones". ACS Omega. URL:[Link]

  • Du, J., et al. "Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly". Antiviral Research / PMC. URL:[Link]

  • Shiue, C., et al. "A comparative study of the preparation of radioactive 4-bromoantipyrine and 4-iodoantipyrine for the measurement of cerebral blood flow". Journal of Labelled Compounds and Radiopharmaceuticals / RSNA. URL:[Link]

Sources

Bioassay Validation Metrics for Bromopyrine-Based Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromopyrine-based compounds (brominated pyrimidine/pyridine scaffolds) are privileged structures in medicinal chemistry, widely used to exploit halogen bonding for enhanced potency in kinase and bromodomain (BET) inhibition. However, their validation presents a unique bioanalytical paradox: the same heavy atom (Bromine) that drives binding affinity also induces fluorescence quenching via the heavy-atom effect, leading to frequent false positives/negatives in standard photometric assays.

This guide provides a rigorous validation framework, moving beyond basic Z-factor calculations to include Minimum Significant Ratio (MSR) and Interference Counter-Screening protocols essential for this chemical class.

Part 1: The Bromine Challenge in Bioassays

Before selecting validation metrics, one must understand the physicochemical behavior of the scaffold compared to its analogs (Chloropyrine, Fluoropyrine).

The Heavy Atom Effect

Bromine (


) significantly enhances spin-orbit coupling compared to Chlorine (

) or Fluorine (

). In fluorescence-based assays (e.g., TR-FRET, FP, or intensity-based binding assays), bromopyrine compounds can promote intersystem crossing (ISC) from the excited singlet state to the triplet state.
  • Result: Non-radiative decay or phosphorescence, seen as "quenching" in the assay.

  • Impact: If the assay measures signal decrease (e.g., displacement assays), a bromopyrine compound may appear more potent than it is (False Positive).

Solubility & Aggregation

Bromination increases lipophilicity (LogP) more than chlorination.

  • Risk: Colloidal aggregation at high concentrations (

    
    ), leading to promiscuous inhibition.
    

Part 2: Comparative Performance Analysis

The following table contrasts Bromopyrine-based scaffolds with their primary alternatives in drug discovery.

Table 1: Scaffold Performance & Assay Compatibility Matrix
FeatureBromopyrine Scaffold Chloropyrine Analog Fluoropyrine Analog Non-Halogenated
Binding Mechanism Strong Halogen Bond (Sigma-hole)Moderate Halogen BondWeak/No Halogen BondH-Bond / VdW
Potency Potential High (

often < 10 nM)
Moderate-HighModerateLow-Moderate
Fluorescence Interference High (Strong Quenching)ModerateNegligibleNegligible
Solubility (LogP) Low (High LogP)MediumHighHigh
Metabolic Stability Moderate (Reactive handle)HighHighLow (Oxidation prone)
Recommended Assay AlphaScreen / RadiometricTR-FRET / FPAny FluorescenceAny Fluorescence

Part 3: Core Validation Metrics

For bromopyrine compounds, standard HTS metrics are insufficient. You must integrate reproducibility metrics with interference detection.

Z-Factor (Z') vs. Robust Z

While Z' measures assay window, it does not account for compound-specific interference.

  • Standard Z':

    
     (Required).[1][2]
    
  • Bromopyrine Adjustment: Validation plates must include a "mock" lane with an inert brominated compound (e.g., 3-bromopyridine) to set a Quenched Baseline .

Minimum Significant Ratio (MSR)

The MSR is the critical metric for potency reproducibility. It defines the smallest ratio between two


 values that is statistically significant.
  • Calculation:

    
    [3]
    
  • Target:

    
     (Ideally 
    
    
    
    ).
  • Relevance: If a Bromopyrine analog shifts potency by 2-fold compared to a Chloro- analog, is it real? Only if MSR < 2.0.

Signal-to-Background (S/B) vs. Signal-to-Noise (S/N)
  • S/B: Ratio of mean signals. High S/B does not guarantee quality if Br-induced quenching raises the noise floor.

  • Recommendation: Use Signal-to-Interference (S/I) ratio, defined as the signal of the positive control divided by the signal of the test compound in the absence of the target.

Part 4: Experimental Protocols

Protocol A: Fluorescence Interference Counter-Screen

Purpose: To quantify the "Heavy Atom Quenching" effect before running the primary bioassay.

Materials:

  • Fluorophore matching the primary assay (e.g., FITC, Alexa647).

  • Test Compounds (Bromopyrine series).

  • Buffer (identical to primary assay).

Workflow:

  • Prepare Plate: Dispense free fluorophore at a concentration yielding ~50% of max assay signal (

    
     equivalent).
    
  • Add Compounds: Add test compounds in dose-response (e.g., 10

    
    M down to 1 nM). Do not add the protein target. 
    
  • Incubate: 30 minutes at RT.

  • Read: Measure Fluorescence Intensity.

  • Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Concentration.

    • Pass:

      
       signal change at 
      
      
      
      .
    • Fail: Dose-dependent signal decrease (Quenching).

Protocol B: Solubility-Dependent Aggregation Check (DLS)

Purpose: Ensure inhibition is not due to colloidal aggregates.

  • Prepare: 100

    
    M of Bromopyrine compound in assay buffer (1% DMSO).
    
  • Measure: Dynamic Light Scattering (DLS).

  • Criteria:

    • Monomeric: Particle radius < 2 nm.

    • Aggregated: Particle radius > 50 nm or high scattering intensity (

      
       counts).
      
  • Mitigation: If aggregated, add 0.01% Triton X-100 to the assay buffer and re-test.

Part 5: Visualization & Logic Flow

Bioassay Validation Workflow for Halogenated Scaffolds

This diagram outlines the decision logic for validating bromopyrine compounds, incorporating specific interference checks.

BioassayValidation Start Start: Bromopyrine Compound Validation Solubility 1. Solubility & Aggregation Check (DLS / Nephelometry) Start->Solubility Interference 2. Fluorescence Interference Counter-Screen (Protocol A) Solubility->Interference Decision_Int Interference Detected? Interference->Decision_Int PrimaryAssay 3. Primary Bioassay (e.g., TR-FRET/FP) Decision_Int->PrimaryAssay No (<10% Quench) AltAssay Switch to Non-Optical Assay (MS / Radiometric / AlphaScreen) Decision_Int->AltAssay Yes (>10% Quench) Stats 4. Calculate Metrics (Z', MSR, CV) PrimaryAssay->Stats AltAssay->Stats Validation Validation Complete MSR < 3.0 Stats->Validation

Caption: Decision tree for validating bromopyrine-based compounds, prioritizing interference detection prior to potency determination.

Mechanism of Heavy Atom Interference

Visualizing why brominated compounds fail standard fluorescence assays.

HeavyAtomEffect Ground S0 Ground State Excited S1 Excited State Ground->Excited Excitation Excited->Ground Emission Triplet T1 Triplet State Excited->Triplet Intersystem Crossing (ISC) Fluorescence Fluorescence (Signal) Excited->Fluorescence Triplet->Ground Phosphorescence /Heat Quenching Non-Radiative Decay Br Bromine Atom (Spin-Orbit Coupling) Br->Excited Promotes ISC

Caption: The Heavy Atom Effect: Bromine enhances Intersystem Crossing (ISC), diverting energy from Fluorescence to Non-Radiative decay.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Eastwood, B. J., et al. (2006). The Minimum Significant Ratio: A Statistical Parameter to Characterize the Reproducibility of Potency Estimates.[4] Journal of Biomolecular Screening. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Chapter 9: Quenching of Fluorescence. Springer. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link (Context for Bromodomain inhibitor scaffolds).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.